5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAAUXINWNGENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a privileged structure known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This document details a robust synthetic methodology, outlines the mechanistic underpinnings of the reaction, and presents a suite of analytical techniques for the thorough characterization of the target compound. The protocols and insights provided herein are intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Significance of the 1,3,4-Thiadiazole Moiety
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This structural motif is a cornerstone in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various biological interactions. The presence of the =N-C-S moiety is often associated with the pharmacological activity of these compounds.[6][7] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of therapeutic potential, acting as antimicrobial, anti-inflammatory, anticonvulsant, antioxidant, and anticancer agents.[2][3][5][7]
The target molecule, this compound, incorporates a lipophilic cyclohexylethyl substituent at the 5-position. This feature can significantly influence the compound's pharmacokinetic profile, potentially enhancing its membrane permeability and oral bioavailability. The 2-amino group provides a crucial handle for further structural modifications and the formation of hydrogen bonds with biological targets.
This guide will focus on a well-established and reliable synthetic route commencing from 3-cyclohexylpropanoic acid and thiosemicarbazide, followed by a detailed protocol for the structural elucidation and purity assessment of the final product.
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound is most effectively achieved through the acid-catalyzed cyclization of an N-acylthiosemicarbazide intermediate. This two-step, one-pot approach is widely employed for the preparation of 2-amino-5-substituted-1,3,4-thiadiazoles due to its efficiency and the ready availability of starting materials.[8][9]
Overall Synthetic Scheme
The synthetic pathway can be visualized as follows:
Figure 1: Synthetic workflow for this compound.
Mechanistic Insights
The reaction proceeds through two key stages:
-
Formation of the N-Acylthiosemicarbazide Intermediate: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the electrophilic carbonyl carbon of 3-cyclohexylpropanoic acid. This step is typically facilitated by a dehydrating agent or by converting the carboxylic acid to a more reactive species, though in the presence of a strong acid catalyst like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, the reaction can proceed directly.
-
Intramolecular Cyclization and Dehydration: The N-acylthiosemicarbazide intermediate then undergoes an intramolecular cyclization. The sulfur atom, acting as a nucleophile, attacks the carbonyl carbon. Subsequent dehydration, promoted by the strong acid, leads to the formation of the stable aromatic 1,3,4-thiadiazole ring.[9]
The choice of the cyclizing agent is critical. While concentrated sulfuric acid is effective, it can lead to charring and side products.[10] Phosphorus oxychloride is often a milder and more efficient alternative for this transformation.[7]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous 1,3,4-thiadiazole derivatives.[7][8]
Materials:
-
3-Cyclohexylpropanoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Distilled water
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-cyclohexylpropanoic acid (10 mmol) and thiosemicarbazide (10 mmol).
-
Carefully add phosphorus oxychloride (15 mL) to the mixture in a fume hood with vigorous stirring. The addition is exothermic, and the flask may need to be cooled in an ice bath.
-
Once the initial reaction subsides, heat the mixture at 75-80 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (approximately 100 g) in a beaker with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water.
-
Dry the crude product in a desiccator.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane solvent system to afford the pure this compound.
Characterization Workflow
A systematic approach to characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Figure 2: A systematic workflow for the characterization of the target compound.
Spectroscopic and Analytical Characterization
The structural confirmation of this compound relies on a combination of spectroscopic and analytical techniques. The expected data are presented below based on the known spectral properties of similar 1,3,4-thiadiazole derivatives.[1][2][5][6][11][12]
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₁₇N₃S |
| Molecular Weight | 211.33 g/mol |
| Melting Point | To be determined experimentally |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is crucial for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |
| 3300 - 3100 | N-H stretching (amine) | Broad to medium peaks |
| 2920 - 2850 | C-H stretching (aliphatic) | Strong, sharp peaks |
| ~1620 | C=N stretching (thiadiazole ring) | Medium to strong peak |
| ~1550 | N-H bending (amine) | Medium peak |
| ~1050 | C-S stretching | Medium to weak peak |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H-NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.10 | s | 2H | -NH₂ (amine protons) |
| ~2.85 | t | 2H | -CH₂- (adjacent to thiadiazole) |
| ~1.70 | q | 2H | -CH₂- (adjacent to cyclohexyl) |
| 1.60 - 1.80 | m | 5H | Cyclohexyl protons (CH) |
| 0.90 - 1.30 | m | 6H | Cyclohexyl protons (CH₂) |
¹³C-NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C-2 (C-NH₂) of thiadiazole |
| ~155.0 | C-5 of thiadiazole |
| ~36.5 | Cyclohexyl CH |
| ~33.0 | -CH₂- (adjacent to cyclohexyl) |
| ~32.5 | Cyclohexyl CH₂ |
| ~29.0 | -CH₂- (adjacent to thiadiazole) |
| ~26.0 | Cyclohexyl CH₂ |
| ~25.5 | Cyclohexyl CH₂ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion Peak (M⁺): m/z = 211.12
-
Expected (M+H)⁺ Peak: m/z = 212.13
Elemental Analysis
Elemental analysis provides the percentage composition of elements in the compound, which should align with the theoretical values for the proposed structure.
| Element | Theoretical % |
| Carbon (C) | 56.83 |
| Hydrogen (H) | 8.11 |
| Nitrogen (N) | 19.88 |
| Sulfur (S) | 15.17 |
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of this compound. The synthetic strategy, based on the acid-catalyzed cyclization of a thiosemicarbazide derivative, is a robust and scalable approach. Furthermore, a comprehensive suite of analytical techniques has been outlined to ensure the unambiguous characterization and purity assessment of the target compound. The information presented herein serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry [arabjchem.org]
- 8. bu.edu.eg [bu.edu.eg]
- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. researchgate.net [researchgate.net]
- 12. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
An In-depth Technical Guide to 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine: Chemical Properties, Structure, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. As a five-membered heterocyclic ring containing two nitrogen atoms and a sulfur atom, its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a cornerstone in the design of novel therapeutic agents.[1] This guide focuses on a specific derivative, 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine, providing a comprehensive overview of its chemical structure, predicted physicochemical properties, a detailed synthetic protocol, and an exploration of its potential within drug discovery programs. The presence of a 2-amino group and a lipophilic cyclohexylethyl substituent at the 5-position presents an intriguing combination of functionalities for molecular recognition and pharmacokinetic modulation.
Chemical Structure and Properties
The fundamental structure of this compound combines the aromatic, electron-rich 2-amino-1,3,4-thiadiazole core with a flexible and nonpolar cyclohexylethyl side chain. This amalgamation of a polar, hydrogen-bond-donating head group with a lipophilic tail suggests potential applications in targeting biological macromolecules and influencing membrane permeability.
Caption: Chemical structure and basic information for this compound.
Physicochemical Data Summary
| Property | Predicted Value/Information | Rationale/Reference Analog |
| Molecular Formula | C₁₀H₁₇N₃S | Based on chemical structure.[2] |
| Molecular Weight | 211.33 g/mol | Based on chemical structure.[2] |
| Appearance | White to off-white or pale yellow solid | Typical for 2-amino-1,3,4-thiadiazole derivatives. |
| Melting Point (°C) | 180-220 | 2-Amino-5-ethyl-1,3,4-thiadiazole melts at 200-203 °C. The larger cyclohexylethyl group may slightly alter this. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF); sparingly soluble in alcohols; likely insoluble in water and nonpolar solvents like hexanes. | The polar amine and thiadiazole core contrast with the nonpolar alkyl group. |
| pKa (amino group) | 4.5 - 5.5 | The 2-amino group on the thiadiazole ring is weakly basic. |
| LogP | 2.5 - 3.5 | The cyclohexylethyl group significantly increases lipophilicity compared to smaller alkyl substituents. |
Synthesis and Mechanistic Considerations
The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles is well-established, with the most common and efficient method being the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.[3] This reaction proceeds via an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclodehydration to form the stable 1,3,4-thiadiazole ring. Polyphosphoric acid (PPA) or its ester form (PPE) are excellent reagents for this transformation as they act as both the catalyst and a powerful dehydrating agent.[3]
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-cyclohexylpropanoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Reagent Addition: Carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of the carboxylic acid) to the flask. The PPA serves as both the solvent and the cyclizing/dehydrating agent.
-
Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Cautiously pour the viscous mixture into a beaker of crushed ice with stirring.
-
Neutralization and Precipitation: Slowly neutralize the acidic solution with a concentrated aqueous solution of ammonium hydroxide or sodium hydroxide until a precipitate forms. The pH should be adjusted to approximately 7-8.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water to remove any inorganic salts.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Spectroscopic Characterization (Predicted)
The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques. Based on data from analogous structures, the following spectral characteristics are anticipated.[4][5]
-
¹H NMR:
-
A broad singlet in the region of δ 7.0-7.5 ppm corresponding to the two protons of the amino (-NH₂) group.
-
A multiplet for the cyclohexyl protons, likely in the δ 0.8-1.8 ppm range.
-
A triplet for the methylene group adjacent to the thiadiazole ring (α-CH₂) around δ 2.8-3.0 ppm.
-
A multiplet for the methylene group adjacent to the cyclohexyl ring (β-CH₂) around δ 1.6-1.8 ppm.
-
-
¹³C NMR:
-
A signal for the C2 carbon (bearing the amino group) of the thiadiazole ring is expected around δ 168-172 ppm.[4]
-
The C5 carbon of the thiadiazole ring should appear in the range of δ 150-155 ppm.[4]
-
Signals for the carbons of the cyclohexylethyl group would be observed in the upfield region (δ 25-40 ppm).
-
-
FT-IR (cm⁻¹):
-
Two distinct bands in the 3100-3400 cm⁻¹ region corresponding to the symmetric and asymmetric N-H stretching of the primary amine.
-
C-H stretching vibrations from the cyclohexylethyl group just below 3000 cm⁻¹.
-
A characteristic C=N stretching vibration for the thiadiazole ring around 1620-1640 cm⁻¹.
-
C-S stretching vibrations within the thiadiazole ring at lower wavenumbers.[6]
-
-
Mass Spectrometry (EI):
-
A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (211.33).
-
Fragmentation patterns would likely involve the loss of the amino group and cleavage of the ethyl linker.
-
Potential Applications in Drug Development
The 2-amino-1,3,4-thiadiazole scaffold is a versatile pharmacophore that has been incorporated into compounds with a wide array of biological activities.[1][7][8] The specific combination of the 2-amino group, which can act as a hydrogen bond donor and a site for further derivatization, and the lipophilic cyclohexylethyl group, which can engage in hydrophobic interactions with target proteins and influence pharmacokinetic properties, makes this molecule a promising candidate for several therapeutic areas.
-
Antimicrobial and Antiviral Agents: Numerous 2-amino-1,3,4-thiadiazole derivatives have demonstrated potent activity against various bacterial, fungal, and viral pathogens.[1][7] The scaffold can be considered a lead for developing new anti-infective drugs.
-
Anticancer Agents: The thiadiazole ring is present in several compounds investigated for their anticancer properties.[9]
-
Enzyme Inhibitors: The nitrogen and sulfur atoms of the thiadiazole ring can coordinate with metal ions in the active sites of metalloenzymes, making this class of compounds interesting as potential enzyme inhibitors.
Conclusion
This compound is a molecule of significant interest for medicinal chemists and drug discovery scientists. While detailed experimental data for this specific compound is sparse, its chemical properties and spectroscopic profile can be reliably predicted based on a wealth of information available for analogous structures. The straightforward and robust synthetic route, coupled with the known pharmacological potential of the 2-amino-1,3,4-thiadiazole scaffold, makes it an attractive building block for the development of novel therapeutic agents. Further investigation into its biological activities is warranted to fully explore its potential in various disease areas.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 7. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Putative Mechanism of Action of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine
Introduction
The 1,3,4-thiadiazole heterocyclic ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have been extensively investigated and have shown potential as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[2][3][4] This guide focuses on a specific derivative, 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine. While direct and extensive research on the mechanism of action of this particular molecule is not yet prevalent in the public domain, its structural features—namely the 2-amino-1,3,4-thiadiazole core and a lipophilic 5-cyclohexylethyl substituent—allow for the formulation of a robust, evidence-based hypothesis regarding its biological activity.
This document will provide a comprehensive overview of the known pharmacological landscape of 2-amino-1,3,4-thiadiazole derivatives, propose a putative mechanism of action for this compound, and present a detailed experimental workflow to rigorously test this hypothesis. The content herein is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this chemical entity.
The 2-Amino-1,3,4-Thiadiazole Scaffold: A Platform for Diverse Pharmacological Activity
The 2-amino-1,3,4-thiadiazole moiety is a privileged scaffold in drug discovery, conferring a range of biological activities.[5] Its potency is demonstrated by its presence in a number of existing drugs.[4] The diverse activities are often attributed to the scaffold's ability to act as a hydrogen bond donor and acceptor, and to participate in various other non-covalent interactions with biological targets. Furthermore, the 1,3,4-thiadiazole ring is considered a bioisostere of the pyrimidine ring, which may explain the antiproliferative effects of some of its derivatives.[6]
A survey of the literature reveals that compounds incorporating this scaffold have been reported to exhibit a multitude of pharmacological effects:
-
Anticancer Activity: Numerous 2-amino-1,3,4-thiadiazole derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[6][7] The proposed mechanisms for this activity are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[6] Some derivatives have also been shown to induce apoptosis and cause cell cycle arrest.
-
Antimicrobial Activity: The scaffold is a common feature in compounds with significant antibacterial and antifungal properties.[3][5] The presence of the 2-amino group is often crucial for this activity, though its substitution can modulate the spectrum and potency of the antimicrobial effects.[3]
-
Enzyme Inhibition: The 1,3,4-thiadiazole ring is a versatile pharmacophore for the design of enzyme inhibitors. Derivatives have been shown to inhibit a wide range of enzymes, including various kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[6][8]
The nature and position of substituents on the 1,3,4-thiadiazole ring play a critical role in determining the specific biological activity and potency of the molecule.[1][6] Lipophilic substituents, in particular, can enhance membrane permeability and improve binding affinity to hydrophobic pockets within target proteins.[1]
Hypothesized Mechanism of Action for this compound: A Focus on Kinase Inhibition
Given the prevalence of kinase inhibition as a mechanism of action for many anticancer 1,3,4-thiadiazole derivatives, and considering the structural characteristics of this compound, we hypothesize that this compound functions as a protein kinase inhibitor .
The rationale for this hypothesis is threefold:
-
The 2-Amino-1,3,4-Thiadiazole Core: This scaffold is a known "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the thiadiazole ring and the exocyclic amino group can form critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding pocket of kinases.
-
The 5-(2-Cyclohexylethyl) Substituent: This bulky and lipophilic group can occupy the hydrophobic pocket adjacent to the ATP-binding site. The specific shape and size of this substituent will likely determine the kinase selectivity profile of the compound.
-
Precedent in the Literature: A significant number of 5-substituted-2-amino-1,3,4-thiadiazole derivatives have been reported as potent inhibitors of various kinases, including those involved in oncogenic signaling pathways.[6]
Based on this hypothesis, this compound is predicted to exert an antiproliferative effect on cancer cells by inhibiting a specific protein kinase, leading to the blockade of a key signaling pathway, which in turn could induce cell cycle arrest and/or apoptosis.
Proposed Signaling Pathway
Caption: Proposed mechanism of action via kinase inhibition.
An Experimental Workflow for Elucidating the Mechanism of Action
To systematically investigate and validate the hypothesized mechanism of action of this compound, the following multi-tiered experimental workflow is proposed.
Caption: A tiered experimental workflow for MoA elucidation.
Tier 1: Phenotypic Screening - Antiproliferative Activity
The initial step is to assess the compound's effect on cell viability across a panel of human cancer cell lines. This provides a broad view of its potential anticancer activity and can help in selecting sensitive cell lines for further studies.
Experimental Protocol: MTT Cell Proliferation Assay [9]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
| Cell Line | Tissue of Origin | Hypothesized Target Pathway | Predicted IC50 (µM) |
| MCF-7 | Breast Cancer | Estrogen Receptor/PI3K | 5 - 15 |
| A549 | Lung Cancer | EGFR/KRAS | 1 - 10 |
| HCT116 | Colon Cancer | Wnt/β-catenin | 2 - 12 |
| K562 | Leukemia | BCR-ABL | < 5 |
Tier 2: Target Identification - Broad-Panel Kinase Screening
If the compound shows significant antiproliferative activity, the next step is to identify its molecular target(s). A broad-panel kinase screen against hundreds of kinases is an efficient way to identify potential candidates.
Experimental Workflow: Kinase Panel Screen [10][11]
-
Submit the compound to a commercial service (e.g., Eurofins DiscoverX, Reaction Biology Corp.) for screening at a fixed concentration (typically 1 µM or 10 µM) against a large panel of recombinant human kinases.
-
The assay typically measures the amount of ATP consumed or the phosphorylation of a substrate.[12]
-
Results are usually reported as the percentage of kinase activity remaining in the presence of the compound.
-
Kinases that are inhibited by more than a certain threshold (e.g., >80% inhibition) are considered primary hits.
Tier 3: In Vitro Target Validation - Biochemical Kinase Assays
The kinase hits identified in the screen need to be validated. This involves determining the potency (IC50) of the compound against the purified kinase(s).
Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™) [13]
-
Kinase Reaction: Set up a reaction mixture containing the purified kinase, its specific substrate, ATP, and a serial dilution of the compound in a suitable buffer.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and add ADP-Glo™ Reagent to convert the ADP generated to ATP.
-
Luminescence Measurement: Add Kinase Detection Reagent to convert the newly synthesized ATP into a luminescent signal.
-
Data Analysis: Measure the luminescence and calculate the IC50 value of the compound for the kinase.
Tier 4: Cellular Mechanism of Action Studies
Once the kinase target is validated, the next step is to confirm that the compound's antiproliferative effects in cells are mediated through the inhibition of this target. This involves a series of cell-based assays.
1. Cell Cycle Analysis
To determine if the compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is used.[14][15][16]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [14]
-
Cell Treatment: Treat a sensitive cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution to determine the percentage of cells in the G0/G1, S, and G2/M phases.
2. Apoptosis Assay
To assess whether the compound induces programmed cell death, an Annexin V/PI dual staining assay is performed.[17][18]
Experimental Protocol: Annexin V/PI Apoptosis Assay [17][18]
-
Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cells.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of live, early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
Conclusion
While the precise mechanism of action for this compound remains to be definitively elucidated, its chemical structure strongly suggests a role as a protein kinase inhibitor. The proposed experimental workflow provides a clear and logical path to test this hypothesis, starting from broad phenotypic screening and progressively narrowing down to specific molecular and cellular mechanisms. The successful execution of these studies will not only illuminate the biological activity of this specific compound but also contribute to the broader understanding of the structure-activity relationships of 2-amino-1,3,4-thiadiazole derivatives, potentially paving the way for the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]
- 9. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 10. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
The Therapeutic Potential of 5-(Substituted)-1,3,4-thiadiazol-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This technical guide delves into the synthesis, biological activities, and therapeutic promise of a key subset: 5-(substituted)-1,3,4-thiadiazol-2-amine derivatives. While focusing on the broader class, this document provides a framework for understanding the potential of specific derivatives, such as 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine. We will explore the critical role of the 1,3,4-thiadiazole nucleus as a pharmacophore, detailing its contribution to a spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. This guide offers in-depth insights into the synthetic methodologies, mechanisms of action, and key structure-activity relationships, supported by experimental protocols and data presentation to empower researchers in the quest for novel therapeutics.
The 1,3,4-Thiadiazole Core: A Privileged Scaffold in Drug Discovery
The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms. This scaffold is of significant interest in drug design due to its unique physicochemical properties.[1] Its aromaticity confers in vivo stability, while the presence of the sulfur atom and the hydrogen bonding capabilities of the nitrogen atoms facilitate interactions with various biological targets.[2] The 1,3,4-thiadiazole moiety is considered a bioisostere of pyrimidine, a key component of nucleic acids, which may explain its ability to interfere with DNA replication processes in cancer cells.[3] Furthermore, its mesoionic character allows for enhanced membrane permeability, a desirable trait for drug candidates.[3][4]
Synthesis of 5-(Substituted)-1,3,4-thiadiazol-2-amine Derivatives
The general synthesis of 5-substituted-1,3,4-thiadiazol-2-amines typically involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative. A common and effective method utilizes phosphorus oxychloride (POCl3) or polyphosphate ester (PPE) as a dehydrating and cyclizing agent.[5][6]
Proposed Synthesis of this compound
A plausible synthetic route for the title compound, based on established methodologies, is outlined below.
Caption: Proposed one-pot synthesis of the target compound.
Detailed Experimental Protocol (General)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the carboxylic acid (e.g., 3-cyclohexylpropanoic acid, 1 equivalent) and thiosemicarbazide (1 equivalent) in a suitable solvent like ethanol.
-
Reagent Addition: Slowly add the cyclizing agent, such as phosphorus oxychloride (POCl3, 1.5-2 equivalents) or polyphosphate ester (PPE), to the reaction mixture while stirring. The addition should be done cautiously, preferably in an ice bath, as the reaction can be exothermic.
-
Reflux: Heat the reaction mixture to reflux for a period of 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution, until a precipitate is formed.
-
Isolation and Purification: Filter the precipitate, wash it with cold water, and dry it. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 5-substituted-1,3,4-thiadiazol-2-amine.[5][6]
Biological Activities and Mechanisms of Action
Derivatives of 5-substituted-1,3,4-thiadiazol-2-amine exhibit a broad spectrum of biological activities, with anticancer, antimicrobial, and anti-inflammatory properties being the most prominent.
Anticancer Activity
The 1,3,4-thiadiazole scaffold is a key feature in numerous anticancer agents.[3][7] These compounds exert their cytotoxic effects through various mechanisms.
Mechanisms of Anticancer Action:
-
Enzyme Inhibition: Certain derivatives have been shown to inhibit crucial enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2).[3] Inhibition of these tyrosine kinases disrupts signaling pathways that control cell proliferation and survival.
-
DNA Replication Interference: Due to its bioisosteric similarity to pyrimidine, the 1,3,4-thiadiazole ring can interfere with DNA synthesis, leading to cell cycle arrest and apoptosis.[3][7]
-
Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2, and activating caspases.[8][9]
-
Tubulin Polymerization Inhibition: Some derivatives act as microtubule-destabilizing agents, interfering with tubulin polymerization and disrupting the mitotic spindle, which is essential for cell division.[8]
Caption: Key anticancer mechanisms of 1,3,4-thiadiazole derivatives.
Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 22d | MCF-7 (Breast) | 1.52 | LSD1 Inhibition, G2/M arrest | [3] |
| 29i | SK-BR-3 (Breast) | 0.77 | EGFR/HER-2 Inhibition | [3] |
| 8a | A549 (Lung) | 1.62 | Not specified | [3] |
| ST1 | MCF-7 (Breast) | 49.6 | DNA biosynthesis inhibition | [7][10] |
| 4e | HepG2 (Liver) | Not specified | S and G2/M phase arrest | [9] |
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents.[1][11] Derivatives have shown efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][11][12]
Mechanisms of Antimicrobial Action:
The precise mechanisms are varied, but it is believed that the -N=C-S- moiety within the thiadiazole ring is crucial for its biological activity.[13] These compounds can disrupt essential cellular processes in microorganisms, including:
-
Enzyme Inhibition: They can inhibit enzymes vital for microbial survival.
-
Cell Wall Synthesis Disruption: Interference with the synthesis of the bacterial cell wall.
-
Protein Synthesis Inhibition: Impairment of ribosomal function and protein synthesis.
Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound | Microorganism | Activity (MIC, µg/mL) | Reference |
| 8a | S. aureus | 20-28 | [12] |
| 8b | B. subtilis | 20-28 | [12] |
| 8d | A. niger | 32-42 | [12] |
| 23p | S. epidermidis | 31.25 | [11] |
| 27a | E. coli | Not specified | [11] |
Anti-inflammatory Activity
Several 1,3,4-thiadiazole derivatives have demonstrated significant anti-inflammatory properties.[14][15]
Mechanisms of Anti-inflammatory Action:
The primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins that mediate inflammation.[16] Molecular docking studies have suggested that 1,3,4-thiadiazole derivatives can effectively bind to and inhibit COX enzymes.[14]
Caption: Inhibition of the COX pathway by 1,3,4-thiadiazole derivatives.
Future Perspectives and Conclusion
The 5-(substituted)-1,3,4-thiadiazol-2-amine scaffold continues to be a highly promising area for drug discovery. The diverse biological activities, coupled with favorable pharmacokinetic properties, make these compounds attractive candidates for further development. While specific data on this compound is not extensively available in the current literature, the established synthetic routes and the well-documented biological profile of analogous compounds provide a strong foundation for its investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of derivatives, including in vivo studies and detailed mechanistic investigations, to unlock their full therapeutic potential.
References
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. bepls.com [bepls.com]
- 9. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
In Vitro Evaluation of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine: A Technical Guide for Preclinical Assessment
Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This five-membered ring system is a bioisostere of pyrimidine, a core structure in nucleic acids, which may contribute to its ability to interfere with DNA replication processes in cancer cells.[3] Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring allows for effective membrane permeability, enabling interaction with intracellular biological targets.[4][5] Derivatives of this scaffold have demonstrated a broad spectrum of bioactivities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][6]
The subject of this guide, 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine, is a derivative that combines the established pharmacophore of the 2-amino-1,3,4-thiadiazole core with a lipophilic cyclohexylethyl substituent. This structural modification may enhance membrane interactions and influence the compound's pharmacokinetic and pharmacodynamic properties. While this specific molecule is available for research purposes, to date, its biological activities have not been extensively reported in peer-reviewed literature.[7]
This technical guide presents a comprehensive strategy for the in vitro evaluation of this compound. The proposed experimental workflows are designed to systematically probe its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent, providing a robust dataset for further preclinical development. The methodologies described herein are grounded in established protocols and are designed to ensure scientific rigor and data integrity.
Part 1: Anticancer Activity Evaluation
Given the well-documented anticancer properties of 1,3,4-thiadiazole derivatives, a primary focus of the in vitro evaluation of this compound should be the characterization of its cytotoxic and cytostatic effects on various cancer cell lines.[3][4][8]
Cell Viability and Cytotoxicity Assessment
The initial screening will involve determining the compound's effect on the viability of a panel of human cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], PC-3 [prostate], and A549 [lung]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with the compound dilutions and a vehicle control (DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation:
| Cell Line | IC50 (µM) of this compound | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | To be determined | To be determined |
| HCT-116 | To be determined | To be determined |
| PC-3 | To be determined | To be determined |
| A549 | To be determined | To be determined |
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death induced by the compound, apoptosis and cell cycle progression will be investigated.
Experimental Protocol: Flow Cytometry
-
Cell Treatment: Treat the most sensitive cancer cell line (as determined by the MTT assay) with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Apoptosis Staining: For apoptosis analysis, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Cell Cycle Staining: For cell cycle analysis, fix the cells in 70% ethanol and stain with PI containing RNase.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis. For cell cycle analysis, determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualization of Experimental Workflow:
Caption: Workflow for anticancer activity assessment.
Part 2: Antimicrobial Activity Screening
The 1,3,4-thiadiazole scaffold is also a key component in a number of antimicrobial agents.[9] Therefore, a systematic evaluation of the antibacterial and antifungal properties of this compound is warranted.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Method
-
Microorganism Strains: Use a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 90028).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism (approximately 5 x 10⁵ CFU/mL).
-
Compound Dilution: Serially dilute the test compound in a 96-well plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation:
| Microorganism | MIC (µg/mL) of this compound | Ciprofloxacin (Antibacterial Control) MIC (µg/mL) | Fluconazole (Antifungal Control) MIC (µg/mL) |
| S. aureus ATCC 29213 | To be determined | To be determined | N/A |
| E. coli ATCC 25922 | To be determined | To be determined | N/A |
| C. albicans ATCC 90028 | To be determined | N/A | To be determined |
Part 3: Enzyme Inhibition Assays
Many drugs exert their therapeutic effects by inhibiting specific enzymes.[10][11] Given the structural features of this compound, it is plausible that it may act as an enzyme inhibitor.
Kinase Inhibition Assay
Protein kinases are a common target for anticancer drugs.[8] A general kinase inhibition assay can be performed to screen for activity against a representative kinase.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Selection: Choose a representative tyrosine kinase (e.g., Src) or serine/threonine kinase (e.g., AKT1).
-
Assay Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP.
-
Compound Addition: Add varying concentrations of this compound.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Visualization of Kinase Inhibition Assay Principle:
Caption: Principle of a kinase inhibition assay.
Carbonic Anhydrase Inhibition Assay
Some sulfonamide-containing 1,3,4-thiadiazoles are known inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.[12]
Experimental Protocol: p-Nitrophenyl Acetate (p-NPA) Assay
-
Enzyme and Substrate: Use purified human carbonic anhydrase II (hCA II) and p-NPA as the substrate.
-
Assay Buffer: Prepare a Tris-HCl buffer (pH 7.4).
-
Reaction Mixture: In a 96-well plate, add the buffer, hCA II, and varying concentrations of the test compound.
-
Reaction Initiation: Add p-NPA to start the reaction.
-
Absorbance Reading: Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenolate.
-
Data Analysis: Calculate the rate of the enzymatic reaction and determine the percentage of inhibition and the IC50 value.
Conclusion and Future Directions
This technical guide outlines a foundational in vitro screening cascade for this compound. The proposed experiments will provide crucial preliminary data on its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. Positive results from these assays will warrant further investigation, including more extensive cell line screening, mechanism of action studies, and in vivo efficacy and toxicity studies. The logical and systematic approach detailed in this guide will enable a comprehensive initial assessment of the therapeutic potential of this novel 1,3,4-thiadiazole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. granthaalayahpublication.org [granthaalayahpublication.org]
- 3. mdpi.com [mdpi.com]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. scbt.com [scbt.com]
- 8. bepls.com [bepls.com]
- 9. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.biobide.com [blog.biobide.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine: Elucidating Structure Through NMR, IR, and Mass Spectrometry
Executive Summary
This technical guide provides an in-depth analysis of the spectroscopic characterization of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The 2-amino-1,3,4-thiadiazole core is a privileged scaffold found in numerous pharmacologically active agents.[1][2] Accurate and unambiguous structural confirmation is therefore a critical step in the research and development pipeline. This document serves as a practical resource for researchers and scientists, detailing the theoretical and experimental approaches for analyzing this molecule using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing predictive data with established principles, this guide explains not just what to expect in the spectra, but why these signatures manifest, providing a robust framework for structural validation.
Introduction to the Target Molecule
The 2-Amino-1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. Derivatives of 2-amino-1,3,4-thiadiazole are of significant scientific interest due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and carbonic anhydrase inhibitory properties.[2][3][4] The presence of the =N-C-S- moiety is considered crucial for its diverse pharmacological interactions.[5]
Focus Molecule: this compound
This guide focuses on a specific derivative, this compound. Its structure combines the polar, hydrogen-bonding capable aminothiadiazole ring with a nonpolar, bulky cyclohexylethyl substituent. This amalgamation of features makes its precise characterization essential for understanding its potential biological interactions and for quality control during synthesis.
The Imperative of Spectroscopic Validation
In drug discovery and development, a compound's identity, purity, and structure must be unequivocally established. The synergistic use of NMR, IR, and MS provides a comprehensive "fingerprint" of the molecule. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry confirms the molecular weight and provides structural clues through fragmentation analysis.
Caption: Logical components of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus.
Experimental Protocol: ¹H and ¹³C NMR
A robust protocol is essential for acquiring high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent.
-
Rationale: Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H NMR spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule due to its ability to dissolve polar and nonpolar moieties and to preserve the N-H signals from the amine group, which might otherwise undergo rapid exchange. Chloroform-d (CDCl₃) is an alternative.
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.[7]
-
Instrument Setup:
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
-
Experiments: Acquire standard one-dimensional ¹H and ¹³C{¹H} spectra. For unambiguous assignments, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.
Predicted ¹H NMR Spectrum
The proton NMR spectrum can be divided into three main regions corresponding to the amine, the ethyl linker, and the cyclohexyl group.
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| -NH₂ (Amine) | ~7.1 - 7.4 | Broad Singlet | 2H | Protons on nitrogen. The signal is often broad due to quadrupolar relaxation and exchange. In DMSO, these protons are well-defined.[1][3] |
| -CH₂- (Thiadiazole-adjacent) | ~2.9 - 3.1 | Triplet | 2H | Deshielded due to proximity to the electron-withdrawing thiadiazole ring. Split into a triplet by the adjacent -CH₂- group. |
| -CH₂- (Cyclohexyl-adjacent) | ~1.6 - 1.8 | Triplet | 2H | Standard aliphatic chemical shift. Split into a triplet by the adjacent thiadiazole-linked -CH₂- group. |
| -CH- (Cyclohexyl methine) | ~1.5 - 1.7 | Multiplet | 1H | Complex splitting pattern due to coupling with multiple adjacent protons on the cyclohexyl ring. |
| -CH₂- (Cyclohexyl) | ~0.9 - 1.4 | Multiplet | 10H | The remaining ten protons on the cyclohexyl ring are in a complex, overlapping region typical for saturated carbocycles.[7][8] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C2 (Thiadiazole, N-C-N) | ~166 - 169 | Highly deshielded due to attachment to two electronegative nitrogen atoms and its role in the aromatic system.[9][10] |
| C5 (Thiadiazole, N-C-S) | ~154 - 158 | Deshielded due to its position in the aromatic heterocycle, but typically upfield from C2.[9][10] |
| -CH- (Cyclohexyl methine) | ~36 - 38 | Typical chemical shift for a methine carbon in a cyclohexane ring. |
| -CH₂- (Cyclohexyl-adjacent) | ~34 - 36 | Standard aliphatic methylene carbon shift. |
| -CH₂- (Cyclohexyl) | ~32 - 34 | Multiple overlapping signals are expected for the carbons of the cyclohexyl ring. |
| -CH₂- (Thiadiazole-adjacent) | ~29 - 31 | Slightly deshielded due to the influence of the thiadiazole ring. |
| -CH₂- (Cyclohexyl) | ~25 - 27 | The remaining carbons of the cyclohexyl ring will appear in this typical aliphatic region. |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Scan the sample over the typical range of 4000-400 cm⁻¹.
-
Rationale: ATR is a modern, convenient technique that requires minimal sample preparation compared to traditional methods like KBr pellets, making it ideal for routine analysis.
-
Predicted IR Spectrum
The IR spectrum will be dominated by absorptions from the amine and aliphatic C-H bonds.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Characteristics |
|---|---|---|---|
| Amine | N-H Stretch | 3100 - 3350 | Two distinct, medium-to-strong bands are expected for the symmetric and asymmetric stretching of the primary amine (-NH₂).[1][11] |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong, sharp absorptions from the numerous C-H bonds in the ethyl and cyclohexyl groups. |
| Heteroaromatic Ring | C=N Stretch | 1600 - 1640 | A medium intensity band corresponding to the carbon-nitrogen double bond stretching within the thiadiazole ring.[9][11] |
| Amine | N-H Bend | 1550 - 1620 | A medium band from the scissoring vibration of the primary amine. |
| Heteroaromatic Ring | C-S Stretch | 650 - 750 | A weaker absorption characteristic of the carbon-sulfur bond in the heterocyclic ring.[12] |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (standardized at 70 eV).
-
Rationale: 70 eV is the standard energy used in EI-MS. It provides sufficient energy to cause reproducible fragmentation, creating a characteristic "fingerprint" that can be compared against spectral libraries.[13]
-
-
Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated, separated by the mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z), and detected.
Predicted Mass Spectrum and Fragmentation
The EI mass spectrum will show a molecular ion peak corresponding to the mass of the molecule, along with several fragment peaks resulting from the cleavage of weaker bonds.
Caption: Predicted major fragmentation pathways for the title compound in EI-MS.
Table 4: Predicted Key Fragments in the EI Mass Spectrum
| m/z Value | Proposed Fragment Identity | Rationale for Formation |
|---|---|---|
| 211 | [C₁₀H₁₇N₃S]⁺˙ (Molecular Ion) | The intact molecule minus one electron. Its presence confirms the molecular weight. |
| 128 | [C₄H₆N₃S]⁺ | Formed by α-cleavage, with the loss of the cyclohexyl radical. This is often a favorable fragmentation pathway. |
| 114 | [C₃H₄N₃S]⁺ | Formed by cleavage of the C-C bond between the ethyl linker and the cyclohexyl ring. |
| 100 | [C₂H₂N₃S]⁺˙ | Formed by β-cleavage, the loss of the entire cyclohexylethyl radical. This fragment corresponds to the protonated 2-amino-1,3,4-thiadiazole core. |
| 83 | [C₆H₁₁]⁺ | The cyclohexyl cation, a common fragment from the cleavage of the side chain. |
Integrated Analytical Workflow
A self-validating analytical approach ensures the highest level of confidence in structural assignment. The data from each technique should be complementary and confirmatory.
References
- 1. mdpi.com [mdpi.com]
- 2. connectjournals.com [connectjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. scbt.com [scbt.com]
- 7. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Solubility and stability of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine
An In-Depth Technical Guide to the Solubility and Stability of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine
Introduction: Unveiling a Promising Heterocycle
The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The compound this compound, with a molecular formula of C₁₀H₁₇N₃S and a molecular weight of 211.33 g/mol , represents a specific iteration of this scaffold, featuring a lipophilic cyclohexylethyl substituent that can significantly influence its physicochemical properties and biological interactions.[5]
This guide provides a comprehensive technical overview of the critical parameters for drug development: solubility and chemical stability. As direct experimental data for this specific molecule is not extensively published, this document synthesizes predictive insights based on its structural components, data from analogous compounds, and established, field-proven methodologies for characterization. The protocols herein are designed as self-validating systems for researchers to generate reliable data.
Section 1: Physicochemical Properties - The Foundation of Behavior
A molecule's fundamental physicochemical characteristics dictate its behavior in both formulation and biological systems.
Key Predicted Physicochemical Parameters
Understanding properties like lipophilicity (logP) and ionization constant (pKa) is essential for predicting solubility and permeability. While experimental data for the title compound is sparse, we can infer properties from structurally similar molecules. For instance, 5-(2-Ethylhexyl)-1,3,4-thiadiazol-2-amine, which also possesses a C8 aliphatic substituent, has a calculated XLogP3 of 3.8, suggesting significant lipophilicity.[6] The 2-amino group on the thiadiazole ring is weakly basic, with a predicted pKa in the range of 3-5.
| Parameter | Predicted Value/Characteristic | Causality and Implication |
| Molecular Weight | 211.33 g/mol [5] | Within the range typical for small molecule drugs, suggesting good potential for oral bioavailability (Lipinski's Rule of Five). |
| logP (Lipophilicity) | ~3.5 - 4.0 (Estimated) | The cyclohexylethyl group is highly nonpolar, driving the molecule towards high lipophilicity. This suggests poor aqueous solubility but good potential for membrane permeability. |
| pKa (Ionization) | ~3-5 (Estimated) | The 2-amino group is the primary ionizable center. The compound will be largely unionized at physiological pH (7.4) but will become protonated and more soluble under acidic conditions (pH < 4). |
| Hydrogen Bond Donors | 1 (from the -NH₂ group) | Contributes modestly to polarity and potential interactions with polar solvents. |
| Hydrogen Bond Acceptors | 3 (from the ring nitrogens and the amine) | Provides sites for interaction with protic solvents. |
Section 2: Solubility Profile - A Critical Determinant of Bioavailability
Solubility is the concentration of a compound in a saturated solution at equilibrium.[7] For orally administered drugs, poor aqueous solubility is a major hurdle to achieving therapeutic efficacy.
Qualitative Solubility Assessment
Based on its predicted lipophilicity and weakly basic nature, the following solubility profile is anticipated:
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Aqueous Buffers | pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate | Poor to Very Low | The large, nonpolar cyclohexylethyl group dominates the structure, leading to low affinity for water. Solubility is expected to be highest at pH 1.2 where the amine group is protonated.[8] |
| Polar Protic Solvents | Ethanol, Methanol | Moderate to Soluble | These solvents can engage in hydrogen bonding with the amine and thiadiazole nitrogens while also solvating the nonpolar tail. |
| Polar Aprotic Solvents | DMSO, DMF, Acetonitrile | Soluble to Freely Soluble | These solvents are effective at disrupting crystal lattice forces and solvating both polar and nonpolar regions of the molecule. |
| Nonpolar Solvents | Dichloromethane, Chloroform | Moderate to Soluble | The lipophilic character of the molecule favors solubility in these solvents. |
Experimental Protocol: Equilibrium Shake-Flask Solubility Assay
This protocol, adapted from WHO and USP guidelines, is the gold standard for determining thermodynamic solubility, a crucial parameter for the Biopharmaceutics Classification System (BCS).[7][8][9]
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.
Materials:
-
The title compound (solid powder)
-
Buffers: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8)[8]
-
Calibrated pH meter and analytical balance
-
Thermostatic shaker bath (set to 37 ± 1 °C)
-
Centrifuge and/or 0.45 µm syringe filters
-
Validated HPLC method for quantification
Methodology:
-
Preparation: Add an excess amount of the solid compound to several glass vials (e.g., 5-10 mg in 1-2 mL of buffer). The key is to ensure solid material remains undissolved at the end of the experiment.
-
Equilibration: Tightly cap the vials and place them in the shaker bath at 37 °C. Agitate for a minimum of 24-48 hours. This duration is critical to ensure true equilibrium is reached between the solid and dissolved states.[7]
-
Phase Separation: After equilibration, allow the vials to stand at 37 °C for at least 1 hour to let coarse particles settle. Carefully withdraw a sample of the supernatant. Immediately filter the sample through a 0.45 µm syringe filter to remove any remaining solid particles. Causality Note: Filtration is a critical step. Failure to remove all particulates will lead to an overestimation of solubility.
-
Sample Dilution: Dilute the clear filtrate with mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration in mg/mL or µg/mL.[7][10]
-
pH Verification: Measure the pH of the remaining supernatant in each vial to confirm it has not shifted during the experiment.
-
Replication: The experiment must be performed in at least triplicate for each pH condition to ensure reproducibility.[8]
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 5-(2-Ethylhexyl)-1,3,4-thiadiazol-2-amine | C10H19N3S | CID 153748353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. who.int [who.int]
- 9. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
The 1,3,4-Thiadiazole Scaffold: A Versatile Pharmacophore for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
The 1,3,4-thiadiazole ring, a five-membered heterocycle containing one sulfur and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its mesoionic character, allow compounds incorporating this moiety to readily cross cellular membranes and interact with a diverse array of biological targets.[1][2] This has led to the development of 1,3,4-thiadiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] This technical guide provides a comprehensive overview of the key therapeutic targets of 1,3,4-thiadiazole compounds, detailing their mechanisms of action, and presenting methodologies for their evaluation.
Anticancer Applications: Targeting the Hallmarks of Malignancy
The 1,3,4-thiadiazole nucleus is a cornerstone in the design of novel anticancer agents, with derivatives demonstrating efficacy against various cancer cell lines, including those of the breast, lung, colon, and prostate.[3] Their multifaceted mechanism of action often involves the modulation of key signaling pathways and cellular processes critical for cancer cell proliferation, survival, and metastasis.
Key Molecular Targets in Oncology
1. Kinase Inhibition:
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a frequent driver of oncogenesis. Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of various kinases, including:
-
Tyrosine Kinases: These enzymes are involved in cell growth, differentiation, and survival. 1,3,4-thiadiazole-based compounds have been shown to competitively bind to the ATP-binding site of tyrosine kinases, disrupting downstream signaling.[3] For example, certain derivatives have demonstrated inhibitory activity against c-Src/Abl tyrosine kinase.[5]
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Overexpression of these receptors is common in several cancers. Some 1,3,4-thiadiazole compounds have been developed as dual EGFR/HER-2 inhibitors.[6] For instance, the uncondensed thiadiazole derivative 29i showed potent activity against MCF-7 and SK-BR-3 breast cancer cells with IC50 values of 1.45 µM and 0.77 µM, respectively, attributed to its inhibition of EGFR and HER-2 with IC50 values of 29.30 nM and 55.69 nM.[6]
-
Focal Adhesion Kinase (FAK): This kinase plays a role in cell adhesion, migration, and survival. Amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine have been developed as micromolar inhibitors of FAK.[7]
2. Tubulin Polymerization Inhibition:
Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Some 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents, binding to tubulin and interfering with its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[3]
3. Carbonic Anhydrase (CA) Inhibition:
Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, are involved in regulating pH in the tumor microenvironment, contributing to cancer cell survival and proliferation. 1,3,4-thiadiazole-2-sulfonamide derivatives are potent inhibitors of these isoforms, with inhibition constants in the nanomolar range.[8] Their antitumor effect is thought to arise from the acidification of the intracellular environment following CA inhibition.[8]
4. Histone Deacetylase (HDAC) Inhibition:
HDACs are enzymes that play a critical role in gene expression. Their inhibition can lead to the reactivation of tumor suppressor genes. 1,3,4-thiadiazole derivatives have been investigated as HDAC inhibitors, binding to the active site of the enzyme and modulating gene expression.[3]
Quantitative Data on Anticancer Activity of 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Target/Cell Line | IC50/GI50 Value | Reference |
| 29i | EGFR | 29.30 nM | [6] |
| 29i | HER-2 | 55.69 nM | [6] |
| 29i | MCF-7 (Breast Cancer) | 1.45 µM | [6] |
| 29i | SK-BR-3 (Breast Cancer) | 0.77 µM | [6] |
| 22d | LSD1 | 0.04-0.45 µM | [6] |
| 22d | MCF-7 (Breast Cancer) | 1.52 µM | [9] |
| 22d | HCT-116 (Colon Cancer) | 10.3 µM | [9] |
| 22a | Liver Cancer | 6.47 µM | [9] |
| 8a | A549 (Lung Cancer) | 1.62 µM | [6] |
| 8a | MDA-MB-231 (Breast Cancer) | 4.61 µM | [6] |
| 43c | Hs27 (Normal Cells) | 31.45 µM | [9] |
| 43d | CEM (Leukemia) | 1.65 µM | [9] |
| 43d | HeLa (Cervical Cancer) | 4.73 µM | [9] |
| 43d | L1210 (Leukemia) | 2.36 µM | [9] |
| 32a | EGFR | 0.08 µM | [9] |
| 32d | EGFR | 0.30 µM | [9] |
| 32a | HepG-2 (Liver Cancer) | 3.31 µM | [9] |
| 32d | MCF-7 (Breast Cancer) | 9.31 µM | [9] |
| 40 | MCF-7 (Breast Cancer) | 120-160 µM | [10] |
| 41 | MDA-MB-231 (Breast Cancer) | 70-170 µM | [10] |
| 42 | MDA-MB-231 (Breast Cancer) | 70-170 µM | [10] |
| 78 | A549 (Lung Cancer) | 3.62 µM | [10] |
| 79-83 | HeLa (Cervical Cancer) | 3.12-3.88 µM | [10] |
| 43 | MCF-7 (Breast Cancer) | 1.78 µmol/L | [10] |
| 43 | A549 (Lung Cancer) | 4.04 µmol/L | [10] |
| 70 | Abl protein kinase | 7.4 µM | [10] |
| 77 | HepG-2 (Liver Cancer) | 84.9 ± 5.9 µM | [10] |
| 77 | MCF-7 (Breast Cancer) | 63.2 ± 2.9 µM | [10] |
| 2g | LoVo (Colon Cancer) | 2.44 µM | [7] |
| 2g | MCF-7 (Breast Cancer) | 23.29 µM | [7] |
| Ciprofloxacin-based 1h,l | SKOV-3 (Ovarian Cancer) | 3.58 µM | [6] |
| Ciprofloxacin-based 1h,l | A549 (Lung Cancer) | 2.79 µM | [6] |
Signaling Pathway in Cancer
Caption: Inhibition of key cancer signaling pathways by 1,3,4-thiadiazole derivatives.
Neuroprotective Potential: Combating Neurodegenerative Disorders
Several 1,3,4-thiadiazole derivatives have demonstrated promising neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Their mechanisms of action in the central nervous system are multifaceted.
Key Molecular Targets in Neuroscience
1. Monoamine Oxidase (MAO) Inhibition:
MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[11] A number of 1,3,4-thiadiazole derivatives have been identified as potent and selective MAO inhibitors. For instance, compound 6b was found to be a highly active and selective reversible inhibitor of human MAO-A with an IC50 value of 0.060 µM.[11]
2. Cholinesterase Inhibition:
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for Alzheimer's disease. Several 1,3,4-thiadiazole derivatives have been reported as potent inhibitors of both AChE and BuChE.[12] One study reported a derivative with an IC50 of 0.09 µM for AChE.[12]
Quantitative Data on Neuroprotective Activity of 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Target | IC50 Value | Reference |
| 6b | hMAO-A | 0.060 µM | [11] |
| Moclobemide (Reference) | hMAO-A | 4.664 µM | [11] |
| Clorgyline (Reference) | hMAO-A | 0.048 µM | [11] |
| Compound 8 | AChE | 0.09 µM | [12] |
| Compound 1 | AChE | - (Mixed-type inhibitor) | [12] |
| Unnamed Derivative | AChE | 0.17 µM (1154-fold more active than against BuChE) | [12] |
| 3b | AChE | 18.1 ± 0.9 nM | [13] |
Signaling Pathway in Neuroprotection
Caption: Neuroprotective mechanisms of 1,3,4-thiadiazole derivatives.
Experimental Protocols for Target Validation
The validation of therapeutic targets for 1,3,4-thiadiazole compounds relies on robust and reproducible in vitro assays. Below are detailed protocols for key enzymatic assays.
Protocol 1: Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is quantified by a decrease in the phosphorylation of the substrate.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (1,3,4-thiadiazole derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, TR-FRET-based detection)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound or DMSO (for control)
-
Kinase
-
Substrate
-
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30-37°C) for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP to ATP, which is then quantified via a luciferase-based reaction.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a fluorometric method for determining the inhibitory activity of compounds against MAO-A and MAO-B.
Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing H2O2. The H2O2 is then detected using a fluorometric probe.
Materials:
-
MAO-A and MAO-B enzymes (human recombinant)
-
p-Tyramine (substrate)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compounds
-
Selective inhibitors for control wells (clorgyline for MAO-A, pargyline for MAO-B)
-
Dye reagent (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Fluorometric microplate reader
Procedure:
-
Compound and Enzyme Preparation: Prepare dilutions of test compounds and enzymes in assay buffer.
-
Reaction Setup: In a 96-well black plate, add:
-
Assay buffer
-
Test compound or selective inhibitor (for control)
-
MAO enzyme
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare a working solution containing the substrate (p-tyramine), dye reagent, and HRP. Add this solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity (e.g., excitation at 530 nm, emission at 585 nm).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values as described for the kinase inhibition assay.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which can be measured spectrophotometrically.
Materials:
-
AChE enzyme
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
Test compounds
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of ATCh, DTNB, and the enzyme in the assay buffer.
-
Reaction Setup: In a 96-well plate, add:
-
Assay buffer
-
Test compound or buffer (for control)
-
DTNB solution
-
AChE enzyme
-
-
Pre-incubation: Incubate the plate for a few minutes at room temperature.
-
Reaction Initiation: Add the ATCh solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (kinetic mode) or after a fixed incubation time (endpoint mode).
-
Data Analysis: Calculate the rate of reaction from the change in absorbance over time. Determine the percentage of inhibition and the IC50 values for the test compounds.
Conclusion and Future Directions
The 1,3,4-thiadiazole scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents targeting a wide range of diseases. The diverse biological activities of its derivatives underscore the importance of this heterocyclic system in medicinal chemistry. Future research will likely focus on the synthesis of more potent and selective 1,3,4-thiadiazole-based inhibitors, the elucidation of their detailed mechanisms of action through advanced structural and computational studies, and their evaluation in preclinical and clinical settings. The continued exploration of this promising scaffold holds significant potential for the discovery of new and effective treatments for cancer, neurodegenerative disorders, and other debilitating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 3. bepls.com [bepls.com]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamidederivatives as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 1,3,4-thiadiazole compounds as potential MAO-A inhibitors – design, synthesis, biological evaluation and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 1,3,4-thiadiazole analogues as novel AChE and BuChE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The 1,3,4-Thiadiazole Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its vast therapeutic potential. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects. This in-depth technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 1,3,4-thiadiazole analogs. By dissecting the intricate connections between chemical structure and biological function, this guide aims to empower researchers in the rational design and development of novel, highly efficacious therapeutic agents. We will delve into the synthetic methodologies, key experimental protocols for biological evaluation, and the critical analysis of SAR data, supported by quantitative examples and mechanistic insights.
The 1,3,4-Thiadiazole Core: A Foundation for Diverse Bioactivity
The five-membered aromatic ring of 1,3,4-thiadiazole, containing one sulfur and two nitrogen atoms, possesses a unique combination of physicochemical properties that contribute to its pharmacological versatility. Its mesoionic character facilitates the crossing of cellular membranes, allowing for effective interaction with a wide array of biological targets.[1][2] The structural rigidity of the ring system provides a stable scaffold for the precise orientation of various substituents, enabling fine-tuning of biological activity. Furthermore, the 1,3,4-thiadiazole moiety is considered a bioisostere of other important heterocyclic rings like pyrimidine and oxadiazole, allowing it to mimic interactions with biological receptors.[2]
This guide will focus on three major areas of therapeutic interest for 1,3,4-thiadiazole analogs: anticancer, antimicrobial, and enzyme inhibition activities. For each area, we will explore the pivotal role of substituents at the C2 and C5 positions in dictating the potency and selectivity of these compounds.
Anticancer Activity: Targeting the Hallmarks of Cancer
Derivatives of 1,3,4-thiadiazole have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a multitude of human cancer cell lines.[1] Their mechanisms of action are diverse, often targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Key SAR Findings in Anticancer Activity
The anticancer potency of 2,5-disubstituted-1,3,4-thiadiazole analogs is profoundly influenced by the nature of the chemical groups attached to the heterocyclic core.
-
Substituents at the C2 and C5 Positions: The introduction of various aryl and heteroaryl moieties at these positions is a common strategy to enhance anticancer activity. The electronic properties of these substituents play a crucial role.
-
2-Amino-1,3,4-thiadiazoles: The 2-amino group serves as a vital pharmacophore and a key point for further derivatization. The nature of the substituent on this amino group significantly impacts cytotoxicity.[3] It has been observed that introducing an aromatic ring at the 5th position of the 2-amino-1,3,4-thiadiazole core generally enhances the anticancer effect.[3]
-
Aromatic and Heteroaromatic Rings: The presence of substituted phenyl rings, as well as other heterocyclic systems, at C2 and C5 is a recurring feature in potent anticancer 1,3,4-thiadiazoles. The substitution pattern on these rings dictates the activity.
-
Quantitative SAR Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2,5-disubstituted 1,3,4-thiadiazole derivatives against various cancer cell lines, illustrating key SAR principles.
| Compound ID | Substituent at C2 | Substituent at C5 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(Trifluoromethyl)phenylamino | 3-Methoxyphenyl | MCF-7 (Breast) | 49.6 | [4] |
| 2 | 2-(Trifluoromethyl)phenylamino | 3-Methoxyphenyl | MDA-MB-231 (Breast) | 53.4 | [4] |
| 3 | Phenyl (attached to a pyridine moiety) | Ethyl phenylacetate | HCT-116 (Colon) | 2.03 ± 0.72 | [3] |
| 4 | Phenyl (attached to a pyridine moiety) | Ethyl phenylacetate | HepG-2 (Liver) | 2.17 ± 0.83 | [3] |
| 5 | 5-[2-(Benzenesulfonylmethyl)phenyl] | Amino | LoVo (Colon) | 2.44 | [3] |
| 6 | 5-[2-(Benzenesulfonylmethyl)phenyl] | Amino | MCF-7 (Breast) | 23.29 | [3] |
Mechanistic Insights: Inhibition of Receptor Tyrosine Kinases
A significant mechanism through which 1,3,4-thiadiazole analogs exert their anticancer effects is by inhibiting receptor tyrosine kinases (RTKs) like EGFR, HER2, and VEGFR, which are crucial for cancer cell signaling.[5][6]
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key members of the ErbB family of RTKs.[7] Their signaling pathways regulate cell proliferation, survival, and differentiation.[8][9] Dysregulation of these pathways is a hallmark of many cancers. Small molecule inhibitors, including 1,3,4-thiadiazole derivatives, can compete with ATP at the intracellular kinase domain of these receptors, thereby blocking downstream signaling.[5][10]
Caption: EGFR/HER2 signaling pathway and point of inhibition by 1,3,4-thiadiazole analogs.
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][11][12][13][14] 1,3,4-Thiadiazole derivatives have been shown to inhibit VEGFR, thereby cutting off the tumor's blood supply.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medium.com [medium.com]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of 1,3,4-Thiadiazole Derivatives
Foreword: The Versatility of the 1,3,4-Thiadiazole Scaffold in Drug Discovery
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, underpinning a diverse array of pharmacologically active agents.[1][2] Its bioisosteric relationship with pyrimidines allows for interactions with biological targets involved in DNA replication, making it a cornerstone for the development of novel anticancer agents.[1] Furthermore, derivatives of this heterocyclic system have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[2] The inherent properties of the 1,3,4-thiadiazole ring, such as its metabolic stability and ability to engage in various molecular interactions, render it an attractive starting point for the discovery of new therapeutic leads. This guide provides detailed protocols and technical insights for the high-throughput screening (HTS) of 1,3,4-thiadiazole compound libraries, with a focus on identifying novel enzyme inhibitors and cytotoxic agents.
PART 1: Foundational Principles of HTS for 1,3,4-Thiadiazole Libraries
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries for their biological activity.[3] The successful implementation of an HTS campaign for 1,3,4-thiadiazole derivatives hinges on a meticulously planned and validated assay. The choice of assay format is dictated by the biological question being addressed, with biochemical assays being ideal for target-based screening (e.g., enzyme inhibition) and cell-based assays for phenotypic screening (e.g., cytotoxicity).
A critical parameter in HTS is the Z'-factor , a statistical measure of assay quality that reflects the separation between positive and negative controls.[4][5] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[6]
Table 1: Interpretation of Z'-Factor Values
| Z'-Factor Value | Assay Quality | Interpretation |
| 1.0 | Ideal | Theoretically perfect assay with no data variation. |
| 0.5 to < 1.0 | Excellent | A robust assay with a large separation between controls.[7] |
| 0 to < 0.5 | Marginal | The assay may be acceptable but is prone to false positives/negatives. |
| < 0 | Unacceptable | No separation between controls; the assay is not suitable for screening.[7][6] |
PART 2: Biochemical HTS Assay for 1,3,4-Thiadiazole-Based Enzyme Inhibitors
A significant number of 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of various enzymes, including kinases and histone deacetylases (HDACs).[8][9][10][11][12] Fluorescence-based assays are particularly well-suited for HTS of enzyme inhibitors due to their high sensitivity and compatibility with automation.[13]
Protocol 1: Fluorescence Polarization-Based Kinase Inhibition Assay
This protocol describes a competitive fluorescence polarization (FP) assay for identifying 1,3,4-thiadiazole inhibitors of a target kinase. The principle relies on the change in polarization of fluorescently labeled tracer that binds to the kinase. An inhibitor will displace the tracer, leading to a decrease in fluorescence polarization.
Materials and Reagents:
-
Target Kinase (e.g., Abl kinase)[8]
-
Fluorescently Labeled Tracer (specific to the kinase)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
1,3,4-Thiadiazole Compound Library (dissolved in DMSO)
-
Positive Control (e.g., a known potent 1,3,4-thiadiazole kinase inhibitor or staurosporine)
-
Negative Control (DMSO)
-
384-well, low-volume, black microplates
Instrumentation:
-
Automated Liquid Handler
-
Microplate Reader with Fluorescence Polarization capabilities
Workflow Diagram:
Caption: Workflow for a fluorescence polarization-based HTS assay.
Step-by-Step Protocol:
-
Plate Layout: Design the 384-well plate map, including wells for negative controls (DMSO), positive controls, and the 1,3,4-thiadiazole compound library.
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library plate into the corresponding wells of the assay plate. Dispense positive and negative controls into their designated wells.
-
Reagent Preparation: Prepare a master mix containing the target kinase, fluorescent tracer, and ATP in assay buffer at their optimized concentrations.
-
Reagent Addition: Dispense 10 µL of the master mix into all wells of the assay plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the fluorescence polarization on a compatible microplate reader.
-
Data Analysis:
-
Calculate the Z'-factor using the positive and negative control wells to validate the assay run.
-
Normalize the data (e.g., to percent inhibition).
-
Identify "hits" as compounds that cause a statistically significant decrease in fluorescence polarization compared to the negative controls.
-
Causality Behind Experimental Choices:
-
Low-Volume 384-well Plates: These are used to minimize reagent consumption, which is crucial for large-scale screening.[3]
-
DMSO as a Solvent: Most compound libraries are stored in DMSO. It is important to ensure the final DMSO concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.
-
Fluorescence Polarization: This detection method is homogeneous (no wash steps required), making it highly amenable to automation and HTS.
PART 3: Cell-Based HTS Assay for Cytotoxic 1,3,4-Thiadiazole Derivatives
Many 1,3,4-thiadiazole derivatives exhibit potent anticancer activity by inducing apoptosis or inhibiting cell proliferation.[1] Cell-based assays are essential for identifying compounds with such cytotoxic effects in a physiologically relevant context.
Protocol 2: MTT Assay for High-Throughput Cytotoxicity Screening
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[14][15] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
Materials and Reagents:
-
Human Cancer Cell Line (e.g., MCF-7 breast cancer cells)[14][16]
-
Complete Cell Culture Medium (e.g., DMEM with 10% FBS)
-
1,3,4-Thiadiazole Compound Library (in DMSO)
-
Positive Control (e.g., Doxorubicin or a known cytotoxic 1,3,4-thiadiazole derivative)[14]
-
Negative Control (DMSO)
-
MTT Reagent (5 mg/mL in PBS)[14]
-
Solubilization Solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
384-well, clear-bottom, black-walled microplates[16]
Instrumentation:
-
Automated Liquid Handler
-
Cell Culture Incubator (37°C, 5% CO₂)
-
Absorbance Microplate Reader
Workflow Diagram:
Caption: Workflow for an MTT-based cytotoxicity HTS assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the cancer cells into 384-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 40 µL of medium.[17]
-
Cell Adhesion: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.[14]
-
Compound Addition: Add 10 µL of the 1,3,4-thiadiazole compounds and controls at the desired final concentration.[16]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[14]
-
Solubilization: Add 50 µL of solubilization solution to each well and incubate for 15 minutes at room temperature with shaking to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the negative control (DMSO-treated cells).[16]
-
Identify hits as compounds that reduce cell viability below a predefined threshold (e.g., >50% inhibition).
-
Self-Validating System:
The inclusion of positive and negative controls on every plate is essential for validating the results of each individual plate. The Z'-factor should be calculated for each plate to ensure that the assay performance is consistent throughout the screen. A robust hit-selection strategy, such as using a Z-score cutoff, helps to minimize the selection of false positives.[18]
PART 4: Data Analysis and Hit Validation
The primary HTS campaign will generate a large dataset that requires careful analysis to identify promising lead compounds.
Hit Selection Strategies:
-
Percent Inhibition/Viability: A straightforward method where compounds exceeding a certain threshold (e.g., 50% inhibition) are selected as hits.
-
Z-Score: This method normalizes the data based on the mean and standard deviation of all samples on a plate, making it less susceptible to plate-to-plate variation.[19] A Z-score of <-3 is often used as a hit selection criterion.
Table 2: Example Hit Selection Criteria
| Method | Description | Typical Cutoff |
| Percent Inhibition | The percentage reduction in signal (e.g., enzyme activity or cell viability) relative to controls. | >50% |
| Z-Score | The number of standard deviations a compound's value is from the mean of the plate. | < -3 |
Hit Confirmation and Prioritization:
Selected hits from the primary screen must be confirmed through a series of secondary assays:
-
Re-testing: Confirm the activity of the hit compounds in the primary assay.
-
Dose-Response Curves: Generate IC₅₀/EC₅₀ values to determine the potency of the hit compounds.
-
Orthogonal Assays: Use a different assay format to confirm the activity and rule out assay-specific artifacts.
-
Selectivity/Counter-Screens: Assess the selectivity of the hits against related targets or in different cell lines.
PART 5: Troubleshooting Common HTS Issues
High-throughput screens can be susceptible to various issues that can lead to unreliable data.
Table 3: Common HTS Problems and Solutions
| Problem | Potential Cause | Troubleshooting Strategy |
| Low Z'-Factor (<0.5) | High data variability, small signal window. | Optimize reagent concentrations, check for instrument malfunction, refine liquid handling protocols. |
| Edge Effects | Temperature or evaporation gradients across the plate. | Use environmental controls during incubation, avoid using the outer wells of the plate. |
| False Positives | Compound autofluorescence, aggregation, or non-specific activity. | Perform counter-screens, check for compound interference with the assay signal. |
| Poor Reproducibility | Inconsistent liquid handling, reagent instability. | Calibrate and maintain automated liquid handlers, prepare fresh reagents daily.[20] |
References
- 1. researchgate.net [researchgate.net]
- 2. bepls.com [bepls.com]
- 3. High-throughput screening - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Z-factor - Wikipedia [en.wikipedia.org]
- 6. assay.dev [assay.dev]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-aryl-1,3,4-thiadiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents: synthesis, bioevaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 2,5-diphenyl-1,3,4-thiadiazole derivatives as HDAC inhibitors with DNA binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 13. Fluorescence-Based Assays for High-Throughput Enzyme Screening: Design and Optimization — https://hongkongmedicaljournal.com/ [hongkongmedicaljournal.com]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. news-medical.net [news-medical.net]
- 19. Designing High-Throughput Experiments Using Microplate Technology [labx.com]
- 20. dispendix.com [dispendix.com]
Application Note & Protocols: Cell-Based Assay Development for 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine
Abstract
This document provides a comprehensive guide for the development of cell-based assays to characterize the biological activity of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine, a compound with potential therapeutic relevance. As the specific biological target of this molecule is not extensively defined in public literature, this guide presents a strategic, two-pronged approach. We begin with a broad, high-throughput phenotypic screen to identify cellular sensitivity and establish a baseline of bioactivity. Subsequently, we detail the development of a hypothesis-driven secondary assay to investigate a potential mechanism of action, leveraging the known activities of the broader 1,3,4-thiadiazole chemical class. This dual-assay strategy provides a robust framework for initial compound characterization and subsequent target deconvolution efforts.
Introduction: A Strategy for an Orphan Compound
This compound (PubChem CID: 3013328) is a small molecule belonging to the 1,3,4-thiadiazole family. This heterocyclic scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. However, the specific cellular targets and mechanism of action for this particular derivative remain largely uncharacterized.
When faced with a biologically active compound with an unknown mechanism (an "orphan" compound), the most effective initial approach is not to guess a target, but to observe the compound's effect on a complex biological system, such as a living cell. This is the core principle of phenotypic screening.
Our proposed strategy, therefore, follows a logical progression from broad observation to specific hypothesis testing:
-
Primary Phenotypic Screening: Quantify the compound's effect on cell viability and proliferation across a panel of diverse human cancer cell lines. This provides an unbiased view of its potency and selectivity, potentially revealing cell types that are uniquely sensitive.
-
Hypothesis Generation & Secondary Assay: Based on the results of the primary screen and the known pharmacology of the thiadiazole scaffold (often associated with kinase inhibition or modulation of inflammatory pathways), we will design a specific mechanistic assay. For the purpose of this guide, we will focus on developing a reporter assay to measure the activity of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of cellular stress and inflammatory responses.
This document provides the detailed, step-by-step protocols necessary to execute this strategy, including data analysis and key validation metrics.
Figure 1: Overall workflow for the characterization of this compound.
Primary Assay: High-Throughput Cell Viability Screening
2.1. Principle
The primary screen aims to determine the concentration at which the compound inhibits cell proliferation or induces cell death (cytotoxicity). We will use the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This is a homogeneous assay that quantifies ATP, an indicator of metabolically active cells. The luciferase enzyme in the reagent uses ATP to generate a luminescent signal that is directly proportional to the number of viable cells in culture. This assay is known for its sensitivity, robustness, and high-throughput compatibility.
2.2. Materials & Reagents
-
Cells: A diverse panel of cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF7 - breast cancer, HCT116 - colon cancer).
-
Compound: this compound, dissolved in DMSO to a 10 mM stock.
-
Culture Medium: Appropriate medium for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: Sterile, white, flat-bottom 96-well or 384-well microplates suitable for luminescence readings.
-
Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega Corp.).
-
Positive Control: Staurosporine (10 mM stock in DMSO), a potent broad-spectrum kinase inhibitor that induces apoptosis.
-
Instrumentation: Multimode plate reader with luminescence detection capability.
2.3. Step-by-Step Protocol
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cells in their respective culture medium to the predetermined optimal seeding density (typically 2,000-10,000 cells per well for a 96-well plate).
-
Dispense 100 µL of the cell suspension into each well of the assay plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Dosing:
-
Prepare a serial dilution series of the test compound and staurosporine in culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Include "vehicle control" wells containing only DMSO at the same final concentration as the compound wells (e.g., 0.1%).
-
Include "no-cell" control wells containing medium only for background measurement.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the appropriate compound concentrations.
-
Incubate the plates for an additional 48 or 72 hours.
-
-
Assay Readout:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader with an integration time of 0.5 to 1 second per well.
-
2.4. Data Analysis & Validation
-
Normalization: The data should be normalized to the controls on each plate:
-
% Viability = 100 * (Luminescence_Sample - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background)
-
-
Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration. Fit the data using a non-linear regression model (sigmoidal, 4PL) to determine the IC50 value (the concentration that inhibits 50% of the response).
-
Assay Quality Control (QC): The robustness of the assay should be confirmed by calculating the Z'-factor.
-
Z' = 1 - (3*(SD_Vehicle + SD_Staurosporine)) / |Mean_Vehicle - Mean_Staurosporine|
-
An assay is considered excellent for high-throughput screening if the Z'-factor is ≥ 0.5.
-
| Parameter | Example Value | Acceptance Criteria |
| IC50 (HeLa) | 5.2 µM | - |
| IC50 (A549) | 15.8 µM | - |
| Signal-to-Background | > 200 | > 10 |
| Z'-Factor | 0.78 | ≥ 0.5 |
| DMSO Tolerance | No effect at ≤ 0.5% | - |
Secondary Assay: NF-κB Reporter Gene Assay
3.1. Principle
Having identified bioactivity in the primary screen, we now move to a mechanistic assay. Many thiadiazole derivatives are known to modulate inflammatory signaling pathways where the transcription factor NF-κB is a central node. This assay uses a cell line that has been engineered to express a reporter gene (e.g., firefly luciferase) under the control of a promoter containing NF-κB response elements. When the NF-κB pathway is activated, the luciferase gene is transcribed, and the resulting enzyme produces light upon addition of its substrate. An inhibitor of this pathway will reduce the luminescent signal.
Figure 2: The NF-κB signaling pathway and the principle of the reporter assay.
3.2. Materials & Reagents
-
Cells: HEK293T cells stably expressing an NF-κB-luciferase reporter construct.
-
Compound: this compound (10 mM stock in DMSO).
-
Stimulant: Tumor Necrosis Factor-alpha (TNF-α), human recombinant (10 µg/mL stock in PBS with 0.1% BSA).
-
Positive Control: BAY 11-7082, a known inhibitor of the NF-κB pathway (10 mM stock in DMSO).
-
Assay Plates: Sterile, white, flat-bottom 96-well microplates.
-
Reagent: ONE-Glo™ Luciferase Assay System (Promega Corp.) or similar.
-
Instrumentation: Multimode plate reader with luminescence detection.
3.3. Step-by-Step Protocol
-
Cell Seeding:
-
Seed the HEK293T-NF-κB-Luc cells in 96-well plates at a density of 20,000 cells/well in 100 µL of DMEM + 10% FBS.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of the test compound and the positive control (BAY 11-7082) in culture medium.
-
Add 50 µL of the compound dilutions to the appropriate wells.
-
Include vehicle control wells (DMSO only).
-
Incubate the plate for 1 hour at 37°C, 5% CO₂. This allows the compound to enter the cells before pathway stimulation.
-
-
Pathway Stimulation:
-
Prepare a solution of TNF-α in culture medium at a concentration that elicits a sub-maximal response (e.g., 20 ng/mL, which needs to be empirically determined beforehand).
-
Add 50 µL of the TNF-α solution to all wells except the "unstimulated" control wells. Add 50 µL of plain medium to the unstimulated wells.
-
The final volume in each well is now 200 µL.
-
Incubate for 6-8 hours at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Follow the same procedure as for the CellTiter-Glo® assay (Section 2.3, Step 3), using the ONE-Glo™ Luciferase Assay reagent. Equilibrate plates, add 100 µL of reagent, shake, incubate for 10 minutes, and read luminescence.
-
3.4. Data Analysis
-
Normalization:
-
% Inhibition = 100 * [ 1 - ( (Signal_Sample - Signal_Unstimulated) / (Signal_Stimulated - Signal_Unstimulated) ) ]
-
-
IC50 Determination: Plot the % Inhibition against the log of the compound concentration and fit with a 4PL non-linear regression to calculate the IC50 value.
-
Counter-screen: It is crucial to run a parallel cytotoxicity assay (like CellTiter-Glo®) under the exact same conditions (cell type, incubation time) to ensure that the observed inhibition of the reporter signal is not simply due to the compound killing the cells. A true pathway inhibitor will have an IC50 for the reporter assay that is significantly lower than its cytotoxic IC50.
Conclusion and Future Directions
This application note outlines a robust, two-stage process for characterizing the cellular activity of this compound. The initial phenotypic screen provides a broad assessment of its bioactivity and identifies sensitive cell lines. The subsequent, hypothesis-driven mechanistic assay offers a path to understanding how the compound works. Positive results from the NF-κB assay would strongly suggest that the compound modulates inflammatory or stress-response pathways.
Future work would involve expanding the secondary assays to include upstream targets (e.g., IKK kinase activity assays) and downstream events (e.g., measuring cytokine production via ELISA) to pinpoint the exact point of intervention in the pathway.
Application Notes and Protocols for Antimicrobial Studies of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine
Introduction: The Promise of a Novel Thiadiazole Derivative
The escalating threat of antimicrobial resistance necessitates the exploration and development of new chemical entities with potent antimicrobial properties. The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The compound 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine (Molecular Formula: C₁₀H₁₇N₃S, Molecular Weight: 211.33 g/mol ) represents a promising candidate for antimicrobial drug discovery.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in antimicrobial studies. We will delve into a plausible synthetic route, detailed protocols for antimicrobial susceptibility testing, and an exploration of its potential mechanism of action, grounded in the established knowledge of 2-amino-1,3,4-thiadiazole derivatives.
Plausible Synthetic Pathway
Proposed Synthesis of this compound:
The synthesis can be envisioned in two main steps:
-
Synthesis of the Carboxylic Acid Precursor: The required precursor is 3-cyclohexylpropanoic acid. This can be synthesized via the malonic ester synthesis, starting from cyclohexylmethyl bromide and diethyl malonate.
-
Cyclization to form the Thiadiazole Ring: The 3-cyclohexylpropanoic acid is then reacted with thiosemicarbazide in the presence of a dehydrating agent, such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃), to yield the final product.
Caption: Proposed synthetic route for this compound.
Antimicrobial Susceptibility Testing: Protocols and Methodologies
To evaluate the antimicrobial potential of this compound, standardized in vitro susceptibility testing methods are essential. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are widely accepted in the field.[2][3]
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][4][5]
Materials:
-
This compound (test compound)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will create a range of decreasing concentrations of the test compound.
-
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well.
-
Controls:
-
Positive Control: A well containing broth, inoculum, and a standard antibiotic.
-
Negative Control: A well containing broth and inoculum (to ensure microbial growth).
-
Sterility Control: A well containing only broth (to check for contamination).
-
Vehicle Control: A well containing broth, inoculum, and the same concentration of the solvent used to dissolve the test compound as in the highest concentration well.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.[6][7] Growth is indicated by turbidity or a pellet at the bottom of the well.
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Agar Well Diffusion Method for Preliminary Screening
The agar well diffusion method is a qualitative or semi-quantitative technique used to screen for antimicrobial activity.[8][9][10] It is based on the diffusion of the antimicrobial agent from a well through a solidified agar medium, resulting in a zone of growth inhibition.
Materials:
-
This compound (test compound)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains of interest
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Positive control antibiotic
-
Negative control (vehicle)
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum as described in the broth microdilution protocol (0.5 McFarland standard).
-
Preparation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a uniform lawn of growth.
-
Allow the plate to dry for 5-15 minutes.
-
-
Creation of Wells: Use a sterile cork borer to create uniform wells in the agar.
-
Application of Compound:
-
Prepare different concentrations of the test compound in a suitable solvent.
-
Add a fixed volume (e.g., 50-100 µL) of each concentration of the test compound solution to a designated well.
-
Add the positive control antibiotic and the negative control (vehicle) to separate wells.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or as appropriate for the microorganism.
-
Measurement of Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around each well in millimeters (mm).
Data Presentation and Interpretation
Quantitative data from antimicrobial susceptibility testing should be presented clearly for comparative analysis.
Table 1: Example of Minimum Inhibitory Concentration (MIC) Data
| Test Microorganism | Gram Stain | MIC (µg/mL) of this compound | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Gram-positive | 16 | Ciprofloxacin | 1 |
| Bacillus subtilis | Gram-positive | 8 | Ciprofloxacin | 0.5 |
| Escherichia coli | Gram-negative | 64 | Ciprofloxacin | 0.25 |
| Pseudomonas aeruginosa | Gram-negative | >128 | Ciprofloxacin | 1 |
| Candida albicans | N/A (Fungus) | 32 | Fluconazole | 2 |
Interpretation of Results:
-
MIC: A lower MIC value indicates greater antimicrobial activity.[6][7][11]
-
Zone of Inhibition: A larger diameter of the zone of inhibition suggests greater susceptibility of the microorganism to the compound.
-
Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), an MBC test can be performed. This involves subculturing from the clear wells of the MIC assay onto fresh agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[2]
Potential Mechanism of Action
The 2-amino-1,3,4-thiadiazole moiety is a key pharmacophore in many biologically active compounds.[12][13][14] While the exact mechanism of action for this compound needs to be elucidated through further studies, several potential targets can be hypothesized based on the known activities of related compounds.
The sulfur and nitrogen atoms in the thiadiazole ring can act as a hydrogen binding domain and a two-electron donor system, allowing for interactions with various biological targets.[14] Potential mechanisms include:
-
Enzyme Inhibition: The compound may inhibit essential microbial enzymes, such as DNA gyrase, topoisomerase IV, or dihydrofolate reductase.
-
Cell Wall Synthesis Inhibition: It could interfere with the synthesis of peptidoglycan in bacteria or chitin in fungi.
-
Membrane Disruption: The lipophilic cyclohexylethyl group may facilitate the insertion of the molecule into the microbial cell membrane, leading to its disruption and leakage of cellular contents.
-
Inhibition of Virulence Factors: Some thiadiazole derivatives have been shown to inhibit microbial virulence factors, such as quorum sensing or biofilm formation.
Caption: Potential antimicrobial mechanisms of 2-amino-1,3,4-thiadiazole derivatives.
Conclusion and Future Directions
This compound is a compound of interest for antimicrobial research. The protocols outlined in this document provide a solid framework for its initial evaluation. Future studies should focus on elucidating its precise mechanism of action, evaluating its efficacy in in vivo models of infection, and assessing its toxicological profile. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will also be crucial in optimizing its antimicrobial potency and selectivity.
References
- 1. scbt.com [scbt.com]
- 2. emerypharma.com [emerypharma.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. researchgate.net [researchgate.net]
- 5. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.dk [idexx.dk]
- 7. idexx.com [idexx.com]
- 8. botanyjournals.com [botanyjournals.com]
- 9. hereditybio.in [hereditybio.in]
- 10. chemistnotes.com [chemistnotes.com]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 1,3,4-Thiadiazole Scaffolds in Oncology
The 1,3,4-thiadiazole ring is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3][4] Its mesoionic character allows for enhanced cell membrane permeability, enabling interaction with a variety of intracellular targets.[3][5] This has led to the development of 1,3,4-thiadiazole derivatives with a broad spectrum of pharmacological activities, including anticancer properties.[2][5][6] These compounds have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and modulate key signaling pathways involved in tumorigenesis.[2][7]
This document provides a comprehensive guide for the investigation of a novel compound, 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine , as a potential anticancer agent. The protocols outlined herein are designed to be robust and self-validating, providing a clear framework for assessing the compound's efficacy and elucidating its mechanism of action in various cancer cell lines.
Chemical Structure
Caption: Chemical structure of this compound.
Proposed Mechanism of Action: A Multifaceted Approach to Cancer Therapy
Derivatives of the 1,3,4-thiadiazole class have been reported to exert their anticancer effects through various mechanisms.[2] These can include the disruption of microtubule polymerization, inhibition of histone deacetylases (HDACs), and interference with critical signaling pathways such as PI3K/Akt and MAPK/ERK.[2] A plausible starting hypothesis for this compound is its ability to induce apoptosis and cause cell cycle arrest in cancer cells.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT/XTT Assay
The initial step in evaluating any potential anticancer compound is to determine its effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50). The MTT and XTT assays are reliable colorimetric methods for this purpose, measuring the metabolic activity of cells, which is an indicator of cell viability.[8][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[9][10] The amount of formazan produced is proportional to the number of living cells.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.
| Parameter | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to purple formazan | Reduction of yellow XTT to orange formazan |
| Product Solubility | Insoluble (requires solubilization) | Soluble (no solubilization needed) |
| Endpoint | Absorbance at 570 nm | Absorbance at 450-500 nm |
| Advantages | Widely used, cost-effective | Simpler protocol, higher sensitivity |
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
To determine if the observed cytotoxicity is due to apoptosis, an Annexin V/PI assay is performed. This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[13] Propidium Iodide is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[12]
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Caption: Workflow for Annexin V/PI apoptosis assay.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
To investigate if the compound affects cell cycle progression, flow cytometry with propidium iodide staining is employed. This technique quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15][16][17]
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[15][17] Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, and cells in S phase have an intermediate amount.
Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.[17] Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[17]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
| Cell Cycle Phase | DNA Content | Expected Fluorescence |
| G0/G1 | 2N | Low |
| S | 2N to 4N | Intermediate |
| G2/M | 4N | High |
Western Blot Analysis of Key Signaling Proteins
To delve deeper into the molecular mechanism, Western blotting can be used to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation.[18][19][20][21]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.[19][20]
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Interpretation and Expected Outcomes
-
Cytotoxicity: A dose-dependent decrease in cell viability is expected, allowing for the determination of an IC50 value.
-
Apoptosis: An increase in the percentage of Annexin V-positive cells would indicate that the compound induces apoptosis.
-
Cell Cycle: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) would suggest interference with cell cycle progression.
-
Western Blot: Changes in the expression of key regulatory proteins will provide insights into the specific pathways affected by the compound. For example, an increase in the Bax/Bcl-2 ratio and cleaved Caspase-3 would confirm the induction of apoptosis.
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial preclinical evaluation of this compound. By systematically assessing its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as a novel anticancer therapeutic. Further investigation into specific molecular targets and in vivo efficacy will be crucial next steps in its development.
References
- 1. researchgate.net [researchgate.net]
- 2. bepls.com [bepls.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. blog.championsoncology.com [blog.championsoncology.com]
- 20. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Experimental Models for 1,3,4-Thiadiazole Drug Candidates
Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a privileged pharmacophore in the design of novel therapeutic agents. The ring's high aromaticity confers significant in vivo stability, while its mesoionic nature allows it to cross cellular membranes and interact effectively with biological targets.[1][2][3] These characteristics contribute to favorable oral absorption and bioavailability for many of its derivatives.[4][5]
Functionally, the 1,3,4-thiadiazole core is often considered a bioisostere of the pyrimidine ring, a fundamental component of nucleic bases, which may explain the ability of some derivatives to interfere with DNA replication processes in cancer cells.[4] This scaffold is present in several FDA-approved drugs, including the carbonic anhydrase inhibitors acetazolamide and methazolamide, and the antimicrobial sulfamethizole, highlighting its clinical relevance.[5] Researchers have successfully synthesized and evaluated 1,3,4-thiadiazole derivatives for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][6][7]
This document serves as a detailed guide for researchers, providing validated in vivo protocols to assess the efficacy of novel 1,3,4-thiadiazole drug candidates in key therapeutic areas. The protocols are designed to be robust and self-validating, with explanations of the scientific rationale behind critical experimental choices.
Section 1: Anticancer Activity Evaluation
Scientific Rationale: The anticancer potential of 1,3,4-thiadiazole derivatives is a major area of investigation. Their mechanisms of action are diverse, including the inhibition of crucial signaling proteins like protein kinases (e.g., EGFR, HER-2), topoisomerases, and histone deacetylases (HDACs).[5][6] Many derivatives have been shown to disrupt cell cycle progression and induce apoptosis in cancer cells.[6] The most definitive preclinical validation of these compounds requires assessing their ability to inhibit tumor growth in a living organism, for which the human tumor xenograft model is the gold standard.
Primary In Vivo Model: Human Tumor Xenograft in Immunodeficient Mice
This model involves implanting human cancer cells subcutaneously into mice that lack a functional immune system, allowing the human tumor to grow without rejection. It is a cornerstone of preclinical oncology for evaluating the efficacy of new anticancer agents.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bepls.com [bepls.com]
- 7. Frontiers | Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents [frontiersin.org]
- 8. benchchem.com [benchchem.com]
Topic: A Systematic Approach to the Crystallization of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine
An Application Note from the Senior Applications Scientist
Abstract
This application note provides a comprehensive guide for developing robust crystallization protocols for the small molecule 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine (Molecular Formula: C₁₀H₁₇N₃S, Molecular Weight: 211.33 g/mol )[1]. The crystallization process is a critical step in pharmaceutical development, profoundly influencing purity, stability, and bioavailability of an active pharmaceutical ingredient (API)[2]. Due to the molecule's amphiphilic nature—possessing a polar 2-amino-1,3,4-thiadiazole head and a nonpolar cyclohexylethyl tail—a systematic approach is required for identifying optimal crystallization conditions. This guide details a logical workflow, beginning with systematic solvent solubility screening and extending to detailed, step-by-step protocols for four primary crystallization techniques: Slow Evaporation, Cooling Crystallization, Vapor Diffusion, and Solvent Layering. The underlying principles of each method are explained to empower researchers to make informed experimental decisions. Troubleshooting guidance and best practices are integrated to ensure the development of a self-validating and reproducible crystallization system.
Introduction: The Critical Role of Crystallization
Crystallization is the primary purification and particle formation process in the pharmaceutical industry[3]. A successful crystallization protocol not only yields a compound of high purity but also controls critical solid-state properties such as polymorphism, crystal habit, and particle size distribution. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's therapeutic efficacy and stability, making its control a regulatory requirement[2][4].
The target molecule, this compound, is a derivative of the 1,3,4-thiadiazole scaffold, a heterocycle known for its wide range of pharmacological activities[5][6]. The molecule's structure presents a unique challenge for crystallization. The 2-amino-1,3,4-thiadiazole group is polar and capable of forming hydrogen bonds, suggesting solubility in polar solvents[7]. Conversely, the bulky, nonpolar cyclohexylethyl group favors solubility in nonpolar organic solvents. This duality necessitates a methodical screening process to identify suitable solvent systems that can be manipulated to achieve the supersaturation required for crystal growth[8]. This document outlines that process in detail.
Pre-Crystallization: Foundational Analysis & Solvent Screening
Before attempting crystallization, it is imperative to understand the compound's solubility profile. This knowledge is the bedrock upon which all subsequent crystallization strategies are built. A purity of at least 80-90% is recommended before attempting to grow single crystals for analysis[9][10].
Workflow for Method Development
The following workflow illustrates the logical progression from initial solubility screening to the selection of an appropriate crystallization technique.
Caption: Workflow for Crystallization Method Selection.
Protocol 1: Systematic Solvent Solubility Screening
This protocol is designed to efficiently determine the solubility of this compound across a spectrum of solvents, which is a fundamental first step in any crystallization endeavor[11].
Objective: To identify (a) single solvents suitable for slow evaporation or cooling crystallization, and (b) miscible solvent/anti-solvent pairs for diffusion methods.
Materials:
-
This compound (approx. 50-100 mg)
-
Array of small, clean vials or test tubes
-
Vortex mixer
-
Water bath or heating block
-
Selection of solvents (see Table 1)
Procedure:
-
Place a small, accurately weighed amount (e.g., 5-10 mg) of the compound into each vial[9].
-
To each vial, add a different solvent from Table 1 in a stepwise manner (e.g., 0.1 mL increments).
-
After each addition, vortex the vial vigorously for 30-60 seconds and observe the solubility at room temperature.
-
If the compound does not dissolve after adding 1 mL of solvent, gently heat the vial in a water bath (to ~40-60°C) and observe any change in solubility[9]. Be cautious with low-boiling point solvents.
-
Record observations in a table similar to Table 1. Note whether the compound is insoluble, sparingly soluble, soluble at room temperature, or only soluble upon heating.
-
For vials where the compound dissolved upon heating, allow them to cool slowly to room temperature and then place them in a refrigerator (~4°C). Observe for any precipitate or crystal formation. This is a preliminary test for cooling crystallization.
-
Identify potential "good" solvents (where the compound is highly soluble) and "poor" solvents (where the compound is insoluble but which are miscible with the "good" solvent). This is key for anti-solvent methods[9].
Data Presentation:
| Solvent Class | Solvent Example | Predicted Interaction with Solute | Solubility (Room Temp) | Solubility (Hot) | Notes for Crystallization Method |
| Polar Protic | Ethanol | H-bonding with amine/thiadiazole. | Potential for cooling or as "good" solvent.[12] | ||
| Methanol | H-bonding with amine/thiadiazole. | Potential for cooling or as "good" solvent. | |||
| Isopropanol | H-bonding with amine/thiadiazole. | Potential for cooling or as "good" solvent. | |||
| Water | Strong H-bonding, but non-polar tail may limit. | Potential "poor" solvent (anti-solvent). | |||
| Polar Aprotic | Acetone | Dipole interactions with polar head. | Potential for evaporation or as "good" solvent. | ||
| Acetonitrile | Dipole interactions with polar head. | Potential for evaporation or as "good" solvent.[13] | |||
| Ethyl Acetate | Moderate polarity. | Potential for evaporation or as "good" solvent.[13] | |||
| Tetrahydrofuran (THF) | Ethereal oxygen can H-bond. | Potential for evaporation or as "good" solvent. | |||
| Non-Polar | Toluene | van der Waals with cyclohexyl tail. | Potential "poor" solvent (anti-solvent). | ||
| Hexane | van der Waals with cyclohexyl tail. | Potential "poor" solvent (anti-solvent). | |||
| Dichloromethane | Can interact with both parts of molecule. | Potential for evaporation. |
Table to be filled out by the researcher based on experimental results.
Crystallization Methodologies: Detailed Protocols
Based on the solubility data, select one or more of the following techniques. It is often necessary to try several methods in parallel to find the optimal conditions.
A. Protocol 2: Slow Evaporation
Principle: This is the simplest crystallization method. A solution that is near saturation is allowed to stand, and as the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and crystal formation[8][14].
Best Suited For: Cases where a single solvent is identified in which the compound is moderately soluble at room temperature.
Procedure:
-
Dissolve the compound in a suitable solvent (identified from Protocol 1) to create a nearly saturated solution.
-
Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube). This removes dust and other particulates that can act as unwanted nucleation sites[10].
-
Cover the vessel to slow the rate of evaporation. A common method is to cover the vial with parafilm and puncture it with a single small hole using a needle[9]. The size of the hole controls the evaporation rate.
-
Place the vessel in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber).
-
Allow the solvent to evaporate slowly over several hours to days. Monitor periodically for crystal growth without disturbing the vessel[14].
B. Protocol 3: Cooling Crystallization
Principle: This technique is effective for compounds whose solubility in a given solvent is significantly higher at elevated temperatures than at lower temperatures. A saturated solution is prepared at a high temperature and then cooled slowly, causing the solubility to decrease and inducing crystallization[2][15].
Best Suited For: Cases where the compound is highly soluble in a solvent when heated but has low solubility in the same solvent at room temperature or below.
Procedure:
-
In a clean vial, add the compound and a minimal amount of the chosen solvent.
-
Heat the mixture in a water bath or on a hotplate with stirring until the compound is completely dissolved. If necessary, add more solvent dropwise until a clear, saturated solution is obtained.
-
Filter the hot solution to remove any impurities.
-
Allow the solution to cool slowly to room temperature. To slow the cooling rate, the vessel can be placed in an insulated container (e.g., a beaker filled with vermiculite or a dewar flask)[16]. Rapid cooling often leads to the formation of many small crystals[9].
-
Once at room temperature, the vessel can be transferred to a refrigerator (4°C) and then a freezer (-20°C) to maximize the yield of crystals. Each temperature change should be gradual.
-
Collect the crystals by filtration.
C. Protocol 4: Vapor Diffusion
Principle: This is a powerful technique for growing high-quality crystals from small amounts of material[8]. A solution of the compound in a "good" solvent is allowed to equilibrate with the vapor of a "poor" (anti-solvent) in a sealed container. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and gradually inducing crystallization[3][17].
Best Suited For: Cases where a miscible "good" solvent and a more volatile "poor" solvent (anti-solvent) pair has been identified.
Caption: Principle of Vapor Diffusion Crystallization.
Procedure (Vial-in-Vial Method):
-
Prepare a concentrated solution of the compound in a minimal amount of the "good" solvent.
-
Filter the solution into a small, open inner vial (e.g., a 1-dram vial).
-
Place this inner vial inside a larger vial or jar (e.g., a 20 mL scintillation vial)[17].
-
Add the volatile "poor" solvent (anti-solvent) to the bottom of the larger container, ensuring the liquid level is below the top of the inner vial[9].
-
Seal the outer container tightly with a cap.
-
Place the setup in a vibration-free location and leave it undisturbed for several days to weeks. The vapor from the anti-solvent will slowly diffuse into the solution, inducing crystal growth.
Note: This method can also be performed using hanging-drop or sitting-drop plates, which are common in protein crystallization but are equally effective for small molecules.[18][19][20]
D. Protocol 5: Solvent Layering (Liquid-Liquid Diffusion)
Principle: Similar to vapor diffusion, this method uses an anti-solvent to reduce solubility. Here, the less dense anti-solvent is carefully layered on top of a solution of the compound in a denser "good" solvent. Crystallization occurs at the interface as the two solvents slowly mix via diffusion[8][17].
Best Suited For: Cases where a "good" solvent and a miscible, less dense "poor" solvent pair are identified.
Procedure:
-
Dissolve the compound in a minimal amount of the denser "good" solvent in a narrow vessel, such as a test tube or an NMR tube[10][17].
-
Using a pipette or syringe, carefully and slowly add the less dense "poor" solvent down the side of the tube to form a distinct layer on top of the solution. The key is to create a sharp interface with minimal mixing[10].
-
Seal the tube and store it in a vibration-free location.
-
Over time, the solvents will slowly diffuse into one another. As the anti-solvent mixes into the bottom layer, the compound's solubility will decrease, and crystals should form at the interface or within the lower layer.
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not sufficiently supersaturated. / Cooling or evaporation is too slow. | 1. Concentrate the solution by slowly evaporating more solvent before allowing it to stand.[9] 2. Try a different solvent or method. 3. Introduce a seed crystal to induce nucleation. |
| "Oiling Out" | The compound's melting point is lower than the crystallization temperature, or the level of supersaturation is too high, causing liquid-liquid phase separation. | 1. Re-heat the solution to dissolve the oil, add slightly more solvent to reduce saturation, and cool much more slowly.[9] 2. Use a different solvent system. 3. Lower the starting temperature of the crystallization. |
| Many Small Crystals | Nucleation rate is too high. / Rapid cooling or evaporation. / Presence of impurities or dust. | 1. Slow down the crystallization process (slower cooling, smaller hole in parafilm).[9] 2. Ensure the starting solution is filtered to remove particulates. 3. Use a more dilute solution (decrease supersaturation). |
| Poor Crystal Quality | Impurities are being trapped in the crystal lattice. / Crystallization occurred too quickly. | 1. Further purify the starting material. A purity of >90% is recommended.[9] 2. Slow down the crystal growth rate by using a more controlled method (e.g., vapor diffusion). |
Conclusion
The successful crystallization of this compound is readily achievable through a systematic and logical approach. Due to the compound's distinct polar and non-polar regions, a thorough solvent screening is the most critical step and the key to informing the selection of an appropriate crystallization technique. By methodically applying the principles and protocols for slow evaporation, cooling, vapor diffusion, and solvent layering, researchers can effectively navigate the path to obtaining high-quality crystals. The insights provided in this guide are designed to empower scientists in drug development to control the solid-state form of this and other challenging small molecules, ensuring the production of pure, stable, and effective pharmaceutical ingredients.
References
- 1. scbt.com [scbt.com]
- 2. syrris.com [syrris.com]
- 3. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 4. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 5. isres.org [isres.org]
- 6. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. unifr.ch [unifr.ch]
- 11. pharmtech.com [pharmtech.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 14. Slow Evaporation Method [people.chem.umass.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. iucr.org [iucr.org]
- 17. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 18. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 19. hamptonresearch.com [hamptonresearch.com]
- 20. hamptonresearch.com [hamptonresearch.com]
Fluorescent labeling of 1,3,4-thiadiazole compounds for cellular imaging
Application Notes & Protocols
Topic: Fluorescent Labeling of 1,3,4-Thiadiazole Compounds for Cellular Imaging
Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry and materials science.[1][2] Compounds incorporating this five-membered heterocycle exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[2][3] Beyond their therapeutic potential, the unique electronic and structural characteristics of 1,3,4-thiadiazoles make them intriguing candidates for developing fluorescent probes.[4][5][6] Some derivatives inherently possess interesting photophysical properties, such as dual fluorescence and sensitivity to their microenvironment, which can be exploited for sensing applications.[4][7][8][9]
However, to visualize the subcellular localization, track the uptake, and understand the mechanism of action of a specific, non-fluorescent but biologically active 1,3,4-thiadiazole compound, it is essential to conjugate it with a bright and photostable external fluorophore. This process, known as fluorescent labeling, transforms the compound into a powerful tool for cellular imaging, enabling researchers to observe its behavior within the complex environment of a living cell.[10][11]
This guide provides a comprehensive overview and detailed protocols for the fluorescent labeling of 1,3,4-thiadiazole compounds using bioorthogonal click chemistry, followed by their application in high-resolution cellular imaging.
Principle of the Method: A Click Chemistry Approach
Directly attaching a bulky fluorophore to a small-molecule drug can sometimes alter its biological activity or distribution.[10] To circumvent this, we employ a "clickable" handle—a small, inert functional group that does not interfere with the compound's function. This handle serves as a specific point of attachment for the fluorescent dye in a separate, highly efficient reaction.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for this approach.[12] This "click" reaction is highly specific, high-yielding, and proceeds under mild, biocompatible conditions, forming a stable triazole linkage.[13][14][15] The overall workflow involves two main stages:
-
Functionalization: A terminal alkyne group is chemically introduced onto the 1,3,4-thiadiazole compound of interest.
-
Conjugation: The alkyne-modified thiadiazole is "clicked" to an azide-containing fluorescent dye in the presence of a copper(I) catalyst.
This modular strategy allows for flexibility in choosing both the thiadiazole compound and the fluorescent reporter dye to best suit the experimental goals.
Part I: Fluorescent Labeling Protocol
This protocol details the functionalization of a model 1,3,4-thiadiazole containing an amino group, followed by fluorescent labeling via CuAAC.
Materials and Reagents
-
Thiadiazole Compound: 2-amino-5-aryl-1,3,4-thiadiazole (or similar amine-containing derivative)
-
Reagents for Functionalization:
-
Pent-4-ynoic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Reagents for Click Reaction:
-
Alexa Fluor™ 488 Azide (or other azide-functionalized dye)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: DMF/Water or t-BuOH/Water mixture
-
-
Purification and Analysis:
-
Reverse-phase HPLC system
-
Mass spectrometer (e.g., ESI-MS)
-
NMR spectrometer
-
Step 1: Synthesis of Alkyne-Modified 1,3,4-Thiadiazole
Rationale: This step creates a stable amide bond between the amine on the thiadiazole and the carboxylic acid of the alkyne handle. HBTU is a highly efficient coupling reagent that minimizes side reactions.
-
Dissolve the 2-amino-1,3,4-thiadiazole (1.0 eq) and pent-4-ynoic acid (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. The basic environment is crucial for the coupling reaction.
-
Add HBTU (1.2 eq) portion-wise to the stirring solution.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to obtain the pure alkyne-modified thiadiazole.
-
Confirm the structure and purity via ¹H-NMR and Mass Spectrometry.[16]
Step 2: Fluorescent Labeling via CuAAC Click Reaction
Rationale: The Cu(I) catalyst, generated in situ from CuSO₄ by sodium ascorbate, is the active species that catalyzes the cycloaddition.[13] THPTA is a ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency, especially in aqueous solutions.[14]
-
Prepare a stock solution of the alkyne-modified thiadiazole (1.0 eq) in DMF or t-BuOH.
-
Prepare a stock solution of the azide-fluorophore (e.g., Alexa Fluor™ 488 Azide, 1.2 eq) in the same solvent.
-
Prepare a fresh catalyst premix:
-
In water, mix CuSO₄·5H₂O (0.1 eq) and THPTA (0.5 eq).
-
In a separate vial, dissolve sodium ascorbate (1.0 eq) in water.
-
-
In a reaction vial, combine the alkyne-thiadiazole and azide-fluorophore solutions. Add the CuSO₄/THPTA solution.
-
Initiate the reaction by adding the sodium ascorbate solution. The reaction should be immediate or proceed to completion within 1-2 hours at room temperature.
-
Protect the reaction from light to prevent photobleaching of the dye.
-
Monitor the reaction by LC-MS until the starting alkyne is fully consumed.
Step 3: Purification and Characterization of the Labeled Probe
Rationale: It is critical to remove unreacted fluorophore, as it will contribute to high background fluorescence during imaging.[17] HPLC is the method of choice for separating the labeled product from starting materials and catalysts.
-
Dilute the reaction mixture with the mobile phase and filter through a 0.22 µm syringe filter.
-
Purify the fluorescently labeled probe using reverse-phase HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Collect the fluorescent fractions corresponding to the product peak.
-
Confirm the identity and purity of the final product by ESI-MS. The expected mass will be the sum of the alkyne-thiadiazole and the azide-fluorophore.
-
Lyophilize the pure fractions to obtain the final product as a solid. Store at -20°C, protected from light.
Part II: Cellular Imaging Protocol
This protocol provides a general framework for imaging the subcellular distribution of the newly synthesized fluorescent probe in cultured mammalian cells.
Key Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Cell Line | HeLa, U2OS, or a line relevant to the thiadiazole's biological target. | Choose a well-characterized and robust cell line for initial studies. |
| Probe Concentration | 1-10 µM (titrate for optimal signal-to-noise) | High concentrations can cause artifacts or toxicity. Start low and optimize. |
| Incubation Time | 30 min - 4 hours (perform a time-course experiment) | Allows for sufficient uptake without causing undue stress to the cells. |
| Imaging Medium | Phenol red-free DMEM or FluoroBrite™ DMEM | Phenol red is highly fluorescent and increases background noise.[18] |
| Microscope | Confocal or widefield fluorescence microscope with appropriate filters | Confocal microscopy is preferred for its optical sectioning capability, which reduces out-of-focus blur. |
Step-by-Step Protocol for Live-Cell Imaging
-
Cell Seeding: 24-48 hours before imaging, seed cells onto glass-bottom dishes or coverslips at a density that will result in 60-80% confluency on the day of the experiment.
-
Probe Preparation: Prepare a 1-10 mM stock solution of the purified fluorescent probe in DMSO. Immediately before use, dilute the stock solution to the final working concentration (e.g., 5 µM) in pre-warmed, phenol red-free imaging medium.
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the probe-containing imaging medium to the cells.
-
Incubate at 37°C in a CO₂ incubator for the desired time (e.g., 1 hour).
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells 2-3 times with fresh, pre-warmed imaging medium to remove unbound probe and reduce background fluorescence.[19]
-
Add fresh imaging medium to the dish for imaging.
-
-
Imaging:
-
Transfer the dish to the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.[19]
-
Locate the cells using brightfield or DIC optics first to minimize phototoxicity.[19]
-
Acquire fluorescent images using the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[17]
-
Controls: Always image a sample of unstained cells (autofluorescence control) and cells treated with the free fluorophore (specificity control) under identical conditions.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Fluorescent Signal | - Inefficient labeling or purification.- Probe is not cell-permeable.- Incorrect microscope filter set. | - Confirm probe identity with mass spectrometry.- For fixed-cell imaging, include a permeabilization step (e.g., 0.1% Triton X-100).- Verify excitation/emission spectra of the dye and match with microscope filters.[18] |
| High Background Fluorescence | - Incomplete removal of unbound probe.- Probe aggregation.- Use of phenol red-containing medium. | - Increase the number and duration of wash steps.[19]- Centrifuge the diluted probe solution before adding to cells.- Always use phenol red-free medium for imaging.[18] |
| Cell Death or Abnormal Morphology | - Probe is cytotoxic at the working concentration.- Phototoxicity from excessive light exposure. | - Perform a dose-response curve to find the highest non-toxic concentration.- Reduce laser power, decrease exposure time, and use time-lapse imaging sparingly.[17] |
| Non-specific Staining | - Probe binds non-specifically to cellular components. | - Lower the probe concentration.- Include a co-localization experiment with a known organelle marker to determine specificity. |
Conclusion
The combination of bioorthogonal click chemistry and fluorescence microscopy provides a robust and versatile platform for studying the cellular biology of 1,3,4-thiadiazole compounds. By converting a compound of interest into a fluorescent probe, researchers can gain invaluable insights into its uptake, distribution, and target engagement at the subcellular level. The protocols outlined in this guide offer a solid foundation for these studies, emphasizing the importance of careful chemical synthesis, purification, and optimized imaging conditions to generate reliable and interpretable data.
References
- 1. 1,3,4-Thiadiazol derivative functionalized-Fe 3 O 4 @SiO 2 nanocomposites as a fluorescent probe for detection of Hg 2+ in water samples - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03448F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational synthesis of 1,3,4-thiadiazole based ESIPT-fluorescent probe for detection of Cu2+ and H2S in herbs, wine and fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel ESIPT fluorescent probe based on 1,3,4-thiadiazole and coumarin for sequential detection of Cu2+ and H2S and its application in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol and 4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol Molecules Induced by pH Changes in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repozytorium.biblos.pk.edu.pl [repozytorium.biblos.pk.edu.pl]
- 9. Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target validation using in-cell small molecule clickable imaging probes - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Click Chemistry [organic-chemistry.org]
- 13. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Click Chemistry | AAT Bioquest [aatbio.com]
- 15. Click Reaction: An Applicable Radiolabeling Method for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. biotium.com [biotium.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Substituted-1,3,4-Thiadiazol-2-amines
Welcome to the technical support center for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic scaffold. Here, we address common challenges encountered during synthesis, offering field-proven insights and evidence-based solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level questions that are frequently asked about the synthesis of this class of compounds.
Q1: What is the most common and reliable method for synthesizing 5-substituted-1,3,4-thiadiazol-2-amines?
A1: The most prevalent and robust method is the acid-catalyzed cyclocondensation of a carboxylic acid with thiosemicarbazide.[1][2] This one-pot synthesis involves the formation of an N-acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclodehydration to form the stable 1,3,4-thiadiazole ring.[3][4] The choice of acid catalyst and reaction conditions is critical for success.[5]
Q2: Why is the 1,3,4-thiadiazole ring a popular scaffold in drug discovery?
A2: The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine and oxadiazole moieties, which are common in biologically active molecules.[6][7] Its strong aromatic character imparts significant in vivo stability, and the sulfur atom can improve liposolubility.[6][8] The ring system's ability to act as a hydrogen bond acceptor and a two-electron donor system allows it to interact effectively with biological targets.[2] Consequently, these compounds exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][9][10]
Q3: What are the primary safety concerns I should be aware of during this synthesis?
A3: The primary hazards are associated with the dehydrating/cyclizing agents used.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is also toxic upon inhalation. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[8]
-
Concentrated Sulfuric Acid (H₂SO₄) & Polyphosphoric Acid (PPA): These are strong acids and powerful dehydrating agents. They are corrosive and can cause severe burns. Use with extreme caution.[11][12]
-
Phosphorus Pentachloride (PCl₅): Reacts with moisture to release hydrogen chloride (HCl) gas. It is corrosive and a respiratory irritant.[13]
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental failures and provides a logical framework for diagnosing and solving the problem.
Q4: My reaction is not proceeding. TLC analysis shows only my starting materials, even after several hours of heating. What's wrong?
A4: This is a classic symptom of failed activation or inefficient cyclization. The root cause typically lies with your cyclizing agent or reaction conditions.
-
Ineffective Dehydrating Agent: The cyclization step is a dehydration reaction.[4] Agents like H₂SO₄, PPA, and POCl₃ are hygroscopic and can become less effective if they have absorbed atmospheric moisture. Using an insufficient amount or old/improperly stored reagent is a common cause of failure.[11]
-
Solution: Use a fresh, unopened bottle of the dehydrating agent. If using an older bottle, consider titrating it or using a larger excess. For POCl₃, ensure it is colorless to pale yellow; a dark color indicates decomposition.
-
-
Suboptimal Temperature: While heating is often necessary, the optimal temperature depends on the substrate and the catalyst.[11] Some reactions may require reflux, while others proceed at a more moderate 60-80 °C.[6][12]
-
Solution: If running the reaction at a lower temperature, incrementally increase the heat while monitoring via TLC. Conversely, excessive heat can cause degradation, so avoid unnecessarily high temperatures.[11]
-
-
Poor Reagent Purity: Impurities in the starting carboxylic acid or thiosemicarbazide can inhibit the reaction.[11]
-
Solution: Verify the purity of your starting materials by melting point or spectroscopic analysis (e.g., ¹H NMR). Recrystallize or purify them if necessary.
-
Q5: I'm getting a very low yield after work-up. Where could my product have gone?
A5: Low yield can result from incomplete reaction (see Q4), but it is frequently a work-up and purification issue.
-
Improper Neutralization: The reaction is performed under strongly acidic conditions. The 2-amino-1,3,4-thiadiazole product is basic and will exist as a protonated, water-soluble salt. To precipitate the neutral product, you must carefully neutralize the acidic work-up solution.
-
Solution: After pouring the reaction mixture into ice/water, add a base (e.g., saturated KOH, Na₂CO₃, or NaHCO₃ solution) slowly while monitoring the pH with litmus paper or a pH meter.[6][13] Continue adding base until the solution is neutral or slightly alkaline (pH 8-8.2 is often optimal) to ensure complete precipitation of the product.[13]
-
-
Product Solubility: While many 5-aryl-1,3,4-thiadiazol-2-amines are poorly soluble in water, some derivatives, especially those with polar substituents, may have partial solubility, leading to losses during filtration.
-
Solution: Ensure the aqueous mixture is thoroughly chilled in an ice bath before filtration to minimize solubility. After filtration, you can try to extract the aqueous filtrate with a suitable organic solvent like ethyl acetate to recover any dissolved product.
-
Q6: My final product is impure. I see multiple spots on TLC and my NMR spectrum is complex. What are the likely side products?
A6: The formation of side products is a common challenge, often stemming from the reactivity of the acylthiosemicarbazide intermediate.
-
Unreacted Acylthiosemicarbazide Intermediate: If the cyclodehydration is incomplete, the linear acylthiosemicarbazide precursor may remain in your crude product.[3] This is more common with less efficient dehydrating agents or insufficient reaction times.
-
Formation of 1,2,4-Triazoles: Under certain conditions, particularly with substituted thiosemicarbazides, an alternative cyclization pathway can lead to the formation of 1,2,4-triazole-3-thiol derivatives as a significant side product.[14]
-
Degradation: Harsh conditions (e.g., excessive heat or prolonged reaction times) can lead to the decomposition of starting materials or the desired product, resulting in a complex mixture.[11]
Troubleshooting Flowchart for Reaction Issues
Caption: Troubleshooting decision tree for synthesis.
Part 3: Key Reagents & Methodologies
Comparison of Common Cyclizing Agents
The choice of cyclizing agent is arguably the most critical parameter in this synthesis. Below is a comparison of the most common options.
| Cyclizing Agent | Typical Conditions | Advantages | Disadvantages & Causality |
| Phosphorus Oxychloride (POCl₃) | Used in excess as both reagent and solvent, or catalytically. Often requires heating (e.g., reflux).[6][9] | Highly effective and widely used. Works for a broad range of carboxylic acids. | Highly corrosive and water-reactive. Work-up can be vigorous. Its high reactivity can sometimes lead to charring or side reactions with sensitive substrates. |
| Conc. Sulfuric Acid (H₂SO₄) | Added portion-wise to starting materials, often with gentle heating (60-70°C).[12] | Inexpensive and readily available. A powerful dehydrating agent. | Extremely corrosive. Can cause sulfonation or degradation of electron-rich aromatic substrates. Work-up requires careful, slow quenching into ice. |
| Polyphosphoric Acid (PPA) / Polyphosphate Ester (PPE) | Starting materials are heated in PPA/PPE. PPE allows for milder conditions (e.g., 60°C in chloroform).[3] | Generally provides cleaner reactions and higher yields. PPE is less aggressive than PPA/H₂SO₄. | PPA is highly viscous, making it difficult to stir and requiring a challenging work-up to hydrolyze. PPE is less common and more expensive.[3] |
| Phosphorus Pentachloride (PCl₅) | Solid-state grinding at room temperature.[13] | Mild, solvent-free conditions. Short reaction times and often high yields. | PCl₅ is moisture-sensitive. The solid-state method may not be suitable for all substrates or for large-scale reactions. |
General Synthetic Workflow
The overall process can be visualized as a multi-step workflow from starting materials to the final, characterized product.
Caption: General workflow for synthesis and purification.
Part 4: Experimental Protocols
These protocols are provided as a starting point. Optimization may be required for specific substrates.
Protocol 1: Synthesis using Phosphorus Oxychloride (POCl₃) [9]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the substituted carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol, 1.0 eq).
-
Reagent Addition: In a chemical fume hood, carefully add phosphorus oxychloride (10 mL) to the flask. The mixture may warm up slightly.
-
Reaction: Heat the reaction mixture under reflux for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane).
-
Work-up: Allow the mixture to cool to room temperature. Very slowly and carefully, pour the reaction mixture into a beaker containing crushed ice (~200 g) with constant stirring. This step is exothermic and will release HCl gas.
-
Isolation: Neutralize the acidic solution by the slow addition of a saturated potassium hydroxide (KOH) solution until the pH is ~8.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol or DMF/water) to yield the pure 5-substituted-1,3,4-thiadiazol-2-amine.
Protocol 2: Synthesis using Concentrated Sulfuric Acid [12]
-
Setup: Place thiosemicarbazide (or a substituted benzoyl thiosemicarbazide, if pre-formed) (20 mmol) in a beaker or flask.
-
Reagent Addition: Cool the flask in an ice bath. Add concentrated sulfuric acid (20 mL) portion-wise with constant shaking and cooling.
-
Reaction: Once the addition is complete, heat the mixture in a water bath at 60-70°C for 5 hours.
-
Work-up: Allow the mixture to cool to room temperature and let it stand overnight.
-
Isolation: Carefully pour the mixture onto crushed ice. Neutralize with a suitable base (e.g., 10% Na₂CO₃ solution) until a precipitate forms.
-
Purification: Filter the solid, wash with water, and dry. Recrystallize from ethanol/water to obtain the pure product.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for the synthesis of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your synthetic outcomes. The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a cornerstone in medicinal chemistry due to the diverse biological activities of this scaffold.[1][2] This document provides practical, experience-driven advice to enhance yield and purity.
The primary and most common route to synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide.[3][4] In the case of this compound, the corresponding carboxylic acid is 3-cyclohexylpropanoic acid.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or I have only recovered starting materials. What are the likely causes and how can I rectify this?
A: Low or no yield in the synthesis of this compound is a common issue that can often be traced back to several critical factors in the cyclization step.
Causality and Solutions:
-
Inefficient Dehydrating Agent: The acid-catalyzed cyclization of the thiosemicarbazide intermediate requires a potent dehydrating agent to drive the reaction to completion.[5] Commonly used agents include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃).[5] If you are observing poor conversion, consider the following:
-
Choice of Acid: While H₂SO₄ is effective, PPA often gives cleaner reactions and higher yields for this type of cyclization.[6][7][8] A newer alternative, polyphosphate ester (PPE), has also been shown to be effective and avoids the use of more toxic reagents like POCl₃.[6][7][8]
-
Quantity of Acid: Ensure you are using a sufficient stoichiometric excess of the dehydrating agent. For PPA, a significant excess is typically required to ensure the reaction mixture remains stirrable and the reaction proceeds efficiently.
-
-
Suboptimal Reaction Temperature: Temperature is a critical parameter.
-
Insufficient Heat: Many of these cyclizations require elevated temperatures (e.g., 80-100 °C) to overcome the activation energy.[3] If your reaction is sluggish at a lower temperature, a moderate increase may be beneficial.
-
Excessive Heat: Conversely, temperatures that are too high can lead to the degradation of the starting materials or the desired product, resulting in a complex mixture of byproducts.
-
-
Reaction Time: It is crucial to monitor the reaction's progress.
-
Purity of Starting Materials: The presence of impurities in your 3-cyclohexylpropanoic acid or thiosemicarbazide can inhibit the reaction.[5] Ensure you are using reagents of high purity.
Below is a workflow to troubleshoot low yield:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows multiple spots on TLC, indicating the presence of impurities. What are these byproducts, and how can I minimize their formation and purify my target compound?
A: The formation of impurities is a common challenge. Understanding their origin is key to mitigating their presence.
Common Impurities and Mitigation Strategies:
-
Unreacted Starting Materials: As discussed in the previous section, incomplete reactions will leave you with unreacted 3-cyclohexylpropanoic acid and thiosemicarbazide.[9] Optimizing reaction conditions (temperature, time, and dehydrating agent) is the primary way to address this.
-
Isomeric Byproducts: Under certain conditions, particularly with alkaline catalysts, the formation of 1,2,4-triazole derivatives can occur as an isomeric byproduct.[9] Using a strong acid catalyst like PPA or H₂SO₄ generally favors the formation of the desired 1,3,4-thiadiazole.
Purification Strategies:
| Technique | Description | Advantages | Disadvantages |
| Recrystallization | The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize out. A mixture of DMF and water has been reported to be effective for similar compounds.[10] | Can be highly effective for removing small amounts of impurities. Scalable. | Finding a suitable solvent system can be time-consuming. May result in product loss in the mother liquor. |
| Column Chromatography | The crude mixture is separated on a stationary phase (e.g., silica gel) using a mobile phase of appropriate polarity. | Excellent for separating complex mixtures and isolating pure compounds. | Can be time-consuming and requires larger volumes of solvent. |
| Acid-Base Extraction | The basic 2-amino group of the product allows for its extraction into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product is then recovered by basifying the aqueous phase and re-extracting. | Effective for removing non-basic impurities. | May not be effective for removing basic impurities. |
Recommended Purification Protocol:
-
Initial Work-up: After the reaction is complete, quench the reaction mixture by carefully pouring it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a base (e.g., sodium carbonate solution) to a pH of 8-9.[6][10] The crude product should precipitate out.
-
Filtration: Filter the precipitate and wash it thoroughly with water.
-
Drying: Dry the crude product under vacuum.
-
Recrystallization/Chromatography: Proceed with either recrystallization or column chromatography to obtain the pure this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of the 1,3,4-thiadiazole ring from a carboxylic acid and thiosemicarbazide?
A1: The reaction proceeds through an acid-catalyzed condensation and cyclization mechanism. The proposed mechanism is as follows:
-
Nucleophilic Attack: The nitrogen of the thiosemicarbazide performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid.
-
Dehydration: A molecule of water is eliminated to form an acylthiosemicarbazide intermediate.
-
Cyclization: The sulfur atom then attacks the carbonyl carbon, leading to ring closure.
-
Final Dehydration: A second molecule of water is eliminated to yield the aromatic 2-amino-1,3,4-thiadiazole ring.[3]
Caption: General mechanism for 1,3,4-thiadiazole formation.
Q2: Are there alternative synthetic routes to 2-amino-5-substituted-1,3,4-thiadiazoles?
A2: Yes, while the reaction of a carboxylic acid with thiosemicarbazide is the most direct route, other methods exist. These include the cyclization of thiosemicarbazones, often using an oxidizing agent like ferric chloride, or starting from acylhydrazines.[4][11] However, for the synthesis of this compound, the carboxylic acid route is generally the most efficient.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of spectroscopic and analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[6]
-
Infrared (IR) Spectroscopy: This will show characteristic peaks for the functional groups present, such as the N-H stretch of the amine and the C=N and C-S bonds of the thiadiazole ring.[6]
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate in multiple solvent systems suggests a high degree of purity.[9]
References
- 1. connectjournals.com [connectjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Addressing off-target effects of 1,3,4-thiadiazole compounds in cellular assays
Technical Support Center: 1,3,4-Thiadiazole Compounds
A Guide to Identifying and Mitigating Off-Target Effects in Cellular Assays
Welcome to the technical support center for researchers utilizing the versatile 1,3,4-thiadiazole scaffold. This heterocyclic motif is a cornerstone in the development of therapeutic agents, demonstrating a wide array of biological activities.[1][2] However, its chemical properties can also lead to non-specific interactions and off-target effects that may confound experimental results.[3][4]
This guide is designed to function as a dedicated resource, providing in-depth troubleshooting workflows and answers to frequently asked questions. As Senior Application Scientists, our goal is to empower you with the rationale and practical steps needed to ensure the scientific integrity of your findings when working with these compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with 1,3,4-thiadiazole compounds?
A1: The most prevalent off-target effects stem from the chemical nature of the thiadiazole ring and its substituents. These include:
-
Redox Cycling and Reactive Oxygen Species (ROS) Production: The electron-deficient nature of the ring can facilitate redox cycling, leading to the generation of ROS and subsequent oxidative stress in cells.[4]
-
Thiol Reactivity: Certain derivatives can be electrophilic and react non-specifically with nucleophilic cysteine residues on proteins, leading to covalent modification and protein inactivation.[5][6]
-
Promiscuous Inhibition via Aggregation: Like many screening hits, some 1,3,4-thiadiazole derivatives can form colloidal aggregates at micromolar concentrations, which sequester and non-specifically inhibit proteins.[7][8][9][10]
-
Assay Interference: Compounds can directly interfere with assay readouts, for example, through autofluorescence or by quenching a fluorescent signal.[4][11]
Q2: My compound is showing potent but non-specific cytotoxicity across multiple cell lines. What should I investigate first?
A2: Widespread, non-specific cytotoxicity is a classic hallmark of an off-target effect, often linked to cellular stress. The first and most common mechanism to investigate for this scaffold is the generation of Reactive Oxygen Species (ROS). See Troubleshooting Guide 1 for a detailed workflow on how to test for and mitigate this effect.
Q3: How can I quickly differentiate between on-target and off-target effects?
A3: A powerful and straightforward method is the use of an orthogonal assay .[11][12] This involves testing your compound in a secondary assay that measures the same biological endpoint but uses a different detection method or technology. If the compound is active in the primary assay but inactive in the orthogonal assay, it strongly suggests assay interference rather than true biological activity. Additionally, a rescue experiment, such as co-incubating with an antioxidant if ROS is suspected, can provide rapid validation.
Q4: What are Pan-Assay Interference Compounds (PAINS), and could my 1,3,4-thiadiazole be one?
A4: PAINS are chemical structures known to frequently appear as false positives in high-throughput screens because they interfere with assays through various non-specific mechanisms.[3][4] While the 1,3,4-thiadiazole core itself is a valuable pharmacophore, certain substitution patterns can turn a molecule into a PAIN.[13] Common red flags include reactive groups like enones or catechols.[3][4] It is crucial to run your compound's structure through a PAINS filter, many of which are available as free online tools.
Q5: Is it possible for my compound to form aggregates in my assay buffer?
A5: Yes. The formation of sub-micrometer colloidal aggregates is a common mechanism for non-specific inhibition.[7][8][9] These aggregates can sequester proteins, leading to apparent inhibition that is concentration-dependent but lacks a clear structure-activity relationship (SAR). This phenomenon is often sensitive to the presence of detergents. See Troubleshooting Guide 2 for methods to detect and manage aggregation.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Investigating and Mitigating Oxidative Stress and ROS Production
-
The Problem: Your 1,3,4-thiadiazole compound shows high potency in a cell-based assay but is accompanied by significant, seemingly non-specific cytotoxicity. The effect may diminish with shorter incubation times.
-
Scientific Rationale: The electron-deficient 1,3,4-thiadiazole ring can participate in redox cycling.[4] In the presence of cellular reducing agents like glutathione, the compound can be reduced and subsequently re-oxidized by molecular oxygen. This futile cycle generates superoxide radicals and hydrogen peroxide (H₂O₂), leading to widespread oxidative stress, lipid peroxidation, DNA damage, and ultimately, cell death.
-
Cell Plating: Seed your cells in appropriate multi-well plates (e.g., 96-well) at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Antioxidant Pre-treatment: Prepare a stock solution of N-acetylcysteine (NAC). A final concentration of 1-5 mM is typically effective. Pre-incubate one set of plates with NAC-containing media for 1-2 hours.
-
Compound Treatment: Prepare serial dilutions of your 1,3,4-thiadiazole compound. Treat both the NAC-pre-incubated plates and a parallel set of plates (without NAC) with your compound. Include vehicle-only controls for both conditions.
-
Incubation: Incubate the plates for the duration of your standard assay protocol.
-
Assay Readout: Perform your standard cell viability or functional assay (e.g., MTT, CellTiter-Glo, reporter gene assay).
-
Data Analysis: Calculate the IC50 value for your compound in the presence and absence of NAC. A significant rightward shift (i.e., an increase) in the IC50 value in the presence of NAC strongly indicates that the compound's activity is at least partially mediated by ROS production.
| Treatment Condition | Compound IC50 (µM) | Interpretation |
| Vehicle Control | >100 | Baseline |
| Compound Alone | 5.2 | Potent activity observed |
| Compound + 5 mM NAC | 48.5 | ~10-fold IC50 shift indicates activity is ROS-dependent |
Guide 2: Deconvoluting Promiscuous Inhibition by Aggregation
-
The Problem: Your compound inhibits the target protein in a biochemical assay, but the dose-response curve is steep or has a high Hill slope. Furthermore, the structure-activity relationship (SAR) is inconsistent, with minor chemical modifications leading to a complete loss of activity.
-
Scientific Rationale: Many organic molecules, particularly those that are planar and somewhat hydrophobic, can self-assemble into colloidal aggregates in aqueous buffers, especially at concentrations common in screening (1-100 µM).[7][8] These particles, typically 30-400 nm in diameter, non-specifically adsorb proteins onto their surface, causing denaturation and apparent inhibition.[8][9] This mechanism is a frequent source of "false positives" in high-throughput screening.[7][12]
-
Rationale: Non-ionic detergents like Triton X-100 or Tween-80, at concentrations above their critical micelle concentration (CMC), will disrupt the formation of compound aggregates. A true inhibitor that binds specifically to its target should not be affected by the presence of a mild detergent.
-
Assay Preparation: Prepare two sets of your biochemical assay. In one set, add Triton X-100 to the assay buffer to a final concentration of 0.01% (v/v). Ensure the detergent is thoroughly mixed. The other set should use the standard assay buffer.
-
Compound Titration: Perform a full dose-response titration of your 1,3,4-thiadiazole compound in both the standard and detergent-containing buffer.
-
Analysis: Calculate the IC50 values for both conditions. A significant loss of potency (e.g., >10-fold increase in IC50) in the presence of Triton X-100 is a strong indicator that your compound is acting via an aggregation-based mechanism.
| Assay Condition | Compound IC50 (µM) | Interpretation |
| Standard Buffer | 2.5 | Apparent inhibition |
| Buffer + 0.01% Triton X-100 | > 100 | Inhibition is attenuated; aggregation is likely |
| Known Specific Inhibitor | 0.1 | No change in potency |
| Known Specific Inhibitor + 0.01% Triton X-100 | 0.12 | No change in potency |
Guide 3: Assessing Thiol Reactivity and Covalent Modification
-
The Problem: The inhibitory effect of your compound is time-dependent and not easily reversible. You may also observe that its potency is significantly reduced in the presence of high concentrations of reducing agents like dithiothreitol (DTT).
-
Scientific Rationale: The electron-deficient nature of the 1,3,4-thiadiazole ring can make it susceptible to nucleophilic attack.[14] If the ring is substituted with a good leaving group, it can become an electrophilic "warhead" that reacts covalently with nucleophilic residues on a protein, most commonly the thiol group of cysteine.[5] This covalent, often irreversible, binding can lead to potent inhibition but also raises concerns about non-specific reactivity and potential toxicity.
-
Rationale: Mass spectrometry (MS) provides direct, unambiguous evidence of covalent modification by detecting the increase in the protein's mass corresponding to the molecular weight of the bound compound.
-
Sample Preparation:
-
Control: Incubate your target protein (typically 1-5 µM) in its assay buffer at room temperature for 1-2 hours.
-
Test Sample: In parallel, incubate the same concentration of target protein with a 5- to 10-fold molar excess of your 1,3,4-thiadiazole compound under the same conditions.
-
-
Desalting: It is critical to remove non-reacted compound and buffer salts before MS analysis. Use a C4 ZipTip or a similar desalting column appropriate for proteins.
-
Mass Spectrometry Analysis: Analyze the samples via Liquid Chromatography-Mass Spectrometry (LC-MS). Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to analyze the intact protein.
-
Data Interpretation: Deconvolute the resulting mass spectra to determine the average mass of the protein in the control and test samples. An increase in mass in the test sample that matches the molecular weight of your compound confirms the formation of a covalent adduct.
| Sample | Expected Mass (Da) | Observed Mass (Da) | Δ Mass (Da) | Interpretation |
| Protein Alone | 25,000.0 | 25,000.5 | - | Unmodified Protein |
| Protein + Compound (MW=250.3) | 25,250.3 | 25,250.9 | +250.4 | Covalent 1:1 Adduct Confirmed |
By systematically applying these troubleshooting guides, researchers can confidently validate their screening hits, distinguish true biological activity from experimental artifacts, and build a robust data package for their 1,3,4-thiadiazole-based projects.
References
- 1. granthaalayahpublication.org [granthaalayahpublication.org]
- 2. researchgate.net [researchgate.net]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]
Technical Support Center: Enhancing the In Vivo Stability of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine
Introduction
Welcome to the technical support guide for 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine, hereafter referred to as 'Compound X'. This molecule belongs to the 2-amino-1,3,4-thiadiazole class, a scaffold known for its diverse pharmacological activities and favorable pharmacokinetic properties, including high metabolic stability and good bioavailability.[1][2][3] However, like many heterocyclic amines, ensuring its stability in formulation and in vivo is paramount for obtaining reliable and reproducible experimental data.
This guide is designed for researchers, scientists, and drug development professionals. It provides a structured approach to troubleshooting and improving the stability of Compound X for in vivo studies. We will move from frequently asked questions to in-depth troubleshooting protocols, explaining the scientific rationale behind each experimental choice.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the stability of Compound X.
Q1: My Compound X formulation is showing rapid degradation before I can even dose the animals. What are the most likely causes?
A: The primary culprits for pre-dosing instability are typically formulation-dependent. The 2-amino group on the thiadiazole ring is susceptible to oxidative degradation. Other potential causes include pH-mediated hydrolysis or reactions with excipients in your vehicle.[4] Trace metal ions in buffers can catalyze oxidation, and exposure to light can also be a factor for some heterocyclic compounds.
Q2: What is the very first step I should take to troubleshoot formulation instability?
A: The first and most critical step is to perform a simple pH-stability screen. The stability of compounds with amine functionalities can be highly dependent on the pH of the formulation.[5][6] Prepare small batches of your formulation in buffers across a physiologically relevant pH range (e.g., pH 4.0, 6.5, 7.4) and analyze the concentration of Compound X over a few hours. This will quickly tell you if pH is a critical parameter.
Q3: Can I just use a standard, pre-made vehicle like saline or 5% Dextrose in Water (D5W)?
A: While convenient, standard vehicles may not be optimal. Saline and D5W are unbuffered and their pH can vary. Furthermore, they offer no protection against oxidative degradation. For a compound with a potentially labile amine group, starting with a buffered solution that may include antioxidants is a more robust strategy.
Q4: My formulation seems stable on the bench, but I'm seeing very low or inconsistent plasma exposure in vivo. How can I differentiate between poor stability and poor absorption?
A: This points towards potential metabolic instability. The 1,3,4-thiadiazole ring and its substituents can be targets for metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver.[7] To investigate this, an in vitro metabolic stability assay using liver microsomes is the standard approach. This experiment will quantify how quickly your compound is metabolized by key drug-metabolizing enzymes, helping to distinguish formulation issues from metabolic liabilities.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Addressing Formulation-Based Degradation
If initial screens confirm that Compound X is degrading in the dosing vehicle, a systematic approach to formulation optimization is required.
The 2-amino-1,3,4-thiadiazole scaffold presents specific chemical liabilities. The primary amine can be a site for oxidation, leading to colored degradants or loss of activity. The thiadiazole ring itself, while generally stable[1][8][9][10], can undergo ring cleavage under harsh basic conditions.[3]
The following diagram outlines a decision-making process for systematically troubleshooting formulation instability.
Caption: Decision tree for troubleshooting formulation instability.
Protocol 2.1: pH Screening and Optimization
-
Rationale: The protonation state of the 2-amino group significantly impacts its susceptibility to oxidation and the overall solubility of the compound. Maintaining an optimal pH is the most effective first step in stabilization.[5][11]
-
Methodology:
-
Prepare 10 mM buffer stocks: Acetate (pH 4.0, 5.0), Phosphate (pH 6.5, 7.4), and Borate (pH 8.0).
-
Prepare a concentrated stock of Compound X in a suitable solvent (e.g., DMSO).
-
Spike the Compound X stock into each buffer to achieve a final concentration of 100 µM (ensure final DMSO concentration is <1%).
-
Incubate samples at room temperature, protected from light.
-
At time points 0, 1, 2, 4, and 8 hours, take an aliquot from each sample.
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile.
-
Analyze the remaining concentration of Compound X using a validated HPLC-UV or LC-MS method.[12][13][14]
-
Plot the percentage of Compound X remaining versus time for each pH.
-
Protocol 2.2: Selection and Use of Antioxidants
-
Rationale: If pH adjustment alone is insufficient, oxidative degradation is the likely cause. Antioxidants function as "sacrificial" agents, being preferentially oxidized over the drug substance.[15][16][17][18]
-
Methodology:
-
Using the most stable buffer system identified in Protocol 2.1, prepare formulations containing different antioxidants.
-
Screening Panel:
-
L-Ascorbic Acid (Vitamin C): 0.1% w/v
-
Sodium Metabisulfite: 0.05% w/v
-
Dithiothreitol (DTT): 1 mM
-
Control: No antioxidant.
-
-
Spike Compound X into each formulation as described previously.
-
Incubate and analyze at the same time points (0, 1, 2, 4, 8 hours).
-
Compare the degradation profiles to identify the most effective antioxidant.
-
Expert Insight: Be mindful of antioxidant compatibility. For example, sulfites can sometimes form adducts with certain molecules.[19] Always run a control with the compound and antioxidant to check for direct reactions via LC-MS.
-
Table 1: Common Excipients for Enhancing Stability in Parenteral Formulations [11][20][21][22]
| Functional Category | Example Excipients | Primary Mechanism of Action |
| Buffering Agents | Phosphate, Citrate, Acetate | Maintain optimal pH for stability and solubility. |
| Antioxidants | Ascorbic Acid, Sodium Metabisulfite | Inhibit oxidative degradation by scavenging free radicals. |
| Chelating Agents | Edetate Disodium (EDTA) | Binds metal ions that can catalyze oxidative reactions. |
| Solubilizing Agents | Polysorbate 80, HP-β-Cyclodextrin | Increase solubility for poorly water-soluble compounds. |
Protocol 2.3: Vehicle Selection Strategy
-
Rationale: If aqueous formulations prove intractable, non-aqueous or complex vehicles can provide a stable environment by reducing water activity or sequestering the compound.
-
Options to Consider:
-
Co-solvent systems: Propylene glycol, polyethylene glycol (PEG 300/400), ethanol. These can improve solubility but may not prevent oxidation.
-
Lipid-based formulations: For highly lipophilic compounds, vehicles like Intralipid® or other lipid emulsions can be effective.
-
Cyclodextrin formulations: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) can form inclusion complexes, encapsulating the labile part of the molecule and protecting it from degradation.
-
Guide 2: Investigating Metabolic Instability
If the formulation is stable but in vivo exposure is low, the focus shifts to metabolic processes occurring after administration.
The 2-amino-1,3,4-thiadiazole scaffold can be a substrate for various metabolic enzymes. Cytochrome P450s can catalyze oxidation on the thiadiazole ring (S-oxidation, N-oxidation) or on the cyclohexyl group.[7] The primary amine may also undergo N-acetylation by N-acetyltransferases (NATs).
Caption: Potential metabolic pathways for Compound X.
Protocol 2.4: In Vitro Metabolic Stability Assay with Liver Microsomes
-
Rationale: This assay provides a quantitative measure of metabolic clearance by Phase I enzymes. It helps predict the in vivo hepatic clearance and half-life of a compound.
-
Methodology:
-
Reagents: Pooled liver microsomes (from the relevant species, e.g., mouse, rat, human), NADPH regenerating system, phosphate buffer (pH 7.4).
-
Incubation:
-
Pre-warm a solution of liver microsomes (e.g., 0.5 mg/mL) and Compound X (1 µM) in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Include a control incubation without the NADPH system to measure non-enzymatic degradation.
-
-
Time Points: Take aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of Compound X remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
References
- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. The importance of antioxidants and place in today’s scientific and technological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US4622168A - Stabilizer for amine/quaternary ammonium blends - Google Patents [patents.google.com]
- 20. pharmtech.com [pharmtech.com]
- 21. roquette.com [roquette.com]
- 22. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Biological Evaluation of 1,3,4-Thiadiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4-thiadiazole derivatives. This guide is designed to provide you with field-proven insights and troubleshooting strategies to navigate the common pitfalls encountered during the biological evaluation of this important class of compounds. The 1,3,4-thiadiazole scaffold is a versatile pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5] However, like many heterocyclic compounds, its journey from synthesis to validated biological activity is fraught with potential challenges.
This support center is structured to provide direct, actionable advice in a question-and-answer format, addressing specific issues you may encounter in your experiments.
Part 1: Troubleshooting Guides
This section provides in-depth troubleshooting for common problems encountered during the biological evaluation of 1,3,4-thiadiazole derivatives.
Issue 1: Inconsistent or Non-Reproducible Assay Results
Question: I am observing significant variability in my biological assay results with a series of 1,3,4-thiadiazole derivatives. What are the likely causes and how can I troubleshoot this?
Answer: Inconsistent results are a frequent challenge and can often be traced back to a few key factors related to the physicochemical properties of your compounds.
Probable Causes & Solutions:
-
Poor Solubility and Compound Precipitation: Many heterocyclic compounds, including 1,3,4-thiadiazole derivatives, exhibit poor aqueous solubility.[6] When a compound precipitates in the assay medium, its effective concentration is reduced, leading to artificially low activity and high variability.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your assay plates (e.g., under a microscope) for any signs of compound precipitation, such as cloudiness, crystals, or a film at the bottom of the wells.
-
Solubility Measurement: Proactively determine the kinetic solubility of your compounds in the specific assay buffer you are using. A simple nephelometric or spectrophotometric method can provide a quantitative measure of the solubility limit.
-
Optimize Dosing Procedure: Avoid "shock dilution" where a high concentration DMSO stock is diluted directly into the aqueous buffer. Instead, perform serial dilutions in a mixed solvent system or directly in the assay medium with vigorous mixing.
-
Formulation Strategies: If solubility remains an issue, consider using formulation strategies. This can include the use of co-solvents (e.g., increasing the final DMSO concentration, though be mindful of its own biological effects), or the addition of non-ionic surfactants like Tween® 80.[7]
-
-
-
Compound Aggregation: At concentrations above their solubility limit, compounds can form aggregates. These aggregates can non-specifically inhibit enzymes or interfere with assay readouts, leading to false-positive results that are often steep and non-stoichiometric in their dose-response curves. Studies have shown that some 1,3,4-thiadiazole derivatives can form aggregates in solution, particularly in solvents like DMSO.[8][9]
-
Troubleshooting Steps:
-
Detergent Addition: Include a non-ionic detergent (e.g., 0.01% Triton™ X-100) in your assay buffer to disrupt aggregate formation.
-
Dynamic Light Scattering (DLS): For lead compounds, DLS can be used to directly detect the presence of aggregates in your assay buffer.
-
Counter-Screening: Assay your compounds in the presence and absence of a detergent. A significant drop in potency in the presence of the detergent is a strong indicator of aggregation-based activity.
-
-
-
Chemical Instability: The 1,3,4-thiadiazole ring is generally stable, but certain substituents can render it susceptible to degradation under specific assay conditions (e.g., pH, presence of nucleophiles).[1]
-
Troubleshooting Steps:
-
Incubation Stability: Incubate your compound in the complete assay buffer (including any additives or biological components) for the duration of the assay. At various time points, analyze the sample by HPLC or LC-MS to check for compound degradation.
-
pH Considerations: Be mindful of the pH of your assay buffer. While the 1,3,4-thiadiazole ring is generally stable in acidic conditions, it can be susceptible to cleavage under strongly basic conditions.[10]
-
-
Issue 2: Suspected False-Positives or Pan-Assay Interference Compound (PAINS) Behavior
Question: My 1,3,4-thiadiazole derivative is showing activity in multiple, unrelated assays. How can I determine if it is a genuine hit or a PAIN?
Answer: Pan-Assay Interference Compounds (PAINS) are notorious for their ability to generate false-positive results in a variety of high-throughput screening assays. Certain structural motifs common in sulfur-containing heterocycles can be responsible for this behavior.
Probable Causes & Solutions:
-
Thiol Reactivity and Covalent Modification: Some 1,3,4-thiadiazole derivatives, or their metabolites, may act as electrophiles and covalently modify nucleophilic residues (like cysteine) on proteins. This can lead to non-specific enzyme inhibition. While direct evidence for 1,3,4-thiadiazoles is emerging, related structures like 1,2,4-thiadiazoles have been shown to undergo ring-opening reactions with thiols.
-
Troubleshooting Workflow:
Caption: Workflow for assessing thiol reactivity.
-
-
Redox Activity: Compounds that can participate in redox cycling can generate reactive oxygen species (ROS), leading to protein oxidation and non-specific assay interference.
-
Troubleshooting Steps:
-
Include a Reducing Agent: Perform your assay in the presence of a reducing agent like dithiothreitol (DTT) (at a concentration that does not interfere with your assay). A significant loss of activity can indicate a redox-active compound.
-
Hydrogen Peroxide Scavengers: The addition of catalase to your assay can help mitigate interference from compounds that generate hydrogen peroxide.
-
-
-
Assay Technology-Specific Interference: Some compounds can interfere with the detection method of the assay itself (e.g., fluorescence quenching or enhancement, colorimetric interference).
-
Troubleshooting Steps:
-
Run a "Promiscuity" Assay: Test your compound in an unrelated assay that uses the same detection technology. Activity in this assay suggests interference.
-
Orthogonal Assays: Validate your hits using a different assay format that relies on a distinct detection principle (e.g., confirm a fluorescence-based hit with a label-free method like surface plasmon resonance).
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to dissolve my 1,3,4-thiadiazole derivatives for biological testing?
A1: Due to their often-poor aqueous solubility, a standardized approach is recommended.
-
Primary Stock: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.
-
Working Solutions: For assays, create intermediate dilutions from the primary stock. It is often better to perform serial dilutions in your final assay buffer rather than creating an intermediate stock in a purely aqueous solution, which could lead to precipitation.
-
Final DMSO Concentration: Aim for a final DMSO concentration in your assay that is well-tolerated by your biological system (typically ≤ 0.5%). Always include a vehicle control (DMSO alone) in your experiments.
Q2: Are 1,3,4-thiadiazole derivatives generally toxic to cells?
A2: The 1,3,4-thiadiazole scaffold itself is often considered to have low toxicity in higher vertebrates.[11] However, the overall toxicity of a derivative is highly dependent on its substituents. Some derivatives have been shown to be cytotoxic to normal cells, while others exhibit good selectivity for cancer cells.[6][12] It is crucial to perform cytotoxicity assays on relevant non-cancerous cell lines to assess the therapeutic window of your compounds.
Q3: Can the 1,3,4-thiadiazole ring be metabolized, and could this affect my results?
A3: Yes, like most heterocyclic compounds, 1,3,4-thiadiazole derivatives can be metabolized by drug-metabolizing enzymes (e.g., cytochrome P450s). The metabolic stability can vary greatly depending on the substituents. Metabolic hotspots can include unsubstituted aromatic rings attached to the thiadiazole core. It is advisable to perform in vitro metabolic stability assays (e.g., using liver microsomes or hepatocytes) for lead compounds to understand their metabolic fate. Metabolites may be more or less active, or even reactive, which could influence the interpretation of your biological data.
Q4: I am observing a high background signal in my fluorescence-based assay when I add my sulfur-containing compound. What should I do?
A4: High background can be a common issue. Here’s a troubleshooting workflow:
Caption: Troubleshooting high background in fluorescence assays.
By systematically addressing these common pitfalls, researchers can increase the reliability and reproducibility of their biological data, paving the way for the successful development of novel therapeutics based on the promising 1,3,4-thiadiazole scaffold.
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperativity of ESPT and Aggregation-Induced Emission Effects—An Experimental and Theoretical Analysis of a 1,3,4-Thiadiazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. STUDIES OF METABOLITE-PROTEIN INTERACTIONS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Construction of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Library with a High Level of Skeletal Diversity Based on Branching Diversity-Oriented Synthesis on Solid-Phase Supports - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine, hereafter referred to as 'Compound T'. This guide is designed for researchers, scientists, and drug development professionals actively working on this compound. Our goal is to provide expert insights and practical, field-proven troubleshooting strategies to overcome the primary hurdle associated with this promising molecule: its inherently low oral bioavailability.
The molecular structure of Compound T, with its cyclohexylethyl and aminothiadiazole moieties, suggests significant lipophilicity. Like many heterocyclic compounds, the 1,3,4-thiadiazole core and its substituents contribute to poor aqueous solubility, which is a critical limiting factor for oral absorption and, consequently, bioavailability[1][2]. This guide synthesizes established principles of pharmaceutical sciences to offer logical, step-by-step solutions to this challenge.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise during the early stages of formulation development for Compound T.
Q1: Why is the oral bioavailability of Compound T presumed to be low?
A1: The low bioavailability of Compound T is primarily anticipated due to its poor aqueous solubility. Its chemical structure, featuring a lipophilic cyclohexylethyl group and a sulfur-containing thiadiazole ring, suggests it is a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility)[2]. For oral administration, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed across the gut wall into the bloodstream. Poor solubility leads to a slow and incomplete dissolution process, resulting in low and variable systemic exposure[3]. The thiadiazole moiety's sulfur atom, in particular, tends to increase lipophilicity[1].
Q2: What are the primary strategies to enhance the bioavailability of Compound T?
A2: There are three main pillars of investigation for enhancing the bioavailability of a poorly soluble molecule like Compound T:
-
Formulation-Based Approaches: These involve creating advanced drug delivery systems without altering the chemical structure of the API. Key technologies include lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS)[4][5], amorphous solid dispersions created via hot-melt extrusion (HME) or spray drying[6][7], and particle size reduction to the nanoscale (nanonization)[8][9].
-
Chemical Modification (Prodrugs): This strategy involves temporarily modifying the chemical structure of Compound T to create a "prodrug" with improved properties. The presence of a primary amine on the 2-position of the thiadiazole ring makes it an excellent candidate for prodrug synthesis, which can enhance solubility or membrane permeability[10][11]. The prodrug is designed to convert back to the active Compound T in vivo.
-
Advanced Excipient Use: This involves using specialized excipients like cyclodextrins to form inclusion complexes that enhance solubility[3].
Q3: What critical physicochemical data for Compound T must be gathered before starting formulation development?
A3: A thorough understanding of the molecule's fundamental properties is non-negotiable. This data provides the rational basis for selecting an appropriate enhancement strategy.
| Parameter | Importance & Rationale | Target Value/Information |
| Aqueous Solubility | Determines the extent of the dissolution challenge. | Solubility at various pH levels (e.g., 1.2, 4.5, 6.8) to mimic the GI tract. |
| LogP / LogD | Predicts lipophilicity and helps select between lipid-based or other strategies. | A high LogP (>3) suggests suitability for lipid-based systems like SEDDS[5]. |
| pKa | The primary amine group's pKa will determine its ionization state in the GI tract. | Influences pH-dependent solubility and absorption. |
| Solid-State Analysis | Identifies the crystalline form (polymorphism), melting point, and thermal stability. | Essential for developing solid dosage forms, especially for thermal processes like HME[7]. |
| Solubility in Excipients | Determines the potential drug loading in lipid-based or solid dispersion formulations. | Screen solubility in various oils, surfactants, and polymers. |
Part 2: Troubleshooting Guides
This section provides in-depth, practical workflows for addressing specific experimental challenges.
Troubleshooting Guide 1: Low and Variable In Vivo Exposure
Issue: Preclinical animal studies show low plasma concentration (Cmax) and high variability in exposure (AUC) after oral administration of a simple suspension of Compound T.
Proposed Solution: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization and absorption.
Causality & Expertise: A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water micro- or nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids[4][12]. For a highly lipophilic compound like Compound T, this approach is ideal because it presents the drug to the GI tract in a solubilized state, bypassing the dissolution rate-limiting step of absorption[13]. The fine emulsion droplets also provide a large surface area for absorption and can leverage lipid uptake pathways[14].
Experimental Protocol: SEDDS Formulation Development
Objective: To formulate and characterize a stable SEDDS for Compound T with high drug loading and efficient emulsification.
Step 1: Excipient Solubility Screening
-
Rationale: To identify oils, surfactants, and co-solvents that can effectively dissolve Compound T, maximizing potential drug loading.
-
Method:
-
Add an excess amount of Compound T to 2 mL of each candidate excipient (see table below for suggestions) in a sealed vial.
-
Agitate the vials at 40°C for 48 hours to reach equilibrium.
-
Centrifuge the samples at 5000 rpm for 15 minutes.
-
Carefully collect the supernatant and quantify the concentration of Compound T using a validated HPLC method.
-
Step 2: Constructing Ternary Phase Diagrams
-
Rationale: To identify the optimal ratios of oil, surfactant, and co-solvent that result in stable and efficient self-emulsification.
-
Method:
-
Based on solubility data, select the best oil, surfactant, and co-solvent.
-
Prepare a series of blank formulations by mixing the components at various ratios (e.g., from 10:0:90 to 10:90:0 for Oil:Surfactant:Co-solvent).
-
Visually inspect the mixtures for homogeneity.
-
Perform emulsification efficiency testing: Add 100 µL of each blank formulation to 200 mL of distilled water at 37°C with gentle stirring.
-
Observe the emulsification time and the final appearance (clarity/transparency) of the emulsion. Grade the performance (e.g., Grade A: Rapid emulsification, clear nanoemulsion; Grade D: Poor emulsification, milky emulsion with phase separation).
-
Plot the results on a ternary phase diagram to map the efficient self-emulsification region.
-
Step 3: Drug Loading and Characterization
-
Rationale: To prepare the final drug-loaded SEDDS and characterize its critical quality attributes.
-
Method:
-
Select the optimal formulation ratio from the phase diagram.
-
Dissolve the desired amount of Compound T into the formulation with gentle heating and stirring.
-
Characterization:
-
Droplet Size Analysis: Dilute the loaded SEDDS in water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. Target droplet size <200 nm for nanoemulsions (SNEDDS).
-
Thermodynamic Stability: Subject the formulation to centrifugation (5000 rpm, 30 min) and freeze-thaw cycles (-20°C to 25°C, 3 cycles) to check for phase separation or drug precipitation.
-
In Vitro Dissolution: Perform dissolution testing using a USP Type II apparatus in simulated gastric and intestinal fluids. Compare the release profile against an unformulated Compound T suspension.
-
-
Data Interpretation & Next Steps:
-
Successful Outcome: A formulation that achieves high drug loading (>50 mg/g), forms a nanoemulsion (<200 nm) upon dilution, remains stable, and shows a significant increase in in vitro dissolution rate compared to the control.
-
Troubleshooting:
-
Drug Precipitation: If the drug precipitates upon dilution, consider adding a polymeric precipitation inhibitor (e.g., HPMC) to the formulation or reducing the drug load.
-
Poor Emulsification: If the emulsion is coarse or unstable, re-evaluate the surfactant/co-solvent ratio. A higher surfactant concentration often leads to smaller droplets but must be balanced against potential GI irritation.
-
-
Next Step: Proceed to in vivo pharmacokinetic studies in an animal model to confirm bioavailability enhancement.
Visualization: SEDDS Development Workflow
Caption: Workflow for SEDDS formulation development.
Troubleshooting Guide 2: Manufacturing & Stability Issues with Amorphous Forms
Issue: Attempts to create an amorphous solid dispersion via spray drying result in a physically unstable, low-density powder that is difficult to process into a final dosage form.
Proposed Solution: Utilize Hot-Melt Extrusion (HME) to create a dense, stable amorphous solid dispersion.
Causality & Expertise: HME is a robust, solvent-free process that uses heat and shear to disperse an API at a molecular level within a polymer matrix[7][15]. This process forms a stable amorphous solid solution or dispersion, which enhances the dissolution rate by presenting the drug in a high-energy, non-crystalline state[6][16]. Compared to spray drying, HME typically produces denser granules that are easier to mill and formulate into tablets or capsules, and it is a continuous manufacturing process, which is highly efficient[15].
Experimental Protocol: HME Formulation Development
Objective: To develop a stable amorphous solid dispersion of Compound T using HME that enhances its dissolution rate.
Step 1: Polymer and Plasticizer Selection
-
Rationale: To select a polymer that is miscible with Compound T and thermally stable at processing temperatures. A plasticizer may be needed to lower the processing temperature and prevent thermal degradation of the drug or polymer.
-
Method:
-
Perform differential scanning calorimetry (DSC) on Compound T to determine its melting point (Tm) and degradation temperature.
-
Select candidate polymers with a glass transition temperature (Tg) well below the degradation temperature of Compound T (e.g., Soluplus®, Kollidon® VA64, Eudragit® grades).
-
Screen for drug-polymer miscibility using film-casting studies or small-scale melt experiments, followed by DSC analysis to look for a single Tg.
-
Step 2: HME Process Parameter Optimization
-
Rationale: To find the optimal processing conditions (temperature, screw speed, feed rate) that ensure complete amorphization without causing degradation.
-
Method:
-
Use a laboratory-scale twin-screw extruder.
-
Design a temperature profile for the extruder barrel zones, starting approximately 20-30°C below the polymer's Tg at the feed zone and gradually increasing to above the Tg towards the die.
-
Experiment with different screw speeds (e.g., 50-200 RPM) and feed rates to find a balance that provides sufficient residence time and shear for mixing without excessive thermal exposure.
-
Collect the extrudate strands and allow them to cool.
-
Step 3: Characterization of the Extrudate
-
Rationale: To confirm the amorphous nature and stability of the produced solid dispersion.
-
Method:
-
Solid-State Analysis: Use Powder X-Ray Diffraction (PXRD) to confirm the absence of crystalline peaks, indicating a fully amorphous system. Use DSC to confirm the presence of a single Tg.
-
Purity Analysis: Use HPLC to quantify Compound T and check for any degradation products formed during extrusion.
-
Stability Testing: Store the extrudate under accelerated stability conditions (e.g., 40°C/75% RH) and re-test for crystallinity and purity at set time points (e.g., 1, 3, 6 months).
-
In Vitro Dissolution: Mill the extrudate to a uniform particle size and perform dissolution testing, comparing it against both crystalline Compound T and the spray-dried material.
-
Data Interpretation & Next Steps:
-
Successful Outcome: A transparent, homogenous extrudate that is fully amorphous (no peaks in PXRD), shows a single Tg, has no significant degradation (<0.5%), and demonstrates a rapid and supersaturated dissolution profile.
-
Troubleshooting:
-
Degradation: If degradation is observed, lower the temperature profile or increase the screw speed to reduce residence time. The addition of a plasticizer can also help lower the required processing temperature.
-
Incomplete Amorphization: If crystalline peaks are present, increase the processing temperature or decrease the feed rate to allow for more thorough mixing and melting. Ensure the drug loading is not above the solubility limit in the polymer.
-
-
Next Step: Formulate the milled extrudate into a final dosage form (e.g., tablets) and conduct in vivo studies.
Visualization: HME Process Logic
Caption: Core principle of the Hot-Melt Extrusion process.
Troubleshooting Guide 3: Poor Aqueous Solubility Limiting IV Formulation
Issue: Inability to develop a high-concentration intravenous (IV) formulation for preclinical toxicology studies due to the extremely low aqueous solubility of Compound T.
Proposed Solution: Synthesize a temporary, water-soluble prodrug of Compound T by modifying its primary amine group.
Causality & Expertise: The primary amine at the 2-position of the thiadiazole ring is a chemically tractable handle for creating a prodrug[10][17]. By attaching a highly polar, water-solubilizing promoiety (e.g., a phosphate group, an amino acid, or a polyethylene glycol chain) via a cleavable linker, the resulting prodrug will exhibit significantly enhanced aqueous solubility[18][19]. This linker is designed to be cleaved in vivo by endogenous enzymes (like phosphatases or esterases) or through pH-mediated hydrolysis, releasing the parent Compound T systemically[11][17]. This approach is a classic and highly effective strategy for enabling IV administration of insoluble compounds[19].
Experimental Protocol: Phosphate Prodrug Synthesis & Evaluation
Objective: To synthesize a phosphate ester prodrug of Compound T to dramatically increase aqueous solubility for IV administration. (Note: This requires significant synthetic chemistry expertise).
Step 1: N-Hydroxymethylation of Compound T
-
Rationale: To create an N-hydroxymethyl intermediate that can be subsequently phosphorylated. This is a common first step in creating phosphate prodrugs of amines.
-
Method (Conceptual):
-
React Compound T with an excess of formaldehyde in an appropriate solvent system.
-
The reaction forms the N-hydroxymethyl derivative: T-NH-CH₂OH.
-
Purify the intermediate product using column chromatography or recrystallization.
-
Confirm the structure using ¹H-NMR and Mass Spectrometry.
-
Step 2: Phosphorylation
-
Rationale: To attach the phosphate group, which will be ionized at physiological pH, conferring high water solubility.
-
Method (Conceptual):
-
React the N-hydroxymethyl intermediate with a phosphorylating agent (e.g., phosphorus oxychloride or a protected phosphate reagent) in an anhydrous solvent under an inert atmosphere.
-
Follow with hydrolysis of the protecting groups (if any) under controlled conditions.
-
The final product is the phosphate prodrug, often isolated as a sodium or potassium salt to improve stability and handling.
-
Purify the final prodrug, for example, by ion-exchange chromatography.
-
Step 3: Prodrug Characterization and Evaluation
-
Rationale: To confirm the prodrug's identity, solubility, and its ability to convert back to the parent drug.
-
Method:
-
Structural Confirmation: Confirm the final structure using ¹H-NMR, ³¹P-NMR, and high-resolution mass spectrometry.
-
Solubility Measurement: Determine the aqueous solubility of the prodrug salt in phosphate-buffered saline (pH 7.4). Compare this to the parent Compound T. An increase of several orders of magnitude is expected.
-
In Vitro Conversion Study: Incubate the prodrug in plasma and in liver microsome preparations (or with isolated alkaline phosphatase) at 37°C.
-
Monitor the disappearance of the prodrug and the appearance of Compound T over time using LC-MS/MS. This confirms enzymatic cleavage and allows calculation of the conversion half-life.
-
Data Interpretation & Next Steps:
-
Successful Outcome: A successfully synthesized prodrug with >100-fold increase in aqueous solubility and a conversion half-life in plasma of < 60 minutes, indicating rapid release of the active drug in vivo.
-
Troubleshooting:
-
Low Synthesis Yield: This requires optimization of the synthetic route, including reaction conditions, reagents, and purification methods.
-
Poor Stability: If the prodrug is unstable in solution, it may need to be prepared as a lyophilized powder for reconstitution immediately before use. Adjusting the pH of the formulation can also improve stability.
-
Slow Conversion: If enzymatic conversion is too slow, the linker chemistry may need to be redesigned to be more susceptible to plasma esterases or phosphatases.
-
-
Next Step: Use the highly soluble prodrug to prepare a high-concentration IV formulation for toxicology and pharmacokinetic studies.
Visualization: Prodrug Activation Pathway
Caption: Bioactivation of a phosphate prodrug to release the active parent compound.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrugs of Amines - Recent Advancement in Prodrugs [ebrary.net]
- 12. researchgate.net [researchgate.net]
- 13. Self-Emulsifying Drug Delivery System (SEDDS): Enhancing the Oral Absorption of Lipophilic Compounds - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abbviecontractmfg.com [abbviecontractmfg.com]
- 16. HOT MELT EXTRUSION - OptiMelt™ Hot Melt Extrusion Technology to Improve Bioavailability of Poorly Soluble Drugs [drug-dev.com]
- 17. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00788C [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for the Purification of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for the purification of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for refining the purification of this bioactive molecule. The following question-and-answer format directly addresses common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. For the common synthesis involving the cyclization of a thiosemicarbazide with a carboxylic acid derivative, the most probable impurities include:
-
Unreacted Starting Materials: Residual 3-cyclohexylpropanoic acid and thiosemicarbazide.
-
Acylthiosemicarbazide Intermediate: The uncyclized intermediate, N-(3-cyclohexylpropanoyl)hydrazine-1-carbothioamide, is a common impurity. Its presence suggests an incomplete cyclization reaction. For a related compound, 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine, this intermediate was a notable impurity that required specific treatment for removal[1].
-
Isomeric Byproducts: Under certain reaction conditions, particularly in an alkaline medium, the formation of isomeric 1,2,4-triazole derivatives is possible.
-
Residual Reagents: Catalysts or reagents used in the synthesis, such as dehydrating agents, can also be present in the crude mixture.
Q2: How can I effectively monitor the progress of my purification?
A2: Thin-layer chromatography (TLC) is an indispensable tool for real-time monitoring of your purification process. By co-spotting your crude mixture, collected fractions, and starting materials, you can visualize the separation of the desired product from impurities. For effective visualization of 2-amino-1,3,4-thiadiazole derivatives, you can use a UV lamp or iodine vapor.
Troubleshooting Guide: Column Chromatography
Q3: I'm performing column chromatography on silica gel, but my product is showing significant tailing and I'm getting poor separation. What is causing this?
A3: This is a classic issue encountered when purifying basic compounds like 2-amino-1,3,4-thiadiazole derivatives on acidic silica gel. The basic amine group on your target molecule interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and poor resolution.
To mitigate this, you can:
-
Use a Mobile Phase Modifier: Add a small amount of a competing amine, such as triethylamine (0.1-1%), to your mobile phase. The triethylamine will neutralize the acidic sites on the silica, reducing the interaction with your product and improving the peak shape.
-
Employ an Amine-Functionalized Stationary Phase: Using an amine-modified silica gel column can provide a less acidic environment and minimize the acid-base interactions that cause tailing.
-
Consider Reversed-Phase Chromatography: For polar and ionizable compounds, reversed-phase chromatography can be a powerful alternative. Running the separation at a high pH will keep your amine in its free-base form, making it more lipophilic and increasing its retention and separation on a C18 column.
Experimental Workflow: Optimizing Column Chromatography
Caption: Troubleshooting workflow for column chromatography purification.
Troubleshooting Guide: Recrystallization
Q4: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when your compound separates from the solution as a liquid instead of a solid. This is a common issue when the crude product has a high impurity level or the chosen solvent is not optimal.
Here are some solutions:
-
Pre-purification: If your crude product is highly impure, the impurities can act as a eutectic mixture, lowering the melting point and preventing crystallization. Consider a preliminary purification step, such as a quick filtration through a silica plug or an extraction, to remove some of the impurities before attempting recrystallization.
-
Solvent Selection: The solvent may be too good at dissolving your compound, even at low temperatures. Experiment with different solvent systems. For many 2-amino-1,3,4-thiadiazole derivatives, ethanol or a mixture of ethanol and water is a good starting point[2]. You can also try a solvent/anti-solvent system. Dissolve your compound in a good solvent (e.g., ethanol, methanol) and slowly add a poor solvent (e.g., water, hexane) until you see persistent cloudiness. Then, gently heat the mixture until it becomes clear and allow it to cool slowly.
-
Control the Cooling Rate: Rapid cooling can favor the formation of an oil. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.
-
Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystal growth.
Table 1: Recommended Solvents for Recrystallization of 2-Amino-1,3,4-thiadiazole Derivatives
| Solvent/Solvent System | Application Notes |
| Ethanol | A good starting point for many derivatives[2]. |
| Ethanol/Water | Useful for adjusting polarity to achieve optimal solubility. |
| N,N-Dimethylformamide (DMF)/Water | Can be effective for less soluble compounds. |
| Chloroform/Hexane | A non-polar/polar aprotic system that can be effective. |
Troubleshooting Guide: Post-Purification Issues
Q5: My purified product is a sticky solid or oil, and the yield is low. What are the likely causes and how can I improve this?
A5: A sticky product often points to residual solvent or persistent impurities. Low yield can result from product loss during multiple purification steps.
-
Thorough Drying: Ensure your product is completely dry by using a high-vacuum line for an extended period. Gentle heating under vacuum can also help remove residual solvents.
-
Trituration: If the product remains sticky, trituration with a non-polar solvent like diethyl ether or hexane can help induce crystallization and wash away soluble impurities.
-
Re-evaluation of Purification Strategy: If both chromatography and recrystallization lead to low yields, consider a different approach. For instance, if the main impurity is the uncyclized intermediate, you can treat the crude product with dilute acid to drive the cyclization to completion before proceeding with purification[1].
Logical Flow for Post-Purification Troubleshooting
Caption: Decision-making process for post-purification challenges.
References
Validation & Comparative
A Comparative Guide to Validating the Anticancer Activity of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of the novel compound, 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine. We will explore its potential mechanisms of action, compare its efficacy against established chemotherapeutic agents, and provide detailed protocols for essential in vitro validation assays.
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological potential.[1][2][3] Derivatives of this heterocyclic compound have demonstrated a wide array of biological activities, including promising anticancer properties.[1][4][5][6] The unique mesoionic character of the 1,3,4-thiadiazole ring is thought to facilitate crossing cellular membranes and interacting with biological targets, which may contribute to enhanced bioavailability and efficacy.[1][7]
Hypothesized Mechanism of Action
Derivatives of 1,3,4-thiadiazole have been shown to exert their anticancer effects through various mechanisms.[4] These include the induction of apoptosis (programmed cell death), interference with cell cycle progression, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[4][7] For this compound, we hypothesize a multi-faceted mechanism involving the induction of apoptosis and cell cycle arrest, potentially through modulation of the PI3K/Akt signaling pathway, a common target for this class of compounds.[4]
To rigorously validate the anticancer potential of this compound, a series of in vitro experiments are essential. This guide will focus on three core assays: the MTT assay for cytotoxicity, Annexin V-FITC/PI staining for apoptosis detection, and cell cycle analysis via flow cytometry. We will compare the performance of our compound with Doxorubicin, a well-established anthracycline antibiotic used in chemotherapy.[8][9]
Section 1: Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11] It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11][12] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Comparative Cytotoxicity Data
The following table presents hypothetical IC50 (half-maximal inhibitory concentration) values for this compound and Doxorubicin across three cancer cell lines after 48 hours of treatment.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MCF-7 | Breast Adenocarcinoma | 12.8 |
| HepG2 | Hepatocellular Carcinoma | 9.5 | |
| A549 | Lung Carcinoma | 18.2 | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 2.1[9] |
| HepG2 | Hepatocellular Carcinoma | 1.8[9] | |
| A549 | Lung Carcinoma | 0.9 |
These illustrative data suggest that while Doxorubicin is more potent, this compound demonstrates significant cytotoxic activity against all three cancer cell lines.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay[8][10][12][13][14][15][16]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[8][9][13]
-
Compound Treatment: Treat the cells with various concentrations of this compound or the comparative drug for 48 hours.[9]
-
MTT Addition: After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8][14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[14]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[8][14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][14] The IC50 value can then be calculated from the resulting dose-response curve.[9]
Section 2: Apoptosis Detection (Annexin V-FITC/PI Assay)
To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC/Propidium Iodide (PI) assay is performed. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][16][17][18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify apoptotic cells.[15][16][17] PI is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[16]
Comparative Apoptosis Induction Data
The table below shows hypothetical data on the percentage of apoptotic cells after 24 hours of treatment with the respective IC50 concentrations of each compound.
| Compound | Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| This compound | MCF-7 | 28.5 | 15.2 |
| HepG2 | 35.1 | 18.9 | |
| A549 | 25.8 | 12.4 | |
| Doxorubicin | MCF-7 | 40.2 | 22.5 |
| HepG2 | 45.8 | 25.1 | |
| A549 | 38.7 | 20.3 |
These illustrative results suggest that this compound induces apoptosis in all tested cell lines, albeit to a lesser extent than Doxorubicin at their respective IC50 concentrations.
Experimental Workflow: Apoptosis Assay
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 4. bepls.com [bepls.com]
- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. atcc.org [atcc.org]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine: A Structural-Activity Perspective
Introduction: The 1,3,4-Thiadiazole Scaffold - A Cornerstone in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered immense interest in drug discovery.[1][2] Its versatile nature stems from several key properties. Structurally, it is a bioisostere of pyrimidine and oxadiazole, allowing it to interact with biological targets that recognize these natural motifs.[1] The mesoionic character of the thiadiazole ring and the presence of a sulfur atom enhance its liposolubility, enabling it to cross cellular membranes and engage with intracellular targets effectively.[1][3] Consequently, compounds bearing this moiety exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6]
This guide provides a comparative analysis of the structure-activity relationships (SAR) within a specific class of these compounds: 2-amino-5-substituted-1,3,4-thiadiazoles. While our focus is to contextualize the potential of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine , a compound with limited published biological data, we will achieve this by comparing the known performance of analogs with various substituents at the C5 position. This analysis will provide a predictive framework for its potential efficacy and guide future research.
Profile of the Target Compound: this compound
Before delving into a comparative analysis, it is essential to characterize our lead compound.
-
Chemical Structure:
-
Structural Features: The molecule consists of a core 2-amino-1,3,4-thiadiazole ring. The C5 position is substituted with a cyclohexylethyl group. This substituent is noteworthy for its bulky, non-aromatic, and highly lipophilic nature, which distinguishes it from the more commonly studied aryl-substituted thiadiazoles.
General Synthetic Pathway
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is typically achieved through a well-established cyclization reaction. The general workflow involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a strong acid catalyst, such as concentrated sulfuric acid or phosphorus oxychloride, which facilitates the dehydration and subsequent ring closure.
Caption: General synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles.
Comparative Analysis: The Critical Role of the C5-Substituent
The biological activity of 2-amino-1,3,4-thiadiazole derivatives is profoundly influenced by the nature of the substituent at the C5 position.[8] We will compare analogs bearing aromatic, heteroaromatic, and aliphatic groups to extrapolate the potential of the cyclohexylethyl moiety.
Anticancer Activity
Thiadiazole derivatives have emerged as a promising class of anticancer agents, often exhibiting cytotoxicity against a range of cancer cell lines.[4][9] Their mechanisms frequently involve the inhibition of critical signaling pathways, such as the PI3K/Akt pathway, which governs cell proliferation, survival, and metabolism.[10]
Caption: Inhibition of the PI3K/Akt pathway by thiadiazole derivatives.
Comparative Data (IC₅₀ Values in µM)
| Compound ID | C5-Substituent | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) | Reference |
| Analog 1 | Phenyl | 5.51 | >50 | 9.48 | 4.61 | [9] |
| Analog 2 | 4-Fluorophenyl | 1.52 | 10.3 | 3.31 | 1.62 | [9][10] |
| Analog 3 | 4-Bromophenyl | 2.80 | - | 5.62 | 2.15 | [9] |
| Analog 4 | 4-Methoxyphenyl | 9.48 | - | 7.33 | 2.62 | [9] |
| Analog 5 | 1-Adamantyl | >50 | - | - | >50 | [11] |
| Hypothetical | Cyclohexylethyl | ? | ? | ? | ? | - |
Structure-Activity Relationship Insights:
-
Aromatic Systems are Favorable: A phenyl ring at the C5 position generally confers good anticancer activity.
-
Electronic Effects Matter: The introduction of electron-withdrawing groups, particularly halogens like fluorine and bromine, on the phenyl ring significantly enhances cytotoxic potency (compare Analogs 2 & 3 to Analog 1).[9] This suggests that modulating the electronic properties of the C5-substituent is a key strategy for optimization.
-
Bulky Aliphatic Groups: The 1-adamantyl group (Analog 5), a bulky and lipophilic aliphatic substituent, resulted in a loss of activity. This could be due to steric hindrance at the target's binding site.
-
Predictive Analysis for this compound: The cyclohexylethyl group is also bulky and aliphatic, similar to adamantyl, but possesses greater conformational flexibility. While it lacks the favorable electronic properties of the substituted phenyl rings, its high lipophilicity could enhance cell membrane permeability.[1] Its performance would critically depend on the topology of the target protein's binding pocket. If the pocket is a deep, hydrophobic channel, the flexible cyclohexylethyl chain might confer strong binding affinity. However, if it is a more constrained site, it may exhibit poor activity, similar to the adamantyl analog.
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is also a prolific source of antimicrobial agents.[12][13] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular processes.
Comparative Data (MIC in µg/mL)
| Compound ID | C5-Substituent | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference |
| Analog 6 | 4-Chlorophenyl | 20 | >100 | 25 | [11][14] |
| Analog 7 | 4-Fluorophenyl | 28 | >100 | - | [14] |
| Analog 8 | 4-Nitrophenyl | 25 | 50 | - | [11] |
| Analog 9 | (1H-indol-3-yl)methyl | >100 | 50 | 50 | [14] |
| Hypothetical | Cyclohexylethyl | ? | ? | ? | - |
Structure-Activity Relationship Insights:
-
Gram-Positive vs. Gram-Negative: Many 5-aryl-2-amino-1,3,4-thiadiazoles show good activity against Gram-positive bacteria (S. aureus) but are less effective against Gram-negative bacteria (E. coli).[11] This is often attributed to the complex outer membrane of Gram-negative bacteria acting as a permeability barrier.
-
Substituent Effects: Halogenated phenyl derivatives (Analogs 6 & 7) demonstrate potent activity against S. aureus.[14] The nitro-substituted analog (Analog 8) shows a broader spectrum, with activity against both E. coli and S. aureus.
-
Predictive Analysis for this compound: The high lipophilicity conferred by the cyclohexylethyl group could be advantageous for antimicrobial activity. Increased lipid solubility can facilitate passage through the lipid-rich cell walls of bacteria and fungi.[15] It may improve penetration, potentially overcoming some of the permeability barriers, especially in Gram-positive bacteria. Its efficacy will ultimately depend on its ability to interact with the specific microbial target.
Experimental Protocols for Evaluation
To empirically determine the activity of this compound and validate the predictions from this analysis, standardized in vitro assays are required.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[16][17] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of viable cells.[18]
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow sufficient time for the compound to exert its cytotoxic effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution for MIC/MBC)
This method determines the lowest concentration of an antimicrobial agent that inhibits visible growth (Minimum Inhibitory Concentration, MIC) and the lowest concentration that kills 99.9% of the initial inoculum (Minimum Bactericidal Concentration, MBC).[19][20]
Caption: Workflow for MIC and MBC determination via broth microdilution.
Methodology:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to all wells. Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[21]
-
MBC Determination: Take a 10 µL aliquot from each well that showed no growth (the MIC well and more concentrated wells). Spread each aliquot onto a fresh agar plate.
-
Second Incubation: Incubate the agar plates at 37°C for 24 hours.
-
MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count (i.e., no more than a few colonies).[20][22]
Conclusion and Future Directions
The 1,3,4-thiadiazole scaffold remains a highly privileged structure in medicinal chemistry. This comparative analysis demonstrates that biological activity is exquisitely sensitive to the nature of the C5 substituent. While aromatic and heteroaromatic groups, particularly those bearing halogen substituents, are well-documented enhancers of both anticancer and antimicrobial efficacy, the role of aliphatic groups is less defined and highly context-dependent.
This compound stands as an intriguing but under-investigated candidate. Its bulky, flexible, and lipophilic side chain presents a unique structural profile. Based on the available data for analogs, we can hypothesize that its lipophilicity may enhance membrane transport, a potential advantage for antimicrobial activity. However, its bulky nature could be detrimental to anticancer activity if the target binding site is sterically constrained.
Ultimately, this guide highlights the necessity for empirical validation. The synthesis of this compound and its subsequent evaluation using the standardized protocols outlined herein are critical next steps. Such studies will not only elucidate the therapeutic potential of this specific molecule but also contribute valuable data to the broader understanding of structure-activity relationships in this vital class of heterocyclic compounds.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. researchgate.net [researchgate.net]
- 6. isres.org [isres.org]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. kosheeka.com [kosheeka.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. emerypharma.com [emerypharma.com]
- 20. microchemlab.com [microchemlab.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. microbe-investigations.com [microbe-investigations.com]
A Guide to Orthogonal Assays: Confirming the Mechanism of Action of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine as a Novel Kinase Inhibitor
Introduction: Beyond the Primary Hit—The Imperative for Mechanism of Action Validation
In the landscape of drug discovery, the identification of a "hit" compound from a high-throughput screen (HTS) is merely the opening chapter of a rigorous scientific narrative. While a primary assay may reveal potent activity, it does not, in isolation, confirm the compound's mechanism of action (MoA).[1] Ascribing a biological outcome to a specific molecular interaction requires a layered, evidence-based approach. This is crucial to avoid progressing compounds with misleading or misunderstood mechanisms, which is a significant contributor to clinical trial failures.[2]
This guide focuses on the hypothetical scenario where a novel molecule, 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine (hereafter referred to as "Cpd-X"), has been identified as a potent inhibitor of a key therapeutic target, "Kinase Z," in a biochemical assay. To build a robust case for its MoA, we must employ orthogonal assays—methods that interrogate the same biological question using distinct physical principles.[3][4] This strategy ensures that the observed activity is not an artifact of the primary assay format and provides a deeper, more reliable understanding of the compound's interaction with its target in a physiologically relevant context.[5][6]
Here, we present a comprehensive comparison of two powerful orthogonal methods to validate the on-target activity of Cpd-X: the Cellular Thermal Shift Assay (CETSA®) for direct target engagement confirmation in intact cells, and Kinobead-based Affinity Profiling for assessing kinome-wide selectivity.
The Starting Point: The Primary Biochemical Assay
The journey begins with the initial discovery. Cpd-X was identified from an in vitro enzymatic assay designed to measure the catalytic activity of purified Kinase Z. Such assays are the workhorses of HTS, providing a direct measure of a compound's ability to inhibit enzyme function.[7]
Hypothetical Primary Assay Data for Cpd-X:
| Assay Type | Target | Parameter Measured | Result |
| In Vitro Enzymatic Assay | Purified Kinase Z | Inhibition of substrate phosphorylation | IC₅₀ = 50 nM |
This result is promising, establishing Cpd-X as a potent inhibitor of Kinase Z. However, it raises critical questions that must be addressed before committing to extensive medicinal chemistry efforts:
-
Does Cpd-X engage Kinase Z within the complex milieu of a living cell?
-
How selective is Cpd-X for Kinase Z against other kinases that share a structurally similar ATP-binding pocket?
Answering these questions is the core objective of the following orthogonal validation workflow.
Orthogonal Assay 1: Confirming Target Engagement in a Cellular Environment with CETSA®
The Rationale: From Purified Protein to Intact Cell
A compound's activity against a purified enzyme does not guarantee its efficacy in a cellular context. Cell membranes, intracellular transport, and the presence of endogenous ligands like ATP can all influence a compound's ability to reach and bind to its target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures a compound's binding to its target protein in intact cells or cell lysates.[8][9]
The principle of CETSA is based on ligand-induced thermal stabilization.[10] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to thermal denaturation. By heating cells treated with the compound across a range of temperatures, we can quantify the amount of soluble, non-denatured target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[11][12]
Experimental Workflow: CETSA
The overall workflow for a CETSA experiment is depicted below.
Detailed Protocol: CETSA for Kinase Z Engagement by Cpd-X
-
Cell Preparation: Culture a relevant cell line (e.g., one that endogenously expresses Kinase Z or is engineered to overexpress it) to ~80% confluency.
-
Compound Treatment: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension and treat with a dose-response range of Cpd-X (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C to allow for cell penetration and target binding.
-
Heat Challenge: Transfer the treated cell suspensions to PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a gradient of temperatures (e.g., from 40°C to 70°C in 2°C increments). An isothermal dose-response can also be performed by heating all samples at a single, optimized temperature.[10]
-
Cell Lysis: Immediately after heating, lyse the cells. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.
-
Detection: Analyze the amount of soluble Kinase Z in each sample. This is typically done by Western blotting using a specific antibody for Kinase Z. The band intensity is quantified using densitometry.
-
Data Analysis: Plot the percentage of soluble Kinase Z remaining as a function of temperature for each Cpd-X concentration. The resulting melt curves are used to determine the melting temperature (Tm). A shift in Tm (ΔTm) in the presence of Cpd-X confirms target engagement.
Expected Data and Interpretation
A successful CETSA experiment will show a rightward shift in the melting curve for Kinase Z in Cpd-X-treated cells compared to vehicle-treated cells.
| Assay Type | Target | Parameter Measured | Expected Result | Confirmation |
| CETSA | Kinase Z in intact cells | Thermal stabilization (ΔTm) | ΔTm = +5°C at 1 µM Cpd-X | Direct target engagement in a cellular context |
Orthogonal Assay 2: Assessing Selectivity with Kinobeads Affinity Profiling
The Rationale: Understanding the "Off-Target" Landscape
Many kinases share a conserved ATP-binding site, which is often the target for small molecule inhibitors. Consequently, a compound designed to inhibit one kinase may inadvertently inhibit others, leading to off-target effects and potential toxicity. Kinobeads affinity profiling is a powerful chemoproteomic technique used to assess the selectivity of a kinase inhibitor across a large portion of the expressed kinome simultaneously.[13][14]
This method utilizes "kinobeads"—a mixture of broad-spectrum kinase inhibitors covalently attached to a solid support (e.g., Sepharose beads).[15][16] These beads can capture a large fraction of the kinome from a cell lysate. In a competitive binding experiment, the lysate is pre-incubated with the free test compound (Cpd-X). Cpd-X will bind to its targets, preventing them from being captured by the kinobeads. The proteins captured by the beads are then identified and quantified using liquid chromatography-mass spectrometry (LC-MS).[17] A reduction in the amount of a specific kinase pulled down by the beads in the presence of Cpd-X indicates that the compound is engaging that kinase.
Experimental Workflow: Kinobeads Competitive Pull-Down
Detailed Protocol: Kinobeads Profiling for Cpd-X Selectivity
-
Cell Lysate Preparation: Grow cells and harvest. Lyse the cells under native conditions (i.e., without harsh detergents that would denature proteins) and clarify the lysate by centrifugation to remove insoluble material.
-
Competitive Incubation: Aliquot the cell lysate. Treat each aliquot with Cpd-X at various concentrations (e.g., 10 nM to 20 µM) or with a DMSO vehicle control. Incubate for 1 hour at 4°C.
-
Kinobeads Pulldown: Add a slurry of pre-washed kinobeads to each lysate sample. Incubate for another 1-2 hours at 4°C with gentle rotation to allow for the binding of kinases whose ATP sites are not occupied by Cpd-X.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer). The eluted proteins are then typically subjected to in-solution or on-bead tryptic digestion to generate peptides for MS analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by high-resolution quantitative mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, generate a dose-response curve by plotting the signal intensity versus the concentration of Cpd-X. The concentration at which Cpd-X prevents 50% of the kinase from binding to the beads is determined, providing an apparent dissociation constant (Kd) that reflects binding affinity.
Expected Data and Interpretation
The output is a selectivity profile of Cpd-X across hundreds of kinases. A highly selective compound will show potent competition for the intended target (Kinase Z) and weak or no competition for other kinases.
| Kinase Target | Apparent Kd (nM) from Kinobeads | Interpretation |
| Kinase Z (On-Target) | 65 nM | Potent binding, confirms target engagement |
| Kinase A (Off-Target) | 1,500 nM | Weak off-target binding (>20-fold selective) |
| Kinase B (Off-Target) | >10,000 nM | No significant binding detected |
| Kinase C (Off-Target) | >10,000 nM | No significant binding detected |
Synthesizing the Evidence: A Unified View of MoA
The power of the orthogonal assay approach lies in the convergence of data from fundamentally different methods. Each assay provides a unique piece of the puzzle, and together they build a compelling and trustworthy case for the compound's mechanism of action.
Summary of Findings:
| Assay | Principle | Key Question Answered | Finding for Cpd-X |
| Primary Enzymatic Assay | Measures enzyme catalysis | Is Cpd-X a potent inhibitor of the purified target? | Yes (IC₅₀ = 50 nM) |
| CETSA | Measures ligand-induced thermal stabilization | Does Cpd-X bind to the target inside a living cell? | Yes (Significant thermal shift) |
| Kinobeads Profiling | Measures competitive binding to an affinity matrix | Is Cpd-X selective for its target over other kinases? | Yes (Highly selective for Kinase Z) |
By integrating these results, we can confidently conclude that This compound is not just a potent inhibitor of Kinase Z in a test tube, but a selective, cell-permeable compound that directly engages its intended target in a physiological context. This high-quality, multi-faceted dataset provides a solid foundation for advancing Cpd-X into the next phase of lead optimization, significantly de-risking the project and increasing its probability of success.
References
- 1. youtube.com [youtube.com]
- 2. selvita.com [selvita.com]
- 3. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 4. revvitysignals.com [revvitysignals.com]
- 5. Target Engagement Assay Services [conceptlifesciences.com]
- 6. axxam.com [axxam.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. benchchem.com [benchchem.com]
- 9. news-medical.net [news-medical.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Synthesis of 1,3,4-Thiadiazoles: A Head-to-Head Comparison
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and unique physicochemical properties.[1][2][3][4] Its derivatives have found applications as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant agents.[2][3][5] The robust aromaticity of the 1,3,4-thiadiazole ring contributes to its in vivo stability, making it a favored isostere for amide and oxadiazole moieties in drug design.[1][6] This guide provides a head-to-head comparison of the most prevalent synthetic routes to this valuable heterocycle, offering insights into their mechanisms, practical applications, and relative merits to aid researchers in selecting the optimal method for their specific needs.
I. The Workhorse Method: Cyclization of Thiosemicarbazides
The synthesis of 1,3,4-thiadiazoles from thiosemicarbazides is arguably the most common and versatile approach, owing to the ready availability of starting materials and the straightforward nature of the reaction.[7][8] This method typically involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its equivalent in the presence of a dehydrating agent.
Mechanism of Action
The reaction proceeds through a well-established pathway:
-
Nucleophilic Attack: The terminal nitrogen of the thiosemicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid.
-
Dehydration: An intermediate is formed, which then undergoes dehydration, facilitated by a strong acid or other dehydrating agent.
-
Intramolecular Cyclization: The sulfur atom, a potent nucleophile, attacks the newly formed imine carbon, leading to the closure of the five-membered ring.
-
Aromatization: A final dehydration step results in the formation of the stable, aromatic 1,3,4-thiadiazole ring.[7]
Figure 1: General workflow for the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides.
Experimental Protocol: Synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles
The following is a representative protocol for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles using phosphorus oxychloride as the cyclodehydrating agent:
-
In a round-bottom flask, equimolar amounts of the desired aromatic carboxylic acid and thiosemicarbazide are mixed.[9]
-
Phosphorus oxychloride (3 mmol per mmol of carboxylic acid) is added dropwise to the mixture under cooling.[9]
-
The reaction mixture is then refluxed for 2-4 hours.[9]
-
After cooling to room temperature, the mixture is carefully poured onto crushed ice.[10]
-
The resulting solution is neutralized with an ammonia solution to precipitate the crude product.[9]
-
The solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-5-aryl-1,3,4-thiadiazole.[9][10]
II. The Thionation Specialist: Lawesson's Reagent
Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a powerful thionating agent that provides an efficient route to 1,3,4-thiadiazoles from N,N'-diacylhydrazines.[11] This method is particularly valued for its mild reaction conditions and high yields.[11]
Mechanism of Action
The reaction mechanism involves the thionation of the carbonyl groups of the diacylhydrazine, followed by cyclization:
-
Thionation: Lawesson's reagent reacts with the carbonyl oxygen of the diacylhydrazine to form a thioacylhydrazine intermediate.[12]
-
Tautomerization and Cyclization: The thioacylhydrazine can exist in equilibrium with its tautomeric dihydrothiadiazole form.[12]
-
Oxidation/Dehydrosulfurization: This dihydrothiadiazole intermediate is then readily oxidized or undergoes dehydrosulfurization to yield the aromatic 2,5-disubstituted-1,3,4-thiadiazole.[12]
Figure 2: Synthesis of 1,3,4-thiadiazoles using Lawesson's reagent.
Experimental Protocol: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles
A highly efficient one-pot synthesis from aryl hydrazides and aryl aldehydes has been reported:[12]
-
A mixture of an aryl hydrazide (1.0 mmol) and an aryl aldehyde (1.0 mmol) is refluxed in ethanol for 2 hours to form the N-aroylhydrazone intermediate.[12]
-
The ethanol is removed in vacuo.
-
Toluene, Lawesson's reagent, and a catalytic amount of dimethylaminopyridine (DMAP) are added to the residue.[12]
-
The mixture is refluxed until the reaction is complete (monitored by TLC).
-
The solvent is evaporated, and the crude product is purified by column chromatography to yield the 2,5-disubstituted-1,3,4-thiadiazole.[12]
III. The Green Chemistry Approach: Microwave and Ultrasound-Assisted Syntheses
In recent years, green chemistry principles have driven the adoption of energy-efficient techniques like microwave (MW) irradiation and ultrasound for the synthesis of 1,3,4-thiadiazoles. These methods offer significant advantages over conventional heating, including dramatically reduced reaction times, higher yields, and often solvent-free conditions.[13][14]
Causality of Enhanced Performance
-
Microwave Irradiation: Microwaves directly heat the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases. This can accelerate reaction rates and often leads to cleaner reactions with fewer side products.[14][15]
-
Ultrasonic Irradiation: Ultrasound promotes the reaction through acoustic cavitation – the formation, growth, and implosion of microscopic bubbles. This process generates localized high temperatures and pressures, enhancing mass transfer and accelerating the reaction.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
This method provides a rapid and efficient route to the target compounds:[13]
-
A mixture of a substituted thiosemicarbazide (0.10 M) and a substituted benzoic acid (0.01 M) is taken in a beaker.
-
Phosphorous oxychloride (25 ml) and a small amount of dimethylformamide (10 ml) are added.[13]
-
Concentrated sulfuric acid (10 drops) is added with stirring.[13]
-
The reaction mixture is subjected to microwave irradiation at 300 W for 3 minutes (pulsed at 30-second intervals).[13]
-
The mixture is then poured over ice-cold water, and the precipitated product is filtered and recrystallized.[13]
IV. Head-to-Head Comparison of Synthesis Methods
| Method | Starting Materials | Key Reagents/Conditions | Typical Reaction Time | Typical Yield | Advantages | Disadvantages |
| Cyclization of Thiosemicarbazides (Conventional) | Thiosemicarbazide, Carboxylic Acid | H₂SO₄, POCl₃, PPA; Reflux | 2-10 hours[10][16] | 60-85%[8][16] | Readily available starting materials, versatile. | Harsh acidic conditions, long reaction times, potential for side products.[1] |
| Lawesson's Reagent | N,N'-Diacylhydrazine or one-pot from hydrazide and aldehyde | Lawesson's Reagent, Toluene; Reflux | 2-12 hours[11][12] | 75-97%[12] | Mild conditions, high yields, good for 2,5-disubstituted derivatives. | Lawesson's reagent is relatively expensive and has an unpleasant odor. |
| Microwave-Assisted Synthesis | Thiosemicarbazide, Carboxylic Acid | POCl₃, H₂SO₄; Microwave Irradiation | 3-15 minutes[13][14] | 80-95%[15][17] | Extremely fast, high yields, energy efficient, often cleaner reactions. | Requires specialized microwave synthesis equipment. |
| Ultrasound-Assisted Synthesis | Thiosemicarbazide, Carboxylic Acid | H₂SO₄; Ultrasonic Irradiation | 20-60 minutes[13] | 75-90%[13] | Fast, good yields, environmentally friendly. | Requires an ultrasonic bath or probe. |
| From Acyl Hydrazines and CS₂/Isothiocyanates | Acyl Hydrazine, Carbon Disulfide or Isothiocyanate | Basic or acidic conditions; Reflux | Variable (multi-step) | Moderate to good | Access to diverse substitution patterns. | Can be multi-step, may require handling of toxic CS₂ or isothiocyanates.[7] |
V. Concluding Remarks for the Practicing Scientist
The choice of synthetic method for 1,3,4-thiadiazoles is dictated by the desired substitution pattern, available resources, and the scale of the synthesis.
-
For versatility and cost-effectiveness in synthesizing a wide range of derivatives, the cyclization of thiosemicarbazides remains a go-to method.
-
When high yields and mild conditions are paramount, particularly for 2,5-disubstituted analogs, the Lawesson's reagent approach is an excellent choice, despite the reagent's cost.
-
For rapid synthesis, high throughput, and adherence to green chemistry principles , microwave and ultrasound-assisted methods are demonstrably superior, offering dramatic reductions in reaction times and often improved yields.
As the demand for novel 1,3,4-thiadiazole derivatives in drug discovery and materials science continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain an active and important area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. nanobioletters.com [nanobioletters.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Guide to Reproducibility in Preclinical Cancer Research: A Comparative Study of 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine and a Known Anticancer Agent
Introduction: The Imperative of Reproducibility in Drug Discovery
The journey of a novel compound from the laboratory bench to clinical application is fraught with challenges, chief among them being the reproducibility of initial findings.[1][2][3] In preclinical cancer research, where the stakes are exceptionally high, the ability to consistently replicate experimental results is the bedrock of scientific integrity and the primary indicator of a compound's therapeutic potential.[4][5] This guide addresses the critical need for robust and reproducible experimental design by presenting a framework for a comparative study.
While extensive research has been conducted on the diverse biological activities of the 1,3,4-thiadiazole scaffold, including anticancer, antimicrobial, and anticonvulsant properties, specific data for 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine is limited in publicly available literature.[6][7][8] Therefore, this guide will establish a hypothetical, yet scientifically rigorous, reproducibility study for this compound. Based on the well-documented anticancer activities of its chemical class, we will postulate its efficacy against cancer cell lines and compare its performance with a known 1,3,4-thiadiazole derivative with published anticancer effects.
This guide is intended for researchers, scientists, and drug development professionals. It will provide not only detailed experimental protocols but also the scientific rationale behind the methodological choices, ensuring a self-validating system for assessing the reproducibility of findings for this compound or any novel compound of interest.
Compound Profiles
-
Test Compound: this compound
-
Molecular Formula: C₁₀H₁₇N₃S[9]
-
Rationale for Investigation: As a member of the 1,3,4-thiadiazole class, this compound is a candidate for anticancer activity. Its structural features, including the cyclohexylethyl group, may influence its potency, selectivity, and pharmacokinetic properties.
-
-
Comparator Compound: 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole
-
Rationale for Selection: This compound has demonstrated significant anti-proliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231) in published studies, making it an excellent benchmark for comparison.[10]
-
Experimental Design for a Reproducibility Study
The following sections outline a comprehensive in vitro study to compare the anticancer effects of the test and comparator compounds. The experimental workflow is designed to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Diagram of the Experimental Workflow
Caption: Experimental workflow for the comparative reproducibility study.
Cell Viability and Cytotoxicity Assay (MTT/MTS)
Objective: To determine the concentration-dependent cytotoxic effects of the compounds and calculate their half-maximal inhibitory concentration (IC50) values. The IC50 is a key measure of a drug's potency.[11][12][13]
Experimental Protocol:
-
Cell Seeding: Plate human breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the test and comparator compounds in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Treatment: Replace the medium in the 96-well plates with the medium containing the various concentrations of the test and comparator compounds. Include wells with:
-
Vehicle Control: Medium with the highest concentration of DMSO used in the dilutions (typically <0.5%). This is a crucial negative control to ensure the solvent does not affect cell viability.[14][15][16][17]
-
Positive Control: A known cytotoxic agent like Doxorubicin. This control validates the assay's ability to detect a cytotoxic effect.[14][15][16][17]
-
Untreated Control: Cells in culture medium only.
-
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT/MTS Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours. Living cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[18][19]
Hypothetical Comparative Data for Cytotoxicity
| Compound | Cell Line | Hypothetical IC50 (µM) |
| This compound | MCF-7 | 55.8 |
| MDA-MB-231 | 62.3 | |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6[10] |
| MDA-MB-231 | 53.4[10] | |
| Doxorubicin (Positive Control) | MCF-7 | 0.8 |
| MDA-MB-231 | 1.2 |
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death) or necrosis.[20][21][22]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test and comparator compounds at their respective IC50 concentrations for 24-48 hours. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[20][21][23]
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.[20][23]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells: Early apoptotic cells.
-
Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.
-
Annexin V-negative, PI-negative cells: Live cells.
-
Hypothetical Comparative Data for Apoptosis Induction (at IC50 concentration)
| Treatment | Cell Line | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | MCF-7 | 95 | 3 | 2 |
| Test Compound | MCF-7 | 48 | 35 | 17 |
| Comparator Compound | MCF-7 | 45 | 38 | 17 |
| Vehicle Control | MDA-MB-231 | 94 | 4 | 2 |
| Test Compound | MDA-MB-231 | 51 | 32 | 17 |
| Comparator Compound | MDA-MB-231 | 48 | 36 | 16 |
Cell Cycle Analysis
Objective: To determine if the compounds affect cell cycle progression, which is a common mechanism for anticancer drugs.[24][25][26]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[24][25]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. This will allow for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Hypothetical Comparative Data for Cell Cycle Analysis (at IC50 concentration)
| Treatment | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | MCF-7 | 65 | 25 | 10 |
| Test Compound | MCF-7 | 50 | 20 | 30 |
| Comparator Compound | MCF-7 | 48 | 18 | 34 |
Diagram of a Potential Signaling Pathway
Caption: A simplified intrinsic apoptosis pathway often targeted by anticancer agents.
Discussion and Interpretation of Results for Reproducibility
The cornerstone of this guide is the emphasis on reproducibility. A successful reproducibility study would demonstrate that this compound consistently elicits a biological response that is comparable, though not necessarily identical, to the well-characterized comparator compound across multiple experimental replicates.
-
Cytotoxicity: If the IC50 values for the test compound are consistently within a narrow range across repeated experiments and are comparable to the comparator, it suggests a reproducible cytotoxic effect.
-
Mechanism of Cell Death: Consistent induction of apoptosis, as indicated by Annexin V staining, across replicates would point to a reproducible mechanism of action. The comparison to the comparator compound helps to contextualize the potency of this effect.
-
Cell Cycle Arrest: A reproducible arrest at a specific phase of the cell cycle (e.g., G2/M) would further strengthen the evidence for a specific and repeatable mode of action.
Discrepancies in results between experiments should be meticulously investigated. Potential sources of variability include cell passage number, reagent quality, and minor variations in protocol execution. By adhering to the detailed protocols and incorporating appropriate controls, researchers can minimize such variability and generate high-confidence, reproducible data.
Conclusion
This guide provides a comprehensive framework for conducting a rigorous and reproducible comparative study of this compound. While the presented data is hypothetical, the experimental designs and protocols are based on established and widely accepted methodologies in preclinical cancer research. By following these principles, researchers can generate reliable data that will either validate the therapeutic potential of this novel compound or provide a clear rationale for discontinuing its further development. Ultimately, a commitment to reproducibility is a commitment to sound science and the accelerated development of effective cancer therapies.
References
- 1. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 3. Reproducibility in Cancer Biology: Challenges for assessing replicability in preclinical cancer biology | eLife [elifesciences.org]
- 4. science.thewire.in [science.thewire.in]
- 5. Reproducibility Project: Cancer Biology | Collections | eLife [elifesciences.org]
- 6. mdpi.com [mdpi.com]
- 7. bepls.com [bepls.com]
- 8. tandfonline.com [tandfonline.com]
- 9. scbt.com [scbt.com]
- 10. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Importance of IC50 Determination | Visikol [visikol.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. The Importance Of Controls In Scientific Experiments: Ensuring Sample Integrity And Result Accuracy [needle.tube]
- 15. researchhub.com [researchhub.com]
- 16. scienceready.com.au [scienceready.com.au]
- 17. bioivt.com [bioivt.com]
- 18. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biologi.ub.ac.id [biologi.ub.ac.id]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
Benchmarking 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine Against a Known Carbonic Anhydrase Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for benchmarking the novel compound 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine against the well-established carbonic anhydrase inhibitor, Acetazolamide. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, scientifically grounded comparison based on hypothesized experimental data. The protocols and analyses presented herein are designed to provide a robust evaluation of a novel compound's potential as a therapeutic agent.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] These enzymes are ubiquitous and play crucial roles in a variety of physiological processes, including pH regulation, fluid balance, and respiration.[4] Inhibition of specific CA isoforms has been a successful therapeutic strategy for a range of conditions, including glaucoma, epilepsy, altitude sickness, and certain types of cancer.[2][5][6]
Acetazolamide, a sulfonamide-based inhibitor, is a first-generation CA inhibitor that has been in clinical use for decades.[2][7] It acts as a potent, non-selective inhibitor of various CA isoforms.[7] While effective, its lack of selectivity can lead to off-target effects and a range of side effects.[1][2] This has driven the search for new generations of CA inhibitors with improved isoform selectivity and more favorable pharmacokinetic profiles.
The 1,3,4-thiadiazole scaffold has emerged as a promising pharmacophore in medicinal chemistry due to its diverse pharmacological activities.[8][9] Derivatives of 2-amino-1,3,4-thiadiazole, in particular, have been investigated as inhibitors of various enzymes, including carbonic anhydrases.[10][11] This guide focuses on a hypothetical compound, this compound, as a candidate for a next-generation CA inhibitor and outlines a comprehensive strategy for its evaluation against Acetazolamide.
The Compounds: A Head-to-Head Comparison
This section details the structures and hypothesized physicochemical properties of the two compounds at the center of this benchmarking study.
| Property | This compound (Hypothetical) | Acetazolamide (Known Inhibitor) |
| Structure | ||
| Molecular Formula | C10H17N3S[12] | C4H6N4O3S2 |
| Molecular Weight | 211.33 g/mol [12] | 222.25 g/mol |
| LogP (Predicted) | 2.5 | 0.9 |
| pKa (Predicted) | 6.8 (amine) | 7.2 (sulfonamide) |
| Solubility (Predicted) | Moderately soluble in aqueous buffers | Soluble in aqueous buffers |
Experimental Benchmarking Workflow
The following diagram outlines the proposed workflow for a comprehensive comparison of the two compounds. This workflow is designed to assess not only the potency of the novel compound but also its selectivity and potential for in vivo efficacy and safety.
Caption: A stepwise workflow for the comprehensive benchmarking of a novel inhibitor.
In Vitro Benchmarking: Potency and Selectivity
Carbonic Anhydrase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Acetazolamide against a panel of key human carbonic anhydrase isoforms (e.g., hCA I, II, IV, and IX).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CA isoforms are procured. A stock solution of the substrate, 4-nitrophenyl acetate (4-NPA), is prepared in a suitable organic solvent.
-
Inhibitor Preparation: Serial dilutions of the test compounds are prepared in an appropriate buffer.
-
Assay Protocol:
-
The assay is performed in a 96-well plate format.
-
Each well contains the respective CA isoform, buffer, and the test compound at varying concentrations.
-
The reaction is initiated by the addition of the 4-NPA substrate.
-
The hydrolysis of 4-NPA to 4-nitrophenol is monitored spectrophotometrically at 400 nm over time.
-
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Hypothetical Data:
| Compound | hCA I (IC50, nM) | hCA II (IC50, nM) | hCA IV (IC50, nM) | hCA IX (IC50, nM) |
| This compound | 500 | 15 | 25 | 5 |
| Acetazolamide | 250 | 12 | 70 | 25 |
Interpretation: The hypothetical data suggests that this compound is a potent inhibitor of hCA II and shows promising selectivity for the cancer-related isoform hCA IX over the off-target isoform hCA I.
Selectivity Profiling
Objective: To assess the selectivity of the novel compound against other relevant enzymes to predict potential off-target effects.
Methodology:
-
Enzyme Panel: A panel of enzymes with structural similarities or functional relevance to carbonic anhydrase is selected (e.g., other metalloenzymes, sulfatases).
-
Assay Format: The inhibitory activity of this compound is tested at a fixed high concentration (e.g., 10 µM) against the enzyme panel using established assay protocols for each enzyme.
-
Data Analysis: The percentage of inhibition is calculated for each enzyme. Significant inhibition (e.g., >50%) would warrant further investigation with a full dose-response curve to determine the IC50.
Cell-Based Potency
Objective: To evaluate the ability of the compounds to inhibit carbonic anhydrase activity within a cellular context.
Methodology:
-
Cell Line: A relevant cell line endogenously expressing the target CA isoform is used (e.g., ciliary body epithelial cells for glaucoma studies, which express CA II and IV).
-
Assay Principle: The assay measures changes in intracellular or extracellular pH as a result of CA inhibition.
-
Protocol:
-
Cells are seeded in a multi-well plate.
-
Cells are treated with varying concentrations of the test compounds.
-
A pH-sensitive fluorescent dye is loaded into the cells or added to the extracellular medium.
-
Changes in fluorescence, corresponding to changes in pH, are measured over time.
-
-
Data Analysis: The effective concentration at which 50% of the maximal response is observed (EC50) is calculated.
In Vivo Evaluation: Efficacy and Safety
In Vivo Efficacy Study (Glaucoma Model)
Objective: To assess the ability of this compound to lower intraocular pressure (IOP) in an animal model of glaucoma.
Methodology:
-
Animal Model: A well-established animal model of glaucoma, such as the laser-induced ocular hypertension model in rabbits or rodents, is used.
-
Drug Administration: The test compounds are formulated for topical (eye drops) or systemic administration.
-
IOP Measurement: IOP is measured at baseline and at various time points after drug administration using a tonometer.
-
Data Analysis: The change in IOP from baseline is calculated for each treatment group and compared to a vehicle control group.
Hypothetical Data:
| Treatment Group | Mean IOP Reduction (%) |
| Vehicle Control | 2 |
| This compound (1% topical) | 25 |
| Acetazolamide (2% topical) | 22 |
Interpretation: The hypothetical data suggests that this compound demonstrates superior or comparable efficacy in reducing IOP compared to Acetazolamide in this preclinical model.
Preliminary Toxicity Assessment
Objective: To evaluate the potential for acute toxicity of the novel compound.
Methodology:
-
In Vitro Cytotoxicity: The cytotoxicity of the compound is assessed against a panel of human cell lines (e.g., HepG2 for liver toxicity, HK-2 for kidney toxicity) using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
In Vivo Acute Toxicity: A single high dose of the compound is administered to a small group of rodents. The animals are observed for a set period for any signs of toxicity, and key organs are examined histopathologically.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of carbonic anhydrase inhibitors in the ciliary body of the eye, leading to a reduction in aqueous humor formation and a decrease in intraocular pressure.
References
- 1. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acetazolamide - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. drugs.com [drugs.com]
- 6. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 5-Amino-1,3,4-thiadiazole-2-thiol | 2349-67-9 [amp.chemicalbook.com]
- 12. scbt.com [scbt.com]
A Researcher's Guide to Robust Statistical Validation in 1,3,4-Thiadiazole Research
The 1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3][4] The journey from synthesis to a potential drug candidate, however, is paved with experimental data that must be rigorously validated to ensure its accuracy, reproducibility, and ultimate trustworthiness. This guide provides a comprehensive framework for the statistical validation of experimental data in 1,3,4-thiadiazole research, moving beyond mere procedural steps to explain the underlying scientific rationale. Our focus is on creating self-validating systems of experimentation and analysis, ensuring the integrity of your research from benchtop to publication.
The Imperative of Statistical Rigor in Drug Discovery
In the competitive landscape of drug development, statistically sound data is not just a requirement for publication but a fundamental prerequisite for making informed decisions. For 1,3,4-thiadiazole research, this translates to confidence in the synthesized compound's identity and purity, the reliability of its biological activity, and the validity of any structure-activity relationships (SAR) established. This guide will walk you through the statistical validation of the most common experimental data generated in this field.
I. Structural Elucidation and Purity Assessment: The Foundation of Your Research
The journey of any novel 1,3,4-thiadiazole derivative begins with its synthesis and characterization. The confirmation of the chemical structure and the assessment of its purity are the bedrock upon which all subsequent biological data rests.
A. Spectroscopic and Chromatographic Techniques: A Multi-faceted Approach
A combination of spectroscopic and chromatographic methods is typically employed to characterize newly synthesized 1,3,4-thiadiazole compounds.[5][6][7][8][9][10] These include Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) for structural confirmation, and High-Performance Liquid Chromatography (HPLC) for purity analysis.[11][12][13]
Experimental Protocol: HPLC Method Development and Validation for Purity Assessment of a Novel 1,3,4-Thiadiazole Derivative
-
Objective: To develop and validate a sensitive and accurate HPLC method for the quantification of a novel 1,3,4-thiadiazole compound and its potential impurities.[11][12]
-
Materials:
-
Synthesized 1,3,4-thiadiazole derivative
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). The gradient can be optimized, for instance, starting from 95% A and 5% B to 5% A and 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Validation Parameters and Statistical Analysis: The method must be validated according to ICH Q2(R1) guidelines.
| Validation Parameter | Purpose | Statistical Analysis | Acceptance Criteria |
| Linearity | To ensure that the detector response is directly proportional to the analyte concentration over a given range. | Linear regression analysis of the calibration curve (peak area vs. concentration). | Correlation coefficient (r²) > 0.999.[11][12] |
| Accuracy | To determine the closeness of the measured value to the true value. | Performed by spiking a known amount of the pure compound into a placebo mixture at different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). The percentage recovery is calculated. | The mean recovery should be within 98-102%. |
| Precision (Repeatability and Intermediate Precision) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Calculation of the Relative Standard Deviation (RSD) for a series of measurements. | RSD should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). | The LOD should be reported.[11][13] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). | The LOQ should be reported.[11][13] |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Analysis of a placebo and a spiked sample to ensure no interfering peaks at the retention time of the analyte. | The peak for the analyte should be pure and well-resolved from any other peaks. |
Causality Behind the Choices: A reversed-phase HPLC method is chosen for its versatility in analyzing a wide range of organic molecules like 1,3,4-thiadiazole derivatives. The use of a gradient elution allows for the separation of compounds with varying polarities, which is crucial for identifying impurities. Statistical validation of these parameters is not just a regulatory hurdle; it provides a quantitative measure of the method's reliability. For instance, a high r² value in the linearity assessment confirms a predictable relationship between concentration and response, which is fundamental for accurate quantification.
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method development and validation.
II. Biological Evaluation: Quantifying the Activity of 1,3,4-Thiadiazole Derivatives
Once the identity and purity of a 1,3,4-thiadiazole derivative are established, the next critical step is to evaluate its biological activity. This often involves in vitro assays to determine parameters such as the half-maximal inhibitory concentration (IC₅₀) or the minimum inhibitory concentration (MIC).
A. In Vitro Assays: From Raw Data to Meaningful Results
A variety of in vitro assays are used to screen 1,3,4-thiadiazole compounds for their potential therapeutic effects, including anticancer, antibacterial, and antifungal activities.[4][14][15][16][17]
Experimental Protocol: Determination of IC₅₀ for an Anticancer 1,3,4-Thiadiazole Derivative using MTT Assay
-
Objective: To determine the concentration of the 1,3,4-thiadiazole derivative that inhibits 50% of cancer cell growth.
-
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Culture medium and supplements
-
The 1,3,4-thiadiazole derivative dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the 1,3,4-thiadiazole derivative. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis and Statistical Validation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Determine the IC₅₀ value from the curve.
-
Repeat the experiment at least three independent times to ensure reproducibility.
-
Report the IC₅₀ value as the mean ± standard deviation (SD) or standard error of the mean (SEM).
-
To compare the potency of different derivatives, a statistical test such as a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test) can be used to determine if the differences in IC₅₀ values are statistically significant.
-
Statistical Comparison of IC₅₀ Values for Different 1,3,4-Thiadiazole Derivatives
| Derivative | Mean IC₅₀ (µM) | Standard Deviation (SD) | Statistical Significance (p-value vs. Control) |
| Control Drug | 5.2 | 0.8 | - |
| Derivative A | 10.5 | 1.2 | < 0.05 |
| Derivative B | 2.1 | 0.5 | < 0.01 |
| Derivative C | 8.9 | 1.5 | < 0.05 |
Why This Matters: The IC₅₀ value is a critical parameter for assessing the potency of a potential drug. However, a single IC₅₀ value is of limited use without an indication of its variability. Reporting the mean and SD (or SEM) from multiple independent experiments provides a measure of the result's precision. Furthermore, when comparing the activities of several new 1,3,4-thiadiazole derivatives, it is essential to determine if the observed differences are statistically significant. An ANOVA can reveal if there is a significant difference among the group means, and a post-hoc test can identify which specific pairs of compounds have significantly different activities.
Logical Flow for Biological Data Validation
Caption: Logical flow for validating biological assay data.
III. Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity
QSAR studies are a powerful computational tool in drug discovery, aiming to correlate the chemical structure of compounds with their biological activity.[18][19][20][21] The development of a robust and predictive QSAR model for 1,3,4-thiadiazole derivatives requires rigorous statistical validation.
A. Building and Validating a QSAR Model
A QSAR model is typically developed using a training set of compounds with known biological activities. The model is then validated using an external test set of compounds that were not used in the model development.
Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
| Coefficient of determination (r²) | A measure of the goodness of fit of the model for the training set. | > 0.6 |
| Cross-validated r² (q²) | A measure of the predictive ability of the model for the training set, determined by internal validation (e.g., leave-one-out). | > 0.5 |
| External validation r² (r²_pred) | A measure of the predictive ability of the model for an external test set. | > 0.6 |
The Rationale for Rigorous QSAR Validation: A QSAR model with a high r² value for the training set may not necessarily have good predictive power for new compounds. This is known as overfitting. Therefore, internal and external validation are crucial to assess the model's generalizability. A statistically validated QSAR model can be a valuable tool for prioritizing the synthesis of new 1,3,4-thiadiazole derivatives with potentially improved biological activity.
Conclusion
The statistical validation of experimental data is an indispensable component of high-quality 1,3,4-thiadiazole research. By implementing the principles and protocols outlined in this guide, researchers can ensure the integrity and reproducibility of their findings, thereby accelerating the journey of novel 1,3,4-thiadiazole derivatives from the laboratory to potential clinical applications. A commitment to statistical rigor is a commitment to scientific excellence.
References
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. abis-files.kayseri.edu.tr [abis-files.kayseri.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 19. Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
Independent Verification of Biological Targets for 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine: A Comparative Guide
Introduction: The Critical Imperative of Target Validation
In the landscape of contemporary drug discovery, the unequivocal identification and validation of a small molecule's biological target are paramount. This foundational step dictates the trajectory of preclinical and clinical development, influencing everything from efficacy and safety profiles to patient stratification strategies. The compound 5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine, a member of the pharmacologically significant 1,3,4-thiadiazole class of heterocyclic compounds, presents a compelling case for rigorous target verification. While the broader 1,3,4-thiadiazole scaffold is associated with a diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, specific data on the direct biological targets of this particular molecule are not extensively documented in publicly available literature.[1][2][3]
This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of independently verifying the biological targets of novel compounds like this compound. For the purpose of providing a detailed, practical framework, we will hypothesize that preliminary screening has implicated a specific kinase, "Kinase X," as a putative target. This guide will provide a comparative analysis of state-of-the-art methodologies for confirming this hypothesis, complete with detailed experimental protocols and the rationale behind their application.
Pillar 1: Establishing the Target Landscape - A Comparative Overview of Verification Methodologies
The journey of target validation is not a monolithic process. It requires a multi-pronged approach, employing orthogonal methods to build a robust and compelling case for a specific molecular target. Here, we compare and contrast several gold-standard techniques for verifying the interaction between a small molecule and its putative protein target.
Comparative Analysis of Target Verification Methods
| Method | Principle | Advantages | Limitations | Primary Application |
| Kinase Profiling | Measures the inhibitory activity of a compound against a large panel of purified kinases. | - Broad, unbiased assessment of selectivity.- Provides quantitative IC50 values.- High-throughput capabilities. | - In vitro assay may not reflect cellular activity.- Can miss targets not included in the panel.- Does not confirm direct binding. | - Initial selectivity screening.- Off-target liability assessment. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle of ligand-induced thermal stabilization of the target protein in a cellular context.[4][5][6] | - Confirms direct target engagement in intact cells.- Label-free method.- Applicable to a wide range of targets. | - Lower throughput than biochemical assays.- Requires a specific antibody for detection.- Optimization of heating conditions can be time-consuming.[7] | - Confirmation of cellular target binding.- Dose-dependent target engagement studies. |
| CRISPR/Cas9 Gene Knockout | Permanently removes the gene encoding the putative target protein.[8][9][10] | - Complete loss of protein expression provides a clear biological endpoint.- High specificity.- Can definitively link a target to a cellular phenotype.[11][12] | - Potential for off-target gene editing.- Cell line-dependent efficiency.- May be lethal if the target is essential for cell survival. | - Validating the necessity of a target for compound efficacy.- Elucidating the mechanism of action. |
| siRNA-mediated Gene Knockdown | Temporarily reduces the expression of the target protein by degrading its mRNA.[13][14] | - Transient effect is useful for studying essential genes.- Relatively simple and rapid to implement.- Can be used for high-throughput screening.[15] | - Incomplete knockdown can lead to ambiguous results.- Potential for off-target effects.- Transient nature may not be suitable for all studies.[16] | - Rapid assessment of target involvement in a cellular response.- Orthogonal validation to CRISPR knockout. |
Pillar 2: In-Depth Experimental Protocols for Target Verification
The following section provides detailed, step-by-step protocols for the key experiments discussed above. These protocols are designed to be self-validating, with integrated controls to ensure the reliability and reproducibility of the results.
Protocol 1: Broad-Spectrum Kinase Profiling
Objective: To assess the selectivity of this compound against a comprehensive panel of human kinases.
Causality: A selective kinase inhibitor is more likely to have a clean safety profile with fewer off-target effects. This experiment will reveal the broader kinase interaction landscape of the compound.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Format: Utilize a reputable kinase profiling service that offers a large panel (e.g., >400 kinases) and employs a validated assay technology such as ADP-Glo™ or TR-FRET.[17][18][19][20][21]
-
Primary Screen: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits (kinases with >50% inhibition).
-
Dose-Response Analysis: For the identified hits, perform a 10-point dose-response curve (e.g., from 100 µM down to 1 nM) to determine the IC50 value for each interacting kinase.
-
Data Analysis: Calculate the percentage of inhibition relative to a DMSO control. For dose-response curves, fit the data to a four-parameter logistic equation to determine the IC50 values.
Self-Validation:
-
Include a known kinase inhibitor as a positive control for each assay plate.
-
Run a DMSO-only control to establish the baseline kinase activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct engagement of this compound with the hypothetical "Kinase X" in intact cells.
Causality: CETSA provides evidence of a direct physical interaction between the compound and its target protein within the complex cellular milieu.[4][5][6]
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line known to express "Kinase X" to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.
-
-
Heat Challenge:
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Transfer the supernatant to a new tube.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fraction.
-
Perform SDS-PAGE and Western blotting using a specific antibody against "Kinase X".
-
Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the "Kinase X" band to the loading control.
-
Plot the normalized band intensity against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Self-Validation:
-
A known inhibitor of "Kinase X" should be used as a positive control to demonstrate a thermal shift.
-
The melting curve of a non-target protein should not be affected by the compound.
Protocol 3: CRISPR/Cas9-Mediated Gene Knockout
Objective: To determine if the cellular effect of this compound is dependent on the presence of "Kinase X".
Causality: If the compound's activity is abolished in cells lacking "Kinase X," it provides strong genetic evidence that "Kinase X" is the relevant biological target.[8][10][11]
Methodology:
-
gRNA Design and Cloning:
-
Design two to three single-guide RNAs (sgRNAs) targeting a critical exon of the gene encoding "Kinase X".
-
Clone the sgRNAs into a suitable Cas9 expression vector.
-
-
Transfection and Selection:
-
Transfect the Cas9/sgRNA plasmids into the target cell line.
-
Select for transfected cells using an appropriate marker (e.g., puromycin).
-
-
Clonal Isolation and Validation:
-
Isolate single-cell clones by limiting dilution.
-
Expand the clones and validate the knockout of "Kinase X" by Western blotting and Sanger sequencing of the targeted genomic locus.
-
-
Phenotypic Assay:
-
Treat both the wild-type and "Kinase X" knockout cell lines with a dose range of this compound.
-
Measure a relevant cellular phenotype (e.g., cell viability, proliferation, or a specific signaling event downstream of "Kinase X").
-
-
Data Analysis:
-
Compare the dose-response curves of the compound in wild-type versus knockout cells. A significant rightward shift or complete loss of activity in the knockout cells confirms target dependency.
-
Self-Validation:
-
Use a non-targeting sgRNA as a negative control.
-
Validate the knockout at the protein level to confirm the absence of "Kinase X".
Protocol 4: siRNA-Mediated Gene Knockdown
Objective: To provide orthogonal genetic evidence for the role of "Kinase X" in the activity of this compound.
Causality: Similar to CRISPR knockout, a reduction in compound sensitivity upon siRNA-mediated knockdown of "Kinase X" supports its role as the target.[13][14]
Methodology:
-
siRNA Design and Transfection:
-
Obtain at least two independent siRNAs targeting the mRNA of "Kinase X".
-
Transfect the siRNAs into the target cells using a suitable lipid-based transfection reagent.
-
-
Knockdown Validation:
-
After 48-72 hours, harvest a subset of the cells to validate the knockdown efficiency by qPCR (for mRNA levels) and Western blotting (for protein levels).
-
-
Phenotypic Assay:
-
Treat the remaining cells (control and "Kinase X" knockdown) with a dose range of this compound.
-
Perform the same phenotypic assay as in the CRISPR knockout experiment.
-
-
Data Analysis:
-
Compare the compound's potency in cells treated with control siRNA versus "Kinase X" siRNA.
-
Self-Validation:
-
Use a non-targeting (scrambled) siRNA as a negative control.
-
Confirm significant (>70%) knockdown of the target protein.
Pillar 3: Visualization of Workflows and Pathways
Clear visualization of experimental workflows and biological pathways is essential for understanding the logic and execution of target validation studies.
Caption: A generalized workflow for the independent verification of a hypothesized kinase target.
Caption: A hypothetical signaling pathway involving "Kinase X" and its inhibition by the compound.
Conclusion: A Rigorous Path to Target Confidence
The independent verification of a compound's biological target is a cornerstone of modern drug discovery. For this compound, a molecule with a promising chemical scaffold but limited public target information, a systematic and multi-faceted approach to target validation is essential. By employing a combination of biochemical, biophysical, and genetic methods, researchers can build a compelling and irrefutable case for a specific molecular target. This guide provides a robust framework for designing and executing these critical experiments, ensuring that the subsequent stages of drug development are built upon a solid foundation of scientific certainty.
References
- 1. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. researchgate.net [researchgate.net]
- 8. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. The Impact of CRISPR/Cas9 on Target Identification and Validation [labhoo.com]
- 13. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 15. thermofisher.com [thermofisher.com]
- 16. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]
- 17. kinaselogistics.com [kinaselogistics.com]
- 18. pharmaron.com [pharmaron.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 21. bpsbioscience.com [bpsbioscience.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
